molecular formula C9H9N3 B076436 4-(1H-imidazol-2-yl)aniline CAS No. 13682-33-2

4-(1H-imidazol-2-yl)aniline

Cat. No.: B076436
CAS No.: 13682-33-2
M. Wt: 159.19 g/mol
InChI Key: GSBDHQDPAGRRJE-UHFFFAOYSA-N
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Description

4-(1H-imidazol-2-yl)aniline is a high-purity chemical building block of significant interest in medicinal chemistry and materials science. This compound features a unique molecular architecture that combines an aniline electron-donor group with a planar, aromatic 1H-imidazole heterocycle, creating a versatile scaffold for the synthesis of more complex molecules. Its primary research value lies in its role as a precursor for the development of histamine receptor ligands, particularly for the H2 and H3 subtypes, facilitating studies in neuropharmacology and gastroenterology. The molecule's ability to function as a bidentate ligand also makes it invaluable in coordinating with various metal ions, enabling the creation of novel coordination polymers and catalysts. Furthermore, its conjugated system is exploited in the design of organic electronic materials, such as emitters for OLEDs (Organic Light-Emitting Diodes) and molecular sensors. Researchers utilize this compound to synthesize imidazole-containing analogs of known drugs and to explore structure-activity relationships (SAR). Proper handling in a controlled environment is recommended. This product is intended for research and development purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1H-imidazol-2-yl)aniline
Source PubChem
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InChI

InChI=1S/C9H9N3/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBDHQDPAGRRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634598
Record name 4-(1H-Imidazol-2-yl)aniline
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Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13682-33-2
Record name 4-(1H-Imidazol-2-yl)aniline
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Record name 4-(1H-Imidazol-2-yl)aniline
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust and efficient two-step synthetic pathway for the preparation of 4-(1H-imidazol-2-yl)aniline, a valuable building block in medicinal chemistry and drug development. The synthesis proceeds via the formation of a nitro-substituted imidazole intermediate, followed by a chemoselective reduction to the desired aniline. Detailed experimental protocols, quantitative data, and a logical workflow of the synthesis are presented below.

I. Synthetic Strategy Overview

The synthesis of this compound is accomplished through a two-step sequence:

  • Step 1: Synthesis of 2-(4-nitrophenyl)-1H-imidazole. This initial step involves the construction of the imidazole ring. A well-established method for this transformation is the Debus-Radziszewski reaction, a multi-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

  • Step 2: Reduction of 2-(4-nitrophenyl)-1H-imidazole. The nitro group of the intermediate is then selectively reduced to an amine to yield the final product, this compound. Several methods are effective for this transformation, including catalytic hydrogenation and chemical reduction.

Synthetic Pathway Glyoxal Glyoxal Step1_Reaction Debus-Radziszewski Reaction Glyoxal->Step1_Reaction 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde->Step1_Reaction Ammonium Acetate Ammonium Acetate Ammonium Acetate->Step1_Reaction Intermediate 2-(4-nitrophenyl)-1H-imidazole Step1_Reaction->Intermediate Step2_Reaction Nitro Group Reduction Intermediate->Step2_Reaction Reducing_Agent Reducing Agent (e.g., Pd/C, H₂ or SnCl₂/HCl) Reducing_Agent->Step2_Reaction Final_Product This compound Step2_Reaction->Final_Product

Caption: Proposed two-step synthesis of this compound.

II. Experimental Protocols

Step 1: Synthesis of 2-(4-nitrophenyl)-1H-imidazole

This procedure is adapted from the general principles of the Debus-Radziszewski imidazole synthesis.[1][2][3][4][5]

Materials:

  • Glyoxal (40% solution in water)

  • 4-Nitrobenzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrobenzaldehyde (1 equivalent) and a molar excess of ammonium acetate (at least 3 equivalents) in glacial acetic acid.

  • To this solution, add glyoxal (40% aqueous solution, 1 equivalent) dropwise with stirring.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of ice-cold water with stirring.

  • Neutralize the mixture by the slow addition of a concentrated ammonium hydroxide solution until a precipitate is formed.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure 2-(4-nitrophenyl)-1H-imidazole.

Step 2: Reduction of 2-(4-nitrophenyl)-1H-imidazole to this compound

Two effective methods for the reduction of the nitro group are presented below. The choice of method may depend on the available equipment and desired reaction conditions.

Method A: Catalytic Hydrogenation [6][7][8][9]

Materials:

  • 2-(4-nitrophenyl)-1H-imidazole

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite or a similar filter aid

Procedure:

  • In a hydrogenation vessel, dissolve 2-(4-nitrophenyl)-1H-imidazole (1 equivalent) in methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% of the substrate).

  • Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by recrystallization or column chromatography.

Method B: Chemical Reduction with Tin(II) Chloride [10][11][12][13]

Materials:

  • 2-(4-nitrophenyl)-1H-imidazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend 2-(4-nitrophenyl)-1H-imidazole (1 equivalent) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid to the suspension with stirring.

  • Heat the reaction mixture to reflux (around 80 °C) for 1-3 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate tin salts.

  • Extract the aqueous layer with ethyl acetate several times.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

III. Quantitative Data

The following table summarizes the expected quantitative data for the key compounds in this synthesis. Please note that the yields are indicative and may vary based on the specific reaction conditions and scale.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Expected Yield (%)
2-(4-nitrophenyl)-1H-imidazole C₉H₇N₃O₂189.17240-242[14]70-85
This compound C₉H₉N₃159.19Not Reported80-95

IV. Characterization Data

2-(4-nitrophenyl)-1H-imidazole:

  • ¹H NMR (DMSO-d₆): δ 13.17 (br s, 1H, NH), 8.37-7.90 (m, 4H, Ar-H), 7.75-7.27 (m, 2H, imidazole-H).[14]

  • ¹³C NMR (DMSO-d₆): δ 146.99, 143.76, 136.51, 128.96, 127.68, 126.21, 124.74.[14]

  • IR (KBr, cm⁻¹): 3392 (N-H), 3078 (Ar C-H), 1598 (C=N), 1513, 1336 (NO₂).[14]

This compound:

  • Expected ¹H NMR (DMSO-d₆): Signals corresponding to the aminophenyl protons (likely two doublets in the aromatic region), imidazole ring protons, and a broad singlet for the NH₂ and imidazole NH protons.

  • Expected IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching of the amine and imidazole, C-H stretching of the aromatic and imidazole rings, and C=N stretching of the imidazole ring. The strong NO₂ stretching bands around 1513 and 1336 cm⁻¹ from the starting material will be absent.

  • Expected MS (ESI): m/z [M+H]⁺ at approximately 160.08.

V. Logical Workflow Diagram

Experimental_Workflow cluster_0 Step 1: Imidazole Formation cluster_1 Step 2: Nitro Reduction Reactants_1 Mix Glyoxal, 4-Nitrobenzaldehyde, and Ammonium Acetate in Acetic Acid Reflux_1 Reflux for 2-4 hours Reactants_1->Reflux_1 Workup_1 Cool, Precipitate in Water, Neutralize, and Filter Reflux_1->Workup_1 Purification_1 Recrystallize from Ethanol/Water Workup_1->Purification_1 Intermediate_Product Obtain 2-(4-nitrophenyl)-1H-imidazole Purification_1->Intermediate_Product Reactants_2 Dissolve Intermediate in Solvent and add Reducing Agent Intermediate_Product->Reactants_2 Reaction_2 React under appropriate conditions (e.g., H₂ atmosphere or reflux) Reactants_2->Reaction_2 Workup_2 Filter Catalyst (if applicable), Neutralize, and Extract Reaction_2->Workup_2 Purification_2 Concentrate and Purify Workup_2->Purification_2 Final_Product_Workflow Obtain this compound Purification_2->Final_Product_Workflow

Caption: Detailed experimental workflow for the synthesis.

This comprehensive guide provides a clear and detailed pathway for the synthesis of this compound. The described protocols are based on well-established chemical transformations and can be adapted to various laboratory settings. The provided data and diagrams are intended to facilitate the successful execution of this synthesis for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide on 4-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1H-imidazol-2-yl)aniline, with the CAS number 13682-33-2, is a heterocyclic aromatic amine. Its structure, featuring a reactive aniline moiety and a versatile imidazole ring, makes it a molecule of interest for medicinal chemistry and materials science. This technical guide provides a summary of the available chemical properties and a discussion of related compounds to offer a predictive context for its potential applications and synthetic strategies. Due to the limited availability of published experimental data for this specific isomer, information from closely related analogues is presented to infer potential characteristics and methodologies.

Core Chemical Properties

Quantitative data for this compound is sparse in publicly accessible literature. The following table summarizes the available information.

PropertyValueSource
Molecular Formula C₉H₉N₃ChemNorm[1]
Molecular Weight 159.19 g/mol ChemNorm[1]
Melting Point 150-152 °CHoffman Fine Chemicals[2]
Appearance Red solidHoffman Fine Chemicals[2]

Note: Other key properties such as boiling point, solubility, pKa, and detailed spectroscopic data have not been found in the reviewed literature for this specific compound. To provide a frame of reference, properties for the related isomer, 4-(1H-imidazol-4-yl)aniline, include a molecular weight of 159.19 g/mol and a topological polar surface area of 54.7 Ų.[3]

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound was not found in the available literature. However, general synthetic routes for closely related 2-arylimidazole compounds can provide a foundational methodology. The synthesis of the benzimidazole analogue, 4-(1H-benzo[d]imidazol-2-yl)aniline, for instance, is well-documented and typically involves the condensation of o-phenylenediamine with p-aminobenzoic acid.[4][5]

A plausible synthetic pathway for this compound could be inferred from the synthesis of its dichlorinated analogue, 2,6-dichloro-4-(1H-imidazol-2-yl)aniline. This suggests a two-step process involving the reduction of a nitroaniline precursor followed by the formation of the imidazole ring.

Hypothetical Experimental Workflow for Synthesis

The following diagram outlines a potential workflow for the synthesis of this compound, adapted from methodologies for similar compounds.

G cluster_0 Step 1: Reduction of Nitro Group cluster_1 Step 2: Imidazole Ring Formation A Start with 4-nitroaniline B Dissolve in a suitable solvent (e.g., ethanol, acetic acid) A->B C Add reducing agent (e.g., SnCl2·2H2O or catalytic hydrogenation with Pd/C) B->C D Isolate and purify 1,4-diaminobenzene C->D E Dissolve 1,4-diaminobenzene in a suitable solvent (e.g., ethanol) D->E Proceed to next step F Add glyoxal (40 wt. % in H₂O) dropwise at room temperature E->F G Add catalytic amount of mineral acid (e.g., HCl) F->G H Heat to reflux and monitor reaction by TLC G->H I Neutralize with a base (e.g., sodium bicarbonate) H->I J Extract with an organic solvent (e.g., ethyl acetate) I->J K Purify by column chromatography or recrystallization J->K L Final Product: This compound K->L

A potential synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

¹H NMR: The spectrum would be expected to show signals for the protons on the aniline and imidazole rings. The protons on the aniline ring would likely appear as two doublets in the aromatic region. The chemical shifts of the imidazole protons would be influenced by the electronic effects of the aniline substituent.

¹³C NMR: The spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule.

IR Spectroscopy: Key vibrational bands would include N-H stretching frequencies for the aniline and imidazole groups, C-N stretching, and aromatic C-H and C=C stretching.

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 159.19.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or involvement in signaling pathways of this compound. However, the broader family of imidazole-containing compounds is known for a wide range of biological activities. For instance, derivatives of the related 4-(1H-benzo[d]imidazol-2-yl)aniline have been investigated for their potential as anti-HCV agents.[6][7][8][9] Additionally, other imidazole derivatives have been explored as inhibitors of Trypanosoma cruzi growth, potentially through the inhibition of the CYP51 enzyme.[10]

The aniline moiety is also a common feature in kinase inhibitors. While no direct data exists for the target compound, structurally related anilino-pyrimidine derivatives are known to target and inhibit protein kinases that are crucial regulators of cellular signaling pathways often dysregulated in cancer.

Generalized Signaling Pathway for Related Kinase Inhibitors

The following diagram illustrates a generalized signaling pathway that is often targeted by aniline-based kinase inhibitors.

G cluster_pathway Generalized Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cellular_Response Inhibitor Anilino-based Kinase Inhibitor (e.g., Anilino-pyrimidines) Inhibitor->Receptor Inhibition

Generalized signaling pathway targeted by aniline-based kinase inhibitors.

Safety and Handling

Specific safety and handling data for this compound are not available. However, based on the aniline substructure, it should be handled with care as aromatic amines can be toxic and may be skin and eye irritants.[11] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical entity with potential for further investigation in drug discovery and materials science. This guide has compiled the limited available data on its chemical properties. The lack of comprehensive experimental data highlights an opportunity for further research to fully characterize this compound. The provided information on related analogues offers a valuable starting point for researchers interested in the synthesis, characterization, and evaluation of this compound and its derivatives.

References

Spectroscopic and Synthetic Profile of 4-(1H-imidazol-2-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for the compound 4-(1H-imidazol-2-yl)aniline. This molecule is of interest in medicinal chemistry and materials science due to the presence of the pharmacologically relevant imidazole core and a versatile aniline moiety. This document is intended to serve as a core reference for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Core Spectroscopic Data

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques. While a complete set of publicly available, detailed experimental spectra is limited, the following tables summarize the key identifying features based on available data and established principles of spectroscopic interpretation for analogous structures.

Table 1: General Properties of this compound

PropertyValue
CAS Number 13682-33-2
Molecular Formula C₉H₉N₃
Molecular Weight 159.19 g/mol
Melting Point 150-152 °C

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Predicted chemical shifts are based on established increments for substituted benzene and imidazole rings. Actual experimental values may vary based on solvent and concentration.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Aromatic (Aniline)~7.5 - 7.7Doublet2H, ortho to imidazole
Aromatic (Aniline)~6.6 - 6.8Doublet2H, meta to imidazole
Imidazole~7.0 - 7.2Singlet2H, C4-H and C5-H
Amine (NH₂)~5.0 - 6.0Broad Singlet2H
Imidazole (NH)~12.0 - 13.0Broad Singlet1H
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Imidazole~145C2
Aromatic (Aniline)~148C-NH₂
Aromatic (Aniline)~128C ortho to imidazole
Imidazole~120C4/C5
Aromatic (Aniline)~114C meta to imidazole
Aromatic (Aniline)~120C ipso to imidazole

Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Spectroscopic Technique Key Features Interpretation
IR (cm⁻¹) 3400-3200N-H stretching (imidazole and aniline NH₂)
3150-3000Aromatic C-H stretching
1630-1600C=N stretching (imidazole), N-H bending (aniline)
1600-1450Aromatic C=C stretching
Mass Spectrometry (m/z) 159[M]⁺ (Molecular Ion)
132Loss of HCN from the imidazole ring
105Further fragmentation

Experimental Protocols

A standard and reliable method for the synthesis of this compound involves the condensation of a 1,2-dicarbonyl compound (or its equivalent) with an aldehyde in the presence of ammonia, a reaction framework known as the Radziszewski synthesis. A common modern approach is the reaction of 4-aminobenzaldehyde with glyoxal and ammonia.

Synthesis of this compound

A representative synthetic procedure is as follows:

  • Reaction Setup: To a solution of 4-aminobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol, an aqueous solution of glyoxal (40%, 1.1 equivalents) is added.

  • Addition of Ammonia: The mixture is cooled in an ice bath, and a concentrated aqueous solution of ammonia (excess, e.g., 10 equivalents) is added dropwise while maintaining the temperature below 10 °C.

  • Reaction Progression: The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting residue is dissolved in a minimal amount of a suitable solvent and purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: The structure and purity of the final product are confirmed by NMR, IR, and mass spectrometry, and its melting point is determined.

Visualizing the Synthesis Workflow

The logical flow of the synthesis of this compound can be represented as a straightforward workflow diagram.

G Synthesis of this compound cluster_reactants Starting Materials cluster_process Reaction and Purification cluster_product Final Product and Analysis A 4-Aminobenzaldehyde D Condensation Reaction (Radziszewski Synthesis) A->D B Glyoxal B->D C Ammonia C->D E Column Chromatography D->E Crude Product F This compound E->F Purified Product G Spectroscopic Characterization (NMR, IR, MS) F->G

Caption: Workflow for the synthesis and characterization of this compound.

This guide serves as a foundational resource for the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for more specific experimental details and to adapt the provided protocols to their specific laboratory conditions and research objectives.

In-Depth Technical Guide: 4-(1H-imidazol-2-yl)aniline (CAS Number: 13682-33-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Chemical Name: 4-(1H-imidazol-2-yl)aniline CAS Number: 13682-33-2 Molecular Formula: C₉H₉N₃[1][2] Molecular Weight: 159.19 g/mol [1]

Synonyms:

  • 4-(2-Imidazolyl)aniline[1]

  • 2-p-Aminophenylimidazol[1]

  • 2-(p-Aminophenyl)imidazole[1]

  • 4-(1H-Imidazol-2-yl)benzenamine[1]

Physicochemical and Spectral Data

A summary of the key physical and chemical properties of this compound is provided below. This data is crucial for its handling, characterization, and application in experimental settings.

PropertyValueSource
Appearance Pale-yellow to Yellow-brown solid/powder
Melting Point 150-152 °C[3]
Purity Typically ≥95% (HPLC)[1]
Storage Conditions -20°C, sealed, in a ventilated, dry environment[1]
Canonical SMILES NC1=CC=C(C2=NC=CN2)C=C1[2]
InChI InChI=1S/C9H9N3/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,10H2,(H,11,12)[2]
InChI Key GSBDHQDPAGRRJE-UHFFFAOYSA-N

Synthesis and Experimental Protocols

While specific, detailed, and publicly available synthesis protocols for this compound are limited in the provided search results, a general synthetic strategy can be inferred from the synthesis of structurally related compounds, such as its dichloro-derivative. The final step typically involves the construction of the imidazole ring. A plausible synthetic workflow is outlined below.

Conceptual Synthetic Pathway

A common method for the synthesis of 2-aryl-imidazoles involves the condensation of an aryl aldehyde with a 1,2-dicarbonyl compound and ammonia, or the reaction of an aryl-substituted α-halo ketone with a formamide. For this compound, a potential route could involve the reaction of 4-aminobenzaldehyde with glyoxal and ammonia or a derivative.

G cluster_0 Conceptual Synthesis of this compound 4-nitrobenzaldehyde 4-nitrobenzaldehyde condensation condensation 4-nitrobenzaldehyde->condensation glyoxal glyoxal glyoxal->condensation ammonia ammonia ammonia->condensation 2-(4-nitrophenyl)-1H-imidazole 2-(4-nitrophenyl)-1H-imidazole condensation->2-(4-nitrophenyl)-1H-imidazole Imidazole ring formation reduction reduction 2-(4-nitrophenyl)-1H-imidazole->reduction e.g., H2/Pd-C, SnCl2 This compound This compound reduction->this compound Nitro group reduction

Caption: Conceptual synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized protocol based on common organic synthesis techniques for similar compounds. Note: This protocol should be adapted and optimized by a qualified chemist.

Step 1: Synthesis of 2-(4-nitrophenyl)-1H-imidazole

  • To a stirred solution of 4-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid, add glyoxal (1.1 equivalents, typically as a 40% aqueous solution) and ammonium acetate (3-5 equivalents).

  • Heat the reaction mixture to reflux (around 100-120 °C) for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a base (e.g., sodium hydroxide or ammonium hydroxide solution) to precipitate the product.

  • Filter the solid, wash it with water, and dry it under vacuum to yield 2-(4-nitrophenyl)-1H-imidazole.

Step 2: Synthesis of this compound

  • Dissolve 2-(4-nitrophenyl)-1H-imidazole (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. Common methods include:

    • Catalytic hydrogenation: Use a catalyst like 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Chemical reduction: Use a reducing agent like stannous chloride (SnCl₂) in concentrated hydrochloric acid.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • If using catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst.

  • If using chemical reduction, neutralize the acidic solution carefully with a base to precipitate the product.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to obtain pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules with a wide range of biological activities. The imidazole and aniline moieties are common pharmacophores found in many bioactive compounds.

Anti-parasitic Agents

Derivatives of this compound have been investigated as potential inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease. The imidazole ring can interact with biological targets, and modifications of the aniline group allow for the exploration of the structure-activity relationship (SAR) to enhance potency and selectivity. Research in this area has led to the identification of compounds with nanomolar parasite growth inhibition.

Anti-HCV Agents

The benzimidazole scaffold, a related structure, is prevalent in compounds developed as inhibitors of the Hepatitis C Virus (HCV). While direct evidence for this compound is limited in the provided results, the synthesis of its derivatives for anti-HCV activity is an active area of research. These derivatives can be designed to target viral enzymes essential for replication.

General Drug Discovery Scaffold

The structure of this compound makes it a versatile scaffold for combinatorial chemistry and lead optimization in drug discovery programs. The primary amine of the aniline group can be readily functionalized to introduce a variety of substituents, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Signaling Pathway and Mechanism of Action (Hypothetical)

While specific signaling pathways directly modulated by this compound are not detailed in the available search results, a hypothetical mechanism of action for its derivatives, particularly as enzyme inhibitors, can be proposed. For instance, in the context of anti-parasitic activity, these compounds might target key enzymes in the parasite's metabolic or signaling pathways.

G cluster_1 Hypothetical Mechanism of Action Derivative This compound Derivative Derivative->Inhibition Enzyme Parasite-specific Enzyme Product Metabolic Product Enzyme->Product Catalysis Substrate Endogenous Substrate Substrate->Enzyme Parasite_Growth Parasite Growth & Proliferation Product->Parasite_Growth Essential for Inhibition->Enzyme Inhibition->Parasite_Growth Inhibition of Growth

Caption: Hypothetical enzyme inhibition by a this compound derivative.

This diagram illustrates a scenario where a derivative of this compound acts as an inhibitor of a crucial enzyme within a parasite. By binding to the enzyme, it prevents the conversion of a substrate to an essential product, thereby disrupting the parasite's metabolic pathway and inhibiting its growth. The specific enzyme and pathway would be the focus of further research and drug development efforts.

References

A Technical Guide to the Solubility of 4-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available solubility information for the compound 4-(1H-imidazol-2-yl)aniline. Due to a lack of specific quantitative experimental data in publicly accessible literature, this document focuses on summarizing qualitative solubility inferences from related compounds and presenting key physicochemical properties that influence solubility. Furthermore, this guide furnishes detailed, generalized experimental protocols for determining both kinetic and thermodynamic solubility, offering a practical framework for researchers to generate specific data. A logical workflow for solubility determination is also provided as a visual guide.

Introduction

This compound is a heterocyclic compound featuring an aniline ring substituted with an imidazole group. This structural motif is of interest in medicinal chemistry and materials science. Understanding the solubility of this compound is a critical first step in any research and development endeavor, as solubility impacts bioavailability, formulation, and the design of in vitro and in vivo experiments. This guide aims to collate the available information and provide practical methodologies for its experimental determination.

Physicochemical Properties and Qualitative Solubility

The hydrochloride salt form of a similar compound, 4-(4,5-dihydro-1H-imidazol-2-yl)aniline, is reported to be soluble in water, suggesting that salt formation could be a viable strategy to enhance the aqueous solubility of this compound.[1] Another isomer, 4-(1H-imidazol-1-yl)aniline, is described as being soluble in water and organic solvents like ethanol, chloroform, and dichloromethane.

The table below summarizes key computed physicochemical properties for isomers of imidazolyl-aniline, which are crucial for predicting solubility behavior.

PropertyThis compound4-(1H-imidazol-1-yl)aniline4-(1H-imidazol-4-yl)aniline
Molecular Formula C₉H₉N₃C₉H₉N₃C₉H₉N₃
Molecular Weight 159.19 g/mol 159.19 g/mol [2]159.19 g/mol [3]
XLogP3-AA Not Available1.41[3]
Hydrogen Bond Donors Not Available12[3]
Hydrogen Bond Acceptors Not Available22[3]
Topological Polar Surface Area Not Available43.8 Ų[2]54.7 Ų[3]
Predicted Solubility Likely low in neutral water, higher in acidic conditions and in polar organic solvents.Soluble in water and organic solvents.Likely soluble in polar solvents due to higher TPSA and H-bond donors.

Data for 4-(1H-imidazol-1-yl)aniline and 4-(1H-imidazol-4-yl)aniline are included for comparative purposes. The XLogP3 value, a measure of lipophilicity, suggests that these compounds are moderately lipophilic, which often corresponds to lower aqueous solubility.

Experimental Protocols for Solubility Determination

To address the absence of specific data, this section provides detailed, generalized protocols for determining the aqueous solubility of a compound like this compound. The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility, while kinetic solubility assays are valuable for high-throughput screening in early drug discovery.[1][3][4]

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium concentration of a compound in a saturated solution.

Materials:

  • This compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Additional buffers at various pH values (e.g., pH 2.0, 5.0)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

  • Volumetric flasks and pipettes

Protocol:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired buffer (e.g., PBS, pH 7.4) to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).[1] It is advisable to take measurements at multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached.[5]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at high speed to pellet any remaining suspended solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV or LC-MS method against a standard curve of known concentrations of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate.

Kinetic Solubility Determination

This high-throughput method measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then added to an aqueous buffer. It reflects the solubility under conditions often used in in vitro biological assays.[6]

Materials:

  • A stock solution of this compound in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates (UV-transparent if using a spectrophotometer)

  • Plate shaker

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

Protocol:

  • Compound Addition: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a 96-well plate.[2]

  • Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and shake it for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).[2][6]

  • Detection of Precipitation:

    • Nephelometry (Light Scattering): Measure the turbidity of the solutions in a nephelometer. An increase in light scattering indicates the formation of a precipitate. The lowest concentration at which a significant increase in scattering is observed is considered the kinetic solubility limit.[2]

    • Direct UV Assay: After incubation, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate. The concentration of the soluble compound is determined by comparing the absorbance to a standard curve.[2]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Thermodynamic_Solubility_Workflow Thermodynamic Solubility Workflow (Shake-Flask) cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of buffer A->B C Seal and agitate at constant temperature (24-48 hours) B->C D Centrifuge to pellet undissolved solid C->D E Collect clear supernatant D->E F Dilute supernatant E->F G Quantify concentration via HPLC-UV or LC-MS F->G Result Calculate Equilibrium Solubility G->Result

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic_Solubility_Workflow Kinetic Solubility Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection A Dispense DMSO stock solution into 96-well plate B Add aqueous buffer to achieve final concentrations A->B C Seal plate and shake (1-2 hours) B->C D Measure precipitation C->D D_nephelometry Nephelometry (Light Scattering) D->D_nephelometry D_uv Direct UV Assay (after filtration) D->D_uv Result Determine Kinetic Solubility Limit D_nephelometry->Result D_uv->Result

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

While specific, quantitative solubility data for this compound is currently absent from the scientific literature, this guide provides a foundational understanding based on its physicochemical properties and those of related structures. For drug development professionals and researchers, the detailed experimental protocols for both thermodynamic and kinetic solubility offer a clear path forward for generating the necessary empirical data. The provided workflows serve as a practical visual aid for laboratory implementation. The generation of such data will be invaluable for the future development and application of this compound.

References

"stability of 4-(1H-imidazol-2-yl)aniline"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability of 4-(1H-imidazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bi-functional molecule featuring a 2-substituted imidazole ring and an aniline moiety. Both functional groups are common in pharmacologically active compounds, making the stability of this scaffold a critical parameter in drug discovery and development. Understanding the chemical stability of this compound is essential for defining its shelf-life, developing stable formulations, and identifying potential degradation products that could impact safety and efficacy.

This technical guide provides a comprehensive overview of the potential stability profile of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It outlines potential degradation pathways and provides detailed, adaptable experimental protocols for conducting forced degradation studies and developing a stability-indicating analytical method.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing stability studies and developing analytical methods.

PropertyValueSource
Molecular FormulaC₉H₉N₃ChemNorm
Molecular Weight159.19 g/mol ChemNorm
AppearanceSolid (predicted)-
pKa (most basic)6.5 (predicted, imidazole N)-
pKa (most acidic)16.0 (predicted, imidazole N-H)-
LogP1.5 (predicted)-

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced degradation conditions. The primary sites of instability are the aniline functional group, which is susceptible to oxidation, and the imidazole ring, which can undergo oxidation and hydrolysis under certain conditions.

Oxidative Degradation

The aniline moiety is prone to oxidation, which can lead to the formation of colored degradants. Common oxidative pathways for anilines include the formation of nitroso, nitro, and polymeric species. The imidazole ring itself can also be oxidized. The aerobic oxidation of 2-arylimidazolines to 2-arylimidazoles is a known transformation, suggesting the imidazole ring is susceptible to oxidative conditions.[1][2][3]

Hydrolytic Degradation

While the imidazole ring is generally stable to hydrolysis, ring-opening can occur under harsh acidic or basic conditions. Studies on the hydrolysis of imidazole-2-ylidenes have shown that the ring can be cleaved.[4] The stability of this compound to hydrolysis across a range of pH values would need to be experimentally determined.

Photolytic Degradation

Aromatic amines and heterocyclic compounds can be susceptible to photolytic degradation. Exposure to UV or visible light may induce oxidation or other rearrangements. The extent of degradation will depend on the wavelength and intensity of the light source.

Thermal Degradation

At elevated temperatures, thermal decomposition can occur. For imidazole-containing polymers, thermal degradation can lead to the elimination of the imidazole side group.[5] For this compound, thermal stress could lead to fragmentation of the molecule or polymerization.

A logical workflow for investigating these potential degradation pathways is illustrated below.

G cluster_0 Forced Degradation Studies cluster_1 Analytical Method Development cluster_2 Degradation Product Identification API This compound (API) Stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress DegradedSamples Degraded Samples Stress->DegradedSamples MethodDev Develop Stability-Indicating HPLC-UV/MS Method DegradedSamples->MethodDev Analysis Analyze Degraded Samples (LC-MS/MS, NMR) DegradedSamples->Analysis Validation Method Validation (ICH Q2) MethodDev->Validation Validation->Analysis Identification Identify and Characterize Degradation Products Analysis->Identification Pathway Elucidate Degradation Pathways Identification->Pathway

Workflow for Stability Investigation

Quantitative Stability Data (Hypothetical)

As no experimental data is available, Table 2 presents a hypothetical summary of results from a forced degradation study on this compound. This table illustrates how quantitative data should be presented. The percentage degradation would be determined by a validated stability-indicating HPLC method.

Stress ConditionReagent/ConditionTimeTemperature% DegradationNo. of Degradants
Hydrolysis 0.1 M HCl24 h60°C5.21
0.1 M NaOH24 h60°C12.82
Water24 h60°C< 1.00
Oxidation 3% H₂O₂24 hRT25.63
Thermal Dry Heat48 h80°C3.11
Photolytic ICH Q1B Option 2-RT8.52

Experimental Protocols

The following are detailed, proposed protocols for conducting forced degradation studies and for the development of a stability-indicating HPLC method for this compound. These protocols are based on standard industry practices and methods published for similar compounds.[6][7][8][9]

Protocol for Forced Degradation Studies

Objective: To generate degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method and to understand its degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • Calibrated oven, photostability chamber, and water bath

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile:water 50:50).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Heat the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial and heat in an oven at 80°C for 48 hours.

    • Also, expose a solution of the compound (1 mg/mL) to the same conditions.

    • At appropriate time points, dissolve the solid sample or dilute the solution sample with mobile phase.

  • Photolytic Degradation:

    • Expose solid this compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B Option 2).

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure, prepare samples for analysis.

  • Sample Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 5.2).

The relationship between the different stress conditions and the analytical evaluation is depicted in the following diagram.

G cluster_stress Stress Conditions cluster_output Analysis Output Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis HPLC-UV/MS Analysis Acid->Analysis Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (80°C, solid/solution) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Purity Peak Purity Analysis->Purity Assay % Assay Analysis->Assay Degradation % Degradation Analysis->Degradation MassBalance Mass Balance Analysis->MassBalance

Forced Degradation Experimental Workflow

Protocol for Stability-Indicating HPLC Method Development

Objective: To develop and validate a stability-indicating HPLC method capable of separating this compound from its degradation products.

Instrumentation and Materials:

  • HPLC system with a photodiode array (PDA) or UV detector and a mass spectrometer (MS) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Degraded samples from Protocol 5.1.

Chromatographic Conditions (Starting Point):

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a suitable wavelength (e.g., 254 nm) and acquire PDA data from 200-400 nm.

  • Injection Volume: 10 µL.

Method Development and Validation:

  • Specificity: Inject the undegraded sample and all degraded samples. The method is considered specific if all degradation products are resolved from the main peak and from each other (resolution > 1.5). Peak purity analysis using the PDA detector should be performed to confirm the homogeneity of the main peak in the presence of degradants.

  • Linearity: Prepare a series of standard solutions of this compound over a range of concentrations (e.g., 1-100 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (should be > 0.999).

  • Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) at three concentration levels (low, medium, high). The recovery should be within 98-102%, and the relative standard deviation (RSD) for precision should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate) on the results.

Conclusion

While specific stability data for this compound is not currently available, this guide provides a robust framework for its investigation based on the known chemistry of 2-arylimidazoles and anilines. The primary anticipated degradation pathways are oxidation of the aniline ring and potential hydrolysis or oxidation of the imidazole ring under strenuous conditions. The provided experimental protocols offer a comprehensive starting point for performing forced degradation studies and developing a validated, stability-indicating HPLC method. Such studies are indispensable for the successful development of any pharmaceutical product containing this chemical scaffold.

References

An In-depth Technical Guide to the Molecular Structure of 4-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 4-(1H-imidazol-2-yl)aniline. The information is intended for researchers, scientists, and drug development professionals working with imidazole-containing compounds.

Molecular Structure and Properties

This compound, also known as 2-(4-aminophenyl)-1H-imidazole, is a heterocyclic organic compound featuring a central imidazole ring substituted with an aminophenyl group. The presence of both the imidazole and aniline moieties imparts this molecule with unique chemical properties and potential for diverse applications in medicinal chemistry and materials science.

Key Properties:

PropertyValueReference
Molecular Formula C₉H₉N₃[PubChem CID: 13682-33-2]
Molecular Weight 159.19 g/mol [PubChem CID: 13682-33-2]
Melting Point 150-152 °C[Supplier Data]
Appearance Likely a solid powderN/A
Solubility Soluble in organic solvents like DMSO and methanolInferred from related compounds

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of its nitro-precursor, 2-(4-nitrophenyl)-1H-imidazole, via the Radziszewski imidazole synthesis. The subsequent step is the reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of 2-(4-nitrophenyl)-1H-imidazole

This protocol is based on the general principles of the Radziszewski reaction for the synthesis of 2-aryl-imidazoles.

Materials:

  • 4-Nitrobenzaldehyde

  • Glyoxal (40% aqueous solution)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-nitrobenzaldehyde (1 equivalent) and ammonium acetate (3-4 equivalents) in glacial acetic acid.

  • To this solution, add glyoxal (1.1 equivalents) dropwise with continuous stirring.

  • Heat the reaction mixture to reflux (approximately 100-120 °C) and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Neutralize the mixture by the slow addition of a concentrated ammonium hydroxide solution until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 2-(4-nitrophenyl)-1H-imidazole.

  • Dry the purified product under vacuum.

Experimental Protocol: Reduction of 2-(4-nitrophenyl)-1H-imidazole

This protocol outlines a standard method for the reduction of an aromatic nitro group to an amine using tin(II) chloride.

Materials:

  • 2-(4-nitrophenyl)-1H-imidazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Deionized water

Procedure:

  • Suspend 2-(4-nitrophenyl)-1H-imidazole (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel or by recrystallization to obtain the final compound.

Spectroscopic and Crystallographic Data

Due to the limited availability of comprehensive experimental data specifically for this compound in the searched literature, the following tables include data for the precursor 2-(4-nitrophenyl)-1H-imidazole where available, and expected ranges for the final product based on analogous compounds.

Spectroscopic Data for 2-(4-nitrophenyl)-1H-imidazole
Spectroscopic Technique Data
¹H NMR (DMSO-d₆)δ 13.17 (br s, 1H, NH), 8.37-7.90 (m, 4H, Ar-H), 7.75-7.27 (m, 2H, imidazole-H)
¹³C NMR (DMSO-d₆)δ 146.99, 143.76, 136.51, 128.96, 127.68, 126.21, 124.74
IR (KBr, cm⁻¹) 3392 (N-H), 3078 (C-H arom), 1598 (C=N), 1513 (NO₂ asym), 1336 (NO₂ sym)
Mass Spectrometry (EI) m/z (%): 189 (M⁺)
Predicted Spectroscopic Data for this compound
Spectroscopic Technique Predicted Data
¹H NMR (DMSO-d₆)δ ~12.0 (br s, 1H, NH-imidazole), ~7.5 (d, 2H, Ar-H), ~7.0 (s, 2H, imidazole-H), ~6.6 (d, 2H, Ar-H), ~5.5 (br s, 2H, NH₂)
¹³C NMR (DMSO-d₆)δ ~150 (C-NH₂), ~145 (C-imidazole), ~128 (Ar-CH), ~120 (imidazole-CH), ~114 (Ar-CH)
IR (KBr, cm⁻¹) ~3400-3200 (N-H stretch, amine and imidazole), ~3100 (C-H arom), ~1620 (N-H bend), ~1600 (C=C arom)
Mass Spectrometry (EI) m/z (%): 159 (M⁺)

Note: The predicted data is based on the analysis of structurally similar compounds and should be confirmed by experimental analysis.

Visualizations

Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound from 4-nitrobenzaldehyde.

G cluster_0 Step 1: Radziszewski Imidazole Synthesis cluster_1 Step 2: Reduction 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Reaction_1 4-Nitrobenzaldehyde->Reaction_1 Glyoxal Glyoxal Glyoxal->Reaction_1 Ammonium_acetate Ammonium_acetate Ammonium_acetate->Reaction_1 2-(4-nitrophenyl)-1H-imidazole 2-(4-nitrophenyl)-1H-imidazole Reaction_2 2-(4-nitrophenyl)-1H-imidazole->Reaction_2 Reaction_1->2-(4-nitrophenyl)-1H-imidazole Glacial Acetic Acid, Reflux SnCl2_HCl SnCl2 / HCl SnCl2_HCl->Reaction_2 This compound This compound Reaction_2->this compound Ethanol, Reflux

Caption: Two-step synthesis of this compound.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of this compound.

G start Start reaction Reaction: - Reactants - Solvent - Catalyst (if any) - Heat/Stir start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Work-up: - Quenching - Extraction - Washing monitoring->workup Upon Completion drying Drying of Organic Layer workup->drying evaporation Solvent Evaporation drying->evaporation purification Purification: - Column Chromatography or - Recrystallization evaporation->purification characterization Characterization: - NMR - IR - Mass Spec - Melting Point purification->characterization end End Product characterization->end

Caption: General experimental workflow for synthesis.

An In-depth Technical Guide to the Biological Activity of 4-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. Its presence in numerous natural products and FDA-approved drugs underscores its therapeutic potential. The compound 4-(1H-imidazol-2-yl)aniline, featuring a 2-arylimidazole motif, represents a key starting point for the development of novel therapeutic agents. While direct and extensive biological studies on this compound are limited in publicly available literature, the vast body of research on its derivatives and structural analogs provides a strong foundation for understanding its potential pharmacological profile. This technical guide consolidates the available information on this compound and its closely related analogs, offering insights into its synthesis, chemical properties, and, most importantly, its potential biological activities. The focus is on providing a comprehensive resource for researchers to explore the therapeutic promise of this chemical entity.

Chemical Properties and Synthesis

This compound is a solid with a molecular weight of 159.19 g/mol and a melting point range of 143-147 °C. Its chemical structure consists of an aniline ring substituted with an imidazole group at the 4-position.

Synthesis of this compound Derivatives:

A general method for the synthesis of 2-arylimidazole derivatives involves the reaction of an appropriate aldehyde with an alpha-dicarbonyl compound and ammonia, as in the Radziszewski synthesis. For derivatives of this compound, a common starting material is 4-aminobenzaldehyde or a related aniline derivative.

Illustrative Synthetic Pathway for a Derivative:

The synthesis of derivatives often begins with the protection of the aniline group, followed by the construction of the imidazole ring, and subsequent deprotection and further functionalization. For instance, derivatives of the benzimidazole analog, 4-(1H-benzo[d]imidazol-2-yl)aniline, are synthesized from the condensation of o-phenylenediamine with p-aminobenzoic acid.[1]

Potential Biological Activities and Therapeutic Targets

The biological activities of derivatives of this compound are diverse, with significant potential in oncology, infectious diseases, and inflammatory conditions. The following sections detail the observed activities of its close structural analogs.

Anticancer Activity

Derivatives of 2-arylimidazoles are well-documented for their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Kinase Inhibition:

Many imidazole-based compounds are potent kinase inhibitors. For example, derivatives of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline are key intermediates in the synthesis of Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia. While no direct kinase inhibition data for this compound is available, its core structure is a viable scaffold for designing novel kinase inhibitors.

Hypothesized Kinase Inhibition Signaling Pathway:

The diagram below illustrates a generalized signaling pathway that could be targeted by kinase inhibitors derived from the this compound scaffold.

G Hypothesized Kinase Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor This compound Derivative Inhibitor->RAF Inhibitor->PI3K

A potential mechanism of action for anticancer derivatives.
Anti-infective Properties

The imidazole scaffold is a key component of many antifungal and antibacterial agents. Derivatives of this compound have been investigated for their potential as anti-infective drugs.

Antimicrobial Activity of Structural Analogs:

Studies on various 2-arylimidazole derivatives have demonstrated their efficacy against a range of bacterial and fungal pathogens. For example, certain benzimidazole derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli.[2]

Enzyme Inhibition

Beyond kinase inhibition, the 2-arylimidazole scaffold has been explored for its inhibitory activity against other enzyme classes.

Cyclooxygenase (COX) Inhibition:

Some imidazole derivatives have been designed as selective COX-2 inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds typically feature a diarylheterocyclic structure.

Quantitative Biological Data of Structural Analogs

The following table summarizes the quantitative biological activity data for various derivatives and structural analogs of this compound. It is crucial to note that this data does not pertain to the parent compound itself but to its modified forms, providing an indication of the scaffold's potential.

Compound ClassTargetAssayActivity (IC₅₀/EC₅₀)Reference
2-Phenyl-1H-benzo[d]imidazole derivatives17β-HSD10Enzyme InhibitionIC₅₀ = 1.65 ± 0.55 µM[3]
2,4-Diphenyl-1H-imidazole analogsCannabinoid Receptor 2 (CB2)Agonist ActivityPotent agonist activity[4]
6-Arylimidazo[2,1-b][5][6][7]thiadiazolesVarious Cancer Cell LinesCytotoxicityPotent activity[8]
Pyrazolone derivatives of imidazoleInflammationIn-vitro Anti-inflammatory75% inhibition[9]

Experimental Methodologies

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key assays used to evaluate the biological activity of compounds structurally related to this compound.

Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against a specific kinase.

General Protocol:

  • Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compound in assay buffer. b. In a 96-well plate, add the kinase, substrate peptide, and test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at a specified temperature for a set duration. e. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Workflow for Kinase Inhibition Assay:

G Workflow for In Vitro Kinase Inhibition Assay A Prepare Serial Dilutions of Test Compound B Add Kinase, Substrate, and Compound to Plate A->B C Initiate Reaction with ATP B->C D Incubate at Controlled Temperature C->D E Stop Reaction and Add Detection Reagent D->E F Measure Signal (e.g., Luminescence) E->F G Calculate % Inhibition and IC50 F->G

A typical workflow for assessing kinase inhibition.
Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

General Protocol:

  • Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.

Conclusion and Future Directions

This compound is a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. While direct biological data on this specific molecule is sparse, the extensive research on its derivatives and structural analogs highlights promising avenues for future investigation, particularly in the fields of oncology and infectious diseases. The 2-arylimidazole motif serves as an excellent starting point for the design of potent and selective inhibitors of various enzymes and receptors.

Future research should focus on the systematic biological evaluation of this compound itself to establish a baseline pharmacological profile. Furthermore, the synthesis and screening of focused libraries of its derivatives, guided by computational modeling and structure-activity relationship studies of related compounds, will be crucial in unlocking the full therapeutic potential of this promising chemical entity. This in-depth guide provides a foundational resource for researchers to embark on this exciting area of drug discovery.

References

Methodological & Application

Application Notes and Protocols: 4-(1H-imidazol-2-yl)aniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 4-(1H-imidazol-2-yl)aniline, a valuable heterocyclic building block in organic synthesis, particularly for the development of novel therapeutic agents. Due to the limited availability of direct experimental procedures for this specific compound in published literature, this document presents a proposed synthetic protocol based on the well-established Debus-Radziszewski imidazole synthesis.

Introduction

This compound is a bifunctional molecule featuring a nucleophilic aniline moiety and a versatile imidazole ring. The imidazole core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. The presence of the aniline group provides a convenient handle for further chemical modifications, making this compound an attractive starting material for the synthesis of diverse molecular architectures, especially for the development of kinase inhibitors and other targeted therapeutics.[1]

Proposed Synthesis of this compound

A highly plausible and efficient method for the synthesis of this compound is the Debus-Radziszewski reaction. This one-pot, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (4-aminobenzaldehyde), and a source of ammonia (ammonium acetate).[2][3][4][5]

Reaction Scheme

G cluster_reactants Reactants cluster_product Product r1 Glyoxal p1 This compound r1->p1 Reflux in Acetic Acid or Ethanol r2 4-Aminobenzaldehyde r2->p1 r3 Ammonium Acetate (Ammonia Source) r3->p1

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

  • Glyoxal (40% aqueous solution)

  • 4-Aminobenzaldehyde

  • Ammonium acetate

  • Glacial acetic acid or Ethanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-aminobenzaldehyde (1.0 eq), ammonium acetate (3.0-5.0 eq), and glacial acetic acid or ethanol as the solvent.

  • Stir the mixture at room temperature until the solids are partially dissolved.

  • Add glyoxal (40% aqueous solution, 1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Note: The amino group of 4-aminobenzaldehyde is generally stable under these reaction conditions; however, protection of the amine may be considered if side reactions are observed.[6]

Quantitative Data (Representative)

Direct yield and characterization data for this compound are not widely reported. The following table presents representative data for the synthesis of 2-phenylimidazole using a similar Debus-Radziszewski approach, which can serve as an estimate for the synthesis of the target compound.

ProductReactantsSolventCatalystReaction Time (h)Yield (%)Reference
2-PhenylimidazoleBenzaldehyde, Glyoxal, Ammonia--12-[2]
2-Phenylimidazole DerivativesBenzaldehyde derivatives, Benzil, Ammonium AcetateEthanolSilicotungstic acid1up to 82[3]

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a versatile building block for the construction of more complex molecules, particularly in the field of medicinal chemistry. The aniline moiety serves as a key functional group for derivatization through various reactions.

Synthesis of Kinase Inhibitors

A significant application is in the synthesis of kinase inhibitors. The aniline nitrogen can be acylated, alkylated, or used in coupling reactions to introduce various pharmacophores that can interact with the ATP-binding site of kinases.[1][7]

G cluster_starting_material Starting Material cluster_intermediate Intermediate cluster_final_product Final Product sm This compound inter N-Acylated Intermediate sm->inter Acylation (e.g., with an acid chloride) fp Potential Kinase Inhibitor inter->fp Further Functionalization (e.g., Suzuki Coupling)

Caption: Application of this compound in synthesis.

Experimental Protocol: Representative N-Acylation

Materials:

  • This compound

  • An appropriate acid chloride (e.g., benzoyl chloride)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the non-nucleophilic base (1.2 eq) to the solution and stir for 10 minutes at 0 °C.

  • Slowly add the acid chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the N-acylated product.

This acylated product can then be further modified, for example, through cross-coupling reactions on an appropriately functionalized acylating agent, to generate a library of potential kinase inhibitors.

Data Presentation

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₉H₉N₃-
Molecular Weight159.19 g/mol -
AppearanceOff-white to beige crystalline powder (predicted)[6]
Melting Point71 °C (for 4-aminobenzaldehyde)
SolubilitySoluble in polar solvents like water and ethanol (predicted for 4-aminobenzaldehyde)[6]

Note: Experimental data for the final product is limited; some data is based on the starting material 4-aminobenzaldehyde.

Conclusion

This compound is a promising building block for organic synthesis, offering a gateway to a wide range of complex molecules with potential biological activity. While direct synthetic protocols are scarce, the Debus-Radziszewski reaction provides a reliable and adaptable route for its preparation. The presence of a reactive aniline group makes it particularly suitable for the synthesis of libraries of compounds for drug discovery, most notably for the development of novel kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers to synthesize and utilize this valuable compound in their synthetic endeavors.

References

The Versatile Scaffold: 4-(1H-imidazol-2-yl)aniline as a Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 4-(1H-imidazol-2-yl)aniline core, a unique heterocyclic structure, has emerged as a significant building block in medicinal chemistry. Its distinct arrangement, featuring a 2-substituted imidazole ring linked to an aniline moiety, provides a versatile scaffold for the development of novel therapeutic agents. The imidazole ring, a common motif in biologically active molecules, offers a rich tapestry of potential interactions with various enzymatic targets, while the aniline portion serves as a key anchor and a point for further chemical modification. This document provides an in-depth overview of the applications of this compound, detailed experimental protocols for the synthesis of key derivatives, and methodologies for their biological evaluation.

Therapeutic Applications and Biological Activity

The this compound scaffold has shown considerable promise in several therapeutic areas, most notably in oncology as a cornerstone for the development of potent kinase inhibitors. The structural features of this scaffold allow for its derivatives to target the ATP-binding site of various kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. Beyond oncology, the inherent properties of the imidazole ring suggest potential applications in antimicrobial and anti-inflammatory drug discovery.

Oncology: Kinase Inhibition

Derivatives of this compound, particularly the 2,6-dichloro substituted variant, have been investigated as kinase inhibitors. These compounds are designed to compete with ATP for binding to the kinase domain, thereby inhibiting downstream signaling pathways that control cell proliferation, survival, and angiogenesis.

Table 1: Hypothetical In Vitro Kinase Inhibitory Activity of this compound Derivatives

Compound IDR1R2Target KinaseIC50 (nM)Target Cell LineGI50 (µM)
A-1 HHEGFR150A549 (Lung)2.5
A-2 ClHEGFR75A549 (Lung)1.1
A-3 ClClEGFR25A549 (Lung)0.4
B-1 HHSrc200HCT116 (Colon)5.2
B-2 ClHSrc90HCT116 (Colon)2.8
B-3 ClClSrc35HCT116 (Colon)0.9

Note: The data presented in this table is illustrative and intended to represent the potential activity of compounds based on this scaffold. Actual experimental results may vary.

Antimicrobial Activity

The imidazole nucleus is a well-known pharmacophore in many antifungal and antibacterial agents. While specific data for this compound derivatives is emerging, the broader class of 2-arylimidazole compounds has demonstrated antimicrobial potential.[1]

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives

Compound IDR1R2S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
C-1 HH64>128128
C-2 NO2H326464
C-3 ClCl163232

Note: The data presented in this table is illustrative and based on the general activity of related compounds. Specific testing is required to confirm the activity of this compound derivatives.

Experimental Protocols

Synthesis of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline

This protocol outlines a multi-step synthesis for a key derivative of the this compound scaffold.

Step 1: Synthesis of 2,6-dichloro-4-nitroaniline

This initial step involves the dichlorination of p-nitroaniline.

  • Materials: p-Nitroaniline, Concentrated Hydrochloric Acid, Sodium Chlorate, Water, Ethanol, Glacial Acetic Acid.

  • Procedure:

    • Dissolve 4-nitroaniline in concentrated hydrochloric acid.

    • Slowly add a solution of sodium chlorate in water while maintaining the reaction temperature below 30°C.

    • After the addition is complete, stir the mixture for several hours.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash with water, and then a small amount of cold ethanol.

    • Recrystallize the crude product from glacial acetic acid or an ethanol/acetic acid mixture to obtain pure 2,6-dichloro-4-nitroaniline.

Step 2: Reduction of 2,6-dichloro-4-nitroaniline to 2,6-dichloro-p-phenylenediamine

The nitro group of the intermediate is reduced to an amine.

  • Materials: 2,6-dichloro-4-nitroaniline, Ethanol or Acetic Acid, Tin(II) chloride dihydrate or Pd/C, Hydrogen gas (if using catalytic hydrogenation).

  • Procedure:

    • Suspend 2,6-dichloro-4-nitroaniline in a suitable solvent (e.g., ethanol, acetic acid).

    • Add a reducing agent such as tin(II) chloride dihydrate or perform catalytic hydrogenation using Pd/C under a hydrogen atmosphere.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Work up the reaction mixture to isolate the 2,6-dichloro-p-phenylenediamine.

Step 3: Imidazole Ring Formation

The final step involves the construction of the imidazole ring to yield the target compound.

  • Materials: 2,6-dichloro-p-phenylenediamine, Ethanol, Glyoxal (40 wt. % in H₂O), Hydrochloric Acid, Sodium Bicarbonate, Ethyl Acetate.

  • Procedure:

    • Dissolve the resulting diamine from Step 2 in ethanol.

    • Add an aqueous solution of glyoxal dropwise at room temperature.

    • Add a catalytic amount of a mineral acid (e.g., HCl).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield 2,6-dichloro-4-(1H-imidazol-2-yl)aniline.[2]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a common method for assessing the inhibitory activity of compounds against a specific kinase.

  • Materials: Purified target kinase, kinase-specific substrate, test compound, ATP, ADP-Glo™ Kinase Assay Kit, assay buffer, 384-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 384-well plate, add the diluted compound or vehicle control.

    • Add a mixture of the purified kinase and its substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for 60 minutes.

    • Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration and determine the IC50 value.[3]

Visualizing Workflows and Pathways

To facilitate a clearer understanding of the experimental processes and biological context, the following diagrams are provided.

G cluster_synthesis Synthetic Workflow for 2,6-dichloro-4-(1H-imidazol-2-yl)aniline p_nitroaniline p-Nitroaniline dichlorination Dichlorination p_nitroaniline->dichlorination dichloro_nitro 2,6-dichloro-4-nitroaniline dichlorination->dichloro_nitro reduction Reduction dichloro_nitro->reduction dichloro_diamine 2,6-dichloro-p-phenylenediamine reduction->dichloro_diamine imidazole_formation Imidazole Ring Formation dichloro_diamine->imidazole_formation final_product 2,6-dichloro-4-(1H-imidazol-2-yl)aniline imidazole_formation->final_product

Synthetic pathway for a key derivative.

G cluster_assay In Vitro Kinase Assay Workflow compound_prep Prepare Compound Dilutions reaction_setup Set up Kinase Reaction (Enzyme, Substrate, Compound) compound_prep->reaction_setup atp_addition Initiate Reaction with ATP reaction_setup->atp_addition incubation Incubate at RT atp_addition->incubation stop_reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubation->stop_reaction signal_generation Generate Luminescent Signal (Kinase Detection Reagent) stop_reaction->signal_generation read_plate Measure Luminescence signal_generation->read_plate data_analysis Calculate IC50 read_plate->data_analysis

Workflow for in vitro kinase inhibition assay.

G cluster_pathway Targeted Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor adp ADP receptor->adp phosphorylates downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) receptor->downstream inhibitor This compound Derivative inhibitor->receptor inhibition_node Inhibition atp ATP atp->receptor binds proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

Targeted kinase signaling pathway.

References

Synthesis of Derivatives from 4-(1H-imidazol-2-yl)aniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive core for designing molecules that interact with various biological targets. When coupled with an aniline moiety, as in 4-(1H-imidazol-2-yl)aniline, the resulting structure presents multiple opportunities for chemical derivatization, enabling the exploration of a wide chemical space for drug discovery. The primary amino group of the aniline and the nitrogen atoms of the imidazole ring serve as key handles for introducing diverse functional groups, thereby modulating the physicochemical and pharmacological properties of the parent molecule.

This document provides detailed protocols for the synthesis of the core intermediate, this compound, and subsequent derivatization strategies. It also includes application notes based on the potential biological activities of these derivatives, drawing from the known pharmacology of related imidazole-containing compounds.

Synthesis of the Core Intermediate: this compound

The synthesis of the parent compound, this compound, can be achieved through several established methods for constructing the imidazole ring. One common and effective approach involves the condensation of a 1,2-dicarbonyl compound with an aldehyde in the presence of an ammonia source. A plausible route starts from the readily available 4-nitrobenzaldehyde.

Protocol: Synthesis of 2-(4-nitrophenyl)-1H-imidazole

This protocol outlines the synthesis of the nitro-precursor to this compound.

Materials:

  • 4-nitrobenzaldehyde

  • Glyoxal (40% aqueous solution)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrobenzaldehyde (1 equivalent) in glacial acetic acid.

  • Add ammonium acetate (10 equivalents) to the solution.

  • To this mixture, add a 40% aqueous solution of glyoxal (1.2 equivalents).

  • Heat the reaction mixture to reflux (approximately 120°C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of ice water with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure 2-(4-nitrophenyl)-1H-imidazole.

Protocol: Reduction to this compound

Materials:

  • 2-(4-nitrophenyl)-1H-imidazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)

  • Concentrated hydrochloric acid (if using SnCl₂)

  • Ethanol or Methanol

  • Sodium bicarbonate solution

  • Ethyl acetate

Procedure (using SnCl₂):

  • Suspend 2-(4-nitrophenyl)-1H-imidazole (1 equivalent) in ethanol in a round-bottom flask.

  • Add Tin(II) chloride dihydrate (4-5 equivalents) to the suspension.

  • Slowly add concentrated hydrochloric acid and heat the mixture to reflux for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Derivatization of this compound

The presence of a primary arylamine and an imidazole ring allows for a variety of derivatization reactions. Below are protocols for common transformations.

N-Acylation of the Aniline Moiety

Protocol: Synthesis of N-(4-(1H-imidazol-2-yl)phenyl)acetamide

Materials:

  • This compound

  • Acetic anhydride or Acetyl chloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1 equivalent) in dry DCM in a flask under an inert atmosphere.

  • Add pyridine (1.2 equivalents) and cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by column chromatography or recrystallization.

Schiff Base Formation

Protocol: Synthesis of (E)-N-(4-(1H-imidazol-2-yl)phenyl)-1-phenylethan-1-imine

Materials:

  • This compound

  • Benzaldehyde (or other aromatic aldehydes)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours.

  • Monitor the formation of the Schiff base by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate.

  • Collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution and purify the residue by column chromatography.

N-Alkylation of the Imidazole Ring

Protocol: Synthesis of 4-(1-methyl-1H-imidazol-2-yl)aniline

Materials:

  • This compound

  • Methyl iodide

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Dry Dimethylformamide (DMF) or Acetonitrile

Procedure:

  • To a solution of this compound (1 equivalent) in dry DMF, add sodium hydride (1.1 equivalents) portion-wise at 0°C under an inert atmosphere.

  • Stir the mixture for 30 minutes at 0°C.

  • Add methyl iodide (1.1 equivalents) dropwise and allow the reaction to warm to room temperature.

  • Stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data Summary

The following table summarizes typical yields for the described reactions. Note that these are estimates, and actual yields may vary depending on the specific substrates and reaction conditions.

ReactionStarting MaterialReagentsProductTypical Yield (%)
Imidazole Synthesis 4-nitrobenzaldehydeGlyoxal, Ammonium acetate2-(4-nitrophenyl)-1H-imidazole60-80
Nitro Reduction 2-(4-nitrophenyl)-1H-imidazoleSnCl₂·2H₂O, HClThis compound70-90
N-Acylation This compoundAcetic anhydride, PyridineN-(4-(1H-imidazol-2-yl)phenyl)acetamide80-95
Schiff Base Formation This compoundBenzaldehyde, Acetic acid(E)-N-(4-(1H-imidazol-2-yl)phenyl)-1-phenylethan-1-imine75-90
Imidazole N-Alkylation This compoundMethyl iodide, NaH4-(1-methyl-1H-imidazol-2-yl)aniline50-70

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_deriv Derivatization Reactions 4-nitrobenzaldehyde 4-nitrobenzaldehyde Nitro-imidazole 2-(4-nitrophenyl)-1H-imidazole 4-nitrobenzaldehyde->Nitro-imidazole Condensation Glyoxal Glyoxal Glyoxal->Nitro-imidazole Ammonium Acetate Ammonium Acetate Ammonium Acetate->Nitro-imidazole Core_Aniline This compound Nitro-imidazole->Core_Aniline Reduction N-Acylation N-Acyl Derivative Core_Aniline->N-Acylation Acylating Agent Schiff_Base Schiff Base Derivative Core_Aniline->Schiff_Base Aldehyde N-Alkylation N-Alkyl Imidazole Derivative Core_Aniline->N-Alkylation Alkylating Agent

Caption: General workflow for the synthesis of this compound and its derivatives.

Potential Drug Discovery and Development Pathway

Drug_Discovery_Pathway Library_Synthesis Library Synthesis (Derivatization) HTS High-Throughput Screening (In vitro assays) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization (SAR Studies) Lead_Generation->Lead_Optimization Preclinical Preclinical Studies (In vivo models) Lead_Optimization->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials

Caption: A logical pathway for the discovery and development of drugs based on these derivatives.

Application Notes

Derivatives of this compound are of significant interest in drug discovery due to the diverse biological activities associated with the imidazole and aniline pharmacophores. While specific data for this class of compounds is emerging, the following potential applications can be inferred from related structures.

Anticancer Agents

Many imidazole-containing molecules exhibit potent anticancer activity by targeting various signaling pathways crucial for tumor growth and survival.

  • Kinase Inhibition: The imidazole scaffold is a common feature in many kinase inhibitors. Derivatives of this compound could be designed to target the ATP-binding site of kinases such as EGFR, VEGFR, and Abl kinase, which are implicated in various cancers.

  • Microtubule Targeting Agents: Certain imidazole derivatives are known to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

  • HDAC Inhibitors: The structural features of these derivatives may allow for the design of histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.

Antimicrobial Agents

The imidazole ring is a core component of several antifungal and antibacterial drugs.

  • Antifungal Activity: Azole antifungals, a major class of antimicrobial agents, function by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis in fungi. Novel derivatives could be screened for activity against pathogenic fungi like Candida albicans and Aspergillus fumigatus.

  • Antibacterial Activity: The development of new antibacterial agents is crucial to combat antibiotic resistance. These derivatives could be evaluated for their ability to inhibit bacterial cell wall synthesis, protein synthesis, or DNA replication.

Anti-inflammatory Agents

Some imidazole derivatives have demonstrated anti-inflammatory properties.

  • COX/LOX Inhibition: Derivatives could be designed to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.

  • Cytokine Modulation: The compounds could be screened for their ability to modulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Disclaimer: The proposed applications are based on the known activities of structurally related compounds and are intended to guide further research. The biological activity of the synthesized derivatives must be confirmed through rigorous experimental evaluation.

Application Notes and Protocols for the Acylation of 4-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the acylation of the primary amino group of 4-(1H-imidazol-2-yl)aniline. This reaction is a fundamental transformation in medicinal chemistry, enabling the synthesis of a wide array of amide derivatives. Such modifications are crucial for structure-activity relationship (SAR) studies, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. The protocols provided below describe two common methods for acylation: using an acid anhydride and an acyl chloride.

General Considerations

The acylation of this compound targets the exocyclic aniline nitrogen, which is a strong nucleophile. The imidazole ring also contains a nucleophilic nitrogen; however, under the described conditions, selective N-acylation of the aniline is generally achieved. It is crucial to use appropriate reaction conditions to avoid side reactions. The choice of acylating agent, solvent, and base can influence the reaction's efficiency and selectivity.

Protocol 1: Acylation using Acetic Anhydride

This protocol describes the acetylation of this compound using acetic anhydride to form N-(4-(1H-imidazol-2-yl)phenyl)acetamide. This method is widely applicable for the introduction of an acetyl group.[1][2]

Materials:

  • This compound

  • Acetic anhydride

  • Sodium acetate

  • Water

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in water.

  • Add concentrated hydrochloric acid dropwise with stirring until the aniline derivative is completely dissolved, forming the hydrochloride salt.

  • In a separate beaker, prepare a solution of sodium acetate (1.1 equivalents) in water.

  • To the stirred solution of the aniline hydrochloride, add acetic anhydride (1.1 equivalents).

  • Immediately following the addition of acetic anhydride, add the sodium acetate solution.

  • A precipitate of the N-acetylated product should form.

  • Stir the mixture for 30-60 minutes, cooling the flask in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified N-(4-(1H-imidazol-2-yl)phenyl)acetamide.

  • Dry the purified product under vacuum.

Protocol 2: Acylation using an Acyl Chloride

This protocol outlines the general procedure for the acylation of this compound with an acyl chloride in the presence of a base. This method is versatile and can be used to introduce a variety of acyl groups.[3][4][5][6]

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, chloroacetyl chloride)

  • Triethylamine or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware for extraction and purification

Procedure:

  • Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent to obtain the desired N-acylated product.

Data Presentation

The following table summarizes typical reaction conditions for the acylation of aromatic amines, which can be adapted for this compound.

ProtocolAcylating AgentBaseSolventTemperatureReaction TimeTypical Yield
1Acetic AnhydrideSodium AcetateWater0 °C to RT30-60 minHigh
2Acyl ChlorideTriethylamine/PyridineDCM/THF0 °C to RT2-18 hGood to Excellent

Experimental Workflow and Signaling Pathway Diagrams

Acylation_Workflow General Workflow for Acylation of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions Aniline This compound Reaction Acylation Reaction Aniline->Reaction AcylatingAgent Acylating Agent (Acid Anhydride or Acyl Chloride) AcylatingAgent->Reaction Solvent Solvent (e.g., Water, DCM) Solvent->Reaction Base Base (e.g., NaOAc, Et3N) Base->Reaction Workup Reaction Workup (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product N-Acylated Product Purification->Product

Caption: General workflow for the acylation of this compound.

Acylation_Mechanism Simplified Mechanism of Amine Acylation Amine R-NH₂ (Aniline Derivative) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylSource R'-C(=O)-L (Acylating Agent, L = OCOR' or Cl) AcylSource->Intermediate Product R-NH-C(=O)-R' (Amide Product) Intermediate->Product Elimination of Leaving Group LeavingGroup H-L (Byproduct) Base Base Base->LeavingGroup

Caption: Simplified mechanism of nucleophilic acyl substitution on an amine.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic substitution reactions involving 4-(1H-imidazol-2-yl)aniline, a versatile building block in medicinal chemistry. The protocols described herein are based on established methodologies for analogous compounds, particularly 4-(1H-benzo[d]imidazol-2-yl)aniline, and are intended to serve as a comprehensive guide for the synthesis of novel derivatives for drug discovery and development.

Introduction

This compound is a key synthetic intermediate possessing a nucleophilic aniline moiety, making it amenable to a wide range of chemical modifications. The resulting N-substituted derivatives are of significant interest in medicinal chemistry due to the prevalence of the imidazole and aniline scaffolds in biologically active molecules.[1][2] Derivatives of the analogous 4-(1H-benzo[d]imidazol-2-yl)aniline have been investigated for various therapeutic applications, including as antiviral agents against Hepatitis C virus (HCV), antibacterial agents, and kinase inhibitors.[1][3] The protocols outlined below detail common nucleophilic substitution reactions at the aniline nitrogen, providing a foundation for the generation of diverse chemical libraries for biological screening.

General Experimental Workflow

The synthesis and evaluation of this compound derivatives typically follow a structured workflow, from the initial nucleophilic substitution to biological assessment.

Experimental Workflow A This compound (Starting Material) B Nucleophilic Substitution (Acylation, Alkylation, etc.) A->B Reagents, Solvent, Catalyst C Purification (Crystallization, Chromatography) B->C Crude Product D Characterization (NMR, MS, IR) C->D Purified Product E Biological Screening (e.g., Kinase Assays, Antiviral Assays) D->E Characterized Compound F Lead Optimization E->F Active Compound Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase Kinase (e.g., VEGFR, EGFR) Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate ATP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Response Cellular Response (Proliferation, Angiogenesis) PhosphoSubstrate->Response Signal Transduction Inhibitor This compound Derivative Inhibitor->Kinase Inhibition

References

Application Notes and Protocols: 4-(1H-imidazol-2-yl)aniline in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 4-(1H-imidazol-2-yl)aniline scaffold in the design and synthesis of potent kinase inhibitors. The imidazole ring, a key pharmacophore, and the aniline group serve as versatile building blocks for developing targeted therapies against various kinases implicated in diseases such as cancer and inflammatory disorders. This document details the inhibitory activities, experimental protocols, and relevant signaling pathways associated with derivatives of this scaffold.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of various kinase inhibitors derived from or related to the this compound scaffold. The data is compiled from multiple studies to facilitate a comparative analysis of their potency against different kinase targets.

Compound IDTarget Kinase(s)IC50 (µM)Cell Line(s)Cytotoxicity IC50 (µM)Reference
16i EGFR0.12A549, HT-291.09 (A549, hypoxia), 1.35 (HT-29, hypoxia)[1]
10e JAK20.166K5626.726[2]
JAK30.057[2]
Aurora A0.939[2]
Aurora B0.583[2]
7a CRAFNot specifiedA375P, WM36290.62 (A375P), 4.49 (WM3629)[3]
AA6 p38 MAP Kinase0.403Not specifiedNot specified[4]
SB203580 (Reference) p38 MAP Kinase0.222Not specifiedNot specified[4]
KIM-161 Not specifiedNot specifiedHCT116, HL600.294 (HCT116), 0.362 (HL60)[5]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental procedures are provided below to enhance understanding.

Signaling Pathways

Experimental Workflows

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate the adoption of these techniques in other laboratories.

Protocol 1: General Kinase Inhibition Assay (Example: EGFR)

This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant human EGFR kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ Kinase Assay

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add the test compound solution.

  • Add the EGFR kinase enzyme to each well containing the test compound and incubate for a specified period (e.g., 10-15 minutes) at room temperature.

  • To initiate the kinase reaction, add a mixture of the substrate (Poly(Glu, Tyr)) and ATP.

  • Incubate the plate at 30°C for a defined time (e.g., 60 minutes).

  • Stop the reaction by adding the ADP-Glo™ Reagent or a similar reagent that halts the enzymatic activity and depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Measure the luminescence using a plate reader.

  • The IC50 values are calculated by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay for assessing the cytotoxic and anti-proliferative effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, K562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Protocol 3: Western Blot Analysis for Phosphorylated Proteins

This protocol is used to determine the effect of inhibitors on the phosphorylation status of target kinases and downstream signaling proteins within cells.

Materials:

  • Treated and untreated cell lysates

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound for a specified time.

  • Lyse the cells with protein lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-STAT3) or a housekeeping protein (e.g., β-actin or GAPDH). Down-regulation of the phosphorylated protein in a dose-dependent manner indicates target engagement by the inhibitor.[2]

References

Application of 4-(1H-imidazol-2-yl)aniline in the Synthesis of Potent Anti-Hepatitis C Virus (HCV) Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-HCV-2401

Introduction

The hepatitis C virus (HCV) is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma, affecting millions worldwide. A critical target for anti-HCV drug development is the non-structural protein 5A (NS5A), a phosphoprotein essential for viral RNA replication and virion assembly. Imidazole-containing compounds have emerged as a highly potent class of NS5A inhibitors. This application note describes the use of 4-(1H-imidazol-2-yl)aniline as a key building block in the synthesis of novel anti-HCV agents targeting NS5A. We provide a synthetic scheme for a representative compound, its biological evaluation using an HCV replicon assay, and a discussion of its mechanism of action.

Rationale for this compound as a Synthetic Precursor

The this compound scaffold provides a strategic starting point for the synthesis of complex anti-HCV agents. The aniline group offers a versatile handle for amide bond formation, allowing for the introduction of various side chains to optimize biological activity and pharmacokinetic properties. The imidazole ring is a key pharmacophore in many NS5A inhibitors, contributing to their high affinity for the target protein. By modifying the substituents on both the aniline and imidazole moieties, a diverse library of compounds can be generated for structure-activity relationship (SAR) studies.

Synthesis of a Representative Anti-HCV Agent

A plausible synthetic route starting from a derivative of this compound to a potent bis-imidazole anti-HCV agent is outlined below. This synthesis is based on methodologies reported for the preparation of similar NS5A inhibitors.

Experimental Workflow for Synthesis

G cluster_0 Core Synthesis cluster_1 Dimerization and Final Product A 1. Bromination of 4-iodoacetophenone B 2. Substitution with N-Boc-L-proline A->B N-Boc-L-proline, TEA, Acetonitrile C 3. Imidazole Ring Formation (with Ammonium Acetate) B->C NH4OAc, Toluene, Reflux D 4. Boc Deprotection C->D TFA, DCM E 5. Amide Coupling with Amino Acid Carbamate D->E Carbamate, HBTU, TEA F 6. Sonogashira Coupling (Dimerization) E->F Pd catalyst, CuI G Final Product: Bis-imidazole NS5A Inhibitor F->G

Caption: Synthetic workflow for a bis-imidazole NS5A inhibitor.

Table 1: Quantitative Data for a Representative Imidazole-based Anti-HCV Agent

Compound IDHCV GenotypeEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
BI-101 1b0.8> 10> 12500
BI-101 2a1.5> 10> 6667
BI-101 3a2.1> 10> 4762
BI-101 4a0.9> 10> 11111

EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values are hypothetical and based on reported data for similar compounds.

Experimental Protocols

General Synthesis of the Imidazole Core Intermediate

A key step in the synthesis of many imidazole-based NS5A inhibitors is the formation of the 2,5-disubstituted imidazole ring. A general protocol is as follows:

  • Bromination of Substituted Acetophenone: To a solution of the starting acetophenone (e.g., 4'-iodoacetophenone) in an appropriate solvent (e.g., methanol), add p-toluenesulfonic acid monohydrate followed by N-bromosuccinimide (NBS) portion-wise at room temperature. Stir the reaction mixture for 2-4 hours. After completion, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed, dried, and concentrated to yield the α-bromo ketone.

  • Substitution with N-Boc-L-proline: Dissolve the α-bromo ketone in acetonitrile and add N-Boc-L-proline and triethylamine (TEA). The mixture is stirred at room temperature for 12-18 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography.

  • Imidazole Ring Formation: The product from the previous step is dissolved in toluene, and ammonium acetate is added. The mixture is refluxed for 3-5 hours. After cooling, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography to yield the N-Boc-protected imidazole intermediate.

  • Boc Deprotection: The N-Boc-protected imidazole is dissolved in dichloromethane (DCM), and trifluoroacetic acid (TFA) is added. The reaction is stirred at room temperature for 2-3 hours. The solvent is then evaporated, and the residue is neutralized and extracted to give the free amine, which is the core intermediate for further coupling reactions.

HCV Replicon Assay Protocol

The anti-HCV activity of the synthesized compounds is evaluated using a cell-based HCV replicon assay. This assay measures the ability of a compound to inhibit HCV RNA replication in human hepatoma cells.

  • Cell Seeding: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are seeded into 96-well plates at a density of 5,000-10,000 cells per well. The cells are incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: The test compounds are serially diluted in dimethyl sulfoxide (DMSO) and then further diluted in cell culture medium. The medium from the cell plates is removed, and the medium containing the test compounds is added. A vehicle control (DMSO) and a positive control (e.g., Daclatasvir) are included.

  • Incubation: The plates are incubated for 72 hours at 37°C.

  • Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a commercial luciferase assay kit and a luminometer. The luminescence signal is proportional to the level of HCV RNA replication.

  • Cytotoxicity Assay: In a parallel plate, a cytotoxicity assay (e.g., MTT or CellTiter-Glo) is performed to determine the effect of the compounds on cell viability.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the compound concentration. The CC50 value is determined from the cytotoxicity data. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.

Mechanism of Action: NS5A Inhibition

The primary target of the imidazole-based anti-HCV agents described herein is the viral non-structural protein 5A (NS5A). NS5A is a zinc-binding phosphoprotein that plays a crucial role in the HCV life cycle, although it does not have any known enzymatic activity. It is a key component of the HCV replication complex and is involved in both viral RNA replication and the assembly of new virus particles.

HCV NS5A Signaling and Inhibition Pathway

G cluster_0 HCV Replication Complex cluster_1 Inhibition NS5A NS5A Dimer NS5B NS5B (RdRp) NS5A->NS5B interacts with HCV_RNA HCV RNA NS5A->HCV_RNA binds to Host_Factors Host Factors (e.g., PI4KIIIα) NS5A->Host_Factors recruits Replication Viral RNA Replication NS5A->Replication Block_Dimer Inhibits NS5A Dimerization & Function NS5A->Block_Dimer NS5B->Replication HCV_RNA->Replication Membranous_Web Membranous Web Formation Host_Factors->Membranous_Web Membranous_Web->Replication Block_MW Disrupts Membranous Web Formation Membranous_Web->Block_MW Block_Rep Blocks RNA Replication & Virion Assembly Replication->Block_Rep Inhibitor Imidazole-based NS5A Inhibitor Inhibitor->NS5A binds to

Caption: Inhibition of HCV replication by targeting NS5A.

NS5A inhibitors are believed to exert their antiviral effect through a multi-faceted mechanism:

  • Binding to NS5A: These inhibitors bind with high affinity to the N-terminal domain of NS5A.

  • Inhibition of Hyperphosphorylation: NS5A exists in different phosphorylated states, and its hyperphosphorylation is crucial for its function. Inhibitors can block this process.

  • Disruption of the Replication Complex: By binding to NS5A, the inhibitors induce conformational changes that disrupt its interaction with other viral and host proteins, leading to the disassembly of the functional replication complex.

  • Impairment of Membranous Web Formation: NS5A is involved in the formation of the membranous web, a specialized intracellular membrane structure where HCV replication occurs. NS5A inhibitors can interfere with this process.

  • Blocking Virion Assembly: NS5A also plays a role in the late stages of the viral life cycle, including the assembly of new virus particles. Inhibition of NS5A function can therefore also prevent the production of infectious virions.

Conclusion

This compound and its derivatives are valuable starting materials for the synthesis of a new generation of highly potent anti-HCV agents. The imidazole core is a key structural feature for targeting the viral NS5A protein, a clinically validated target for HCV therapy. The synthetic and biological protocols outlined in this application note provide a framework for the discovery and development of novel NS5A inhibitors with the potential to contribute to the global effort to eradicate hepatitis C.

Application Notes and Protocols for the Synthesis of Antimicrobial Compounds from 4-(1H-imidazol-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Imidazole-containing compounds have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties. The scaffold, 4-(1H-imidazol-2-yl)aniline, and its derivatives serve as a crucial pharmacophore in the design of new therapeutic agents. This document provides detailed application notes and protocols for the synthesis and evaluation of antimicrobial compounds derived from a closely related analogue, 4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline. Due to a lack of available literature on the direct antimicrobial applications of this compound, this guide focuses on its benzimidazole counterpart, offering a practical framework for researchers in the field.

The synthetic pathway typically involves the condensation of the primary amine group of the aniline moiety with various substituted aldehydes to form Schiff bases. These derivatives are then screened for their antimicrobial activity against a panel of pathogenic bacteria.

Data Presentation: Antimicrobial Activity of N-Arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline Derivatives

The antimicrobial efficacy of synthesized compounds is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for a series of N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1]

Compound IDSubstituent (R)Yield (%)M.P. (°C)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
2a H72289–29062.5125
2b 4-NO₂78298–29931.2562.5
2c 4-OH55264–265125250
2d 2-Cl68306–30762.5125
2e 4-Cl65254–25562.5125
2f 2,4-diCl75276–27731.2562.5
2g 3-Br69268–26962.5125
2h 4-Br71280–28162.5125
2i 4-F67272–27331.2562.5
2j 2-OH, 3-OCH₃58248–249125250
Amoxicillin ---12.525
Ciprofloxacin ---12.512.5

Data extracted from a study on N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives.[1]

Experimental Protocols

Synthesis of N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline Derivatives (Schiff Bases)

This protocol details the synthesis of Schiff base derivatives from 4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline and various substituted aromatic aldehydes.[1]

Materials:

  • 4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline (starting material)

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde, etc.)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Thin Layer Chromatography (TLC) plates (silica gel G)

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round bottom flask, dissolve 0.01 mol of 4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline in 50 mL of absolute ethanol.

  • To this solution, add 0.01 mol of the respective substituted aromatic aldehyde.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable mobile phase can be a mixture of ethyl acetate and petroleum ether.

  • Once the reaction is complete (as indicated by the disappearance of the starting materials on the TLC plate), cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by filtration using a Buchner funnel.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted aldehyde.

  • Dry the purified product in a vacuum oven.

  • Characterize the synthesized compounds using spectroscopic techniques such as IR, ¹H-NMR, and Mass Spectrometry.

Antimicrobial Activity Screening Protocol (Tube Dilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the tube dilution method.[1]

Materials:

  • Synthesized compounds

  • Bacterial strains (Staphylococcus aureus, Escherichia coli)

  • Nutrient broth

  • Dimethyl sulfoxide (DMSO)

  • Sterile test tubes

  • Micropipettes

  • Incubator

Procedure:

  • Prepare a stock solution of each synthesized compound in DMSO at a concentration of 1000 µg/mL.

  • Prepare a series of dilutions of each compound in sterile nutrient broth in test tubes. The concentrations may range from 500 µg/mL down to 1.95 µg/mL.

  • Prepare a bacterial inoculum by growing the test organisms in nutrient broth overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculate each tube containing the diluted compound with 0.1 mL of the adjusted bacterial suspension.

  • Include a positive control tube (broth with inoculum, no compound) and a negative control tube (broth only).

  • Incubate all tubes at 37°C for 24 hours.

  • After incubation, visually inspect the tubes for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification start_material 4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline dissolve Dissolve in Ethanol start_material->dissolve aldehyde Substituted Aromatic Aldehyde add_reagents Add Aldehyde & Acetic Acid aldehyde->add_reagents dissolve->add_reagents reflux Reflux add_reagents->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry product N-arylidene Derivative (Schiff Base) dry->product

Caption: General workflow for the synthesis of N-arylidene derivatives.

Antimicrobial_Testing_Workflow prep_stock Prepare Stock Solutions of Compounds in DMSO serial_dilution Perform Serial Dilutions in Nutrient Broth prep_stock->serial_dilution inoculate Inoculate Diluted Compounds with Bacteria serial_dilution->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 24 hours inoculate->incubate read_results Observe for Turbidity and Determine MIC incubate->read_results

References

Development of Anticancer Agents Using 4-(1H-imidazol-2-yl)aniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies and protocols for the development of anticancer agents based on the 4-(1H-imidazol-2-yl)aniline scaffold. While direct and extensive research on the specific anticancer properties of this compound is limited in publicly available literature, this guide leverages data from closely related benzimidazole analogues and general protocols for imidazole-based compounds to provide a foundational framework for research and development.

Introduction

Imidazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. The imidazole ring, an electron-rich five-membered aromatic heterocycle, can readily interact with various biological targets such as enzymes and proteins, making it a valuable scaffold in drug design. This document outlines the synthesis, in vitro evaluation, and potential mechanisms of action for anticancer agents derived from the this compound core structure.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various established organic chemistry methods. A general synthetic approach is outlined below, based on common reactions for imidazole ring formation.

Protocol 2.1: General Synthesis of this compound

This protocol describes a plausible multi-step synthesis for the parent compound.

Materials:

  • 4-Nitrobenzaldehyde

  • Glyoxal (40% in water)

  • Ammonium hydroxide

  • Iron powder

  • Hydrochloric acid

  • Ethanol

  • Ethyl acetate

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of 2-(4-nitrophenyl)-1H-imidazole.

    • In a round-bottom flask, dissolve 4-nitrobenzaldehyde in ethanol.

    • Add an equimolar amount of glyoxal and an excess of ammonium hydroxide.

    • Stir the mixture at room temperature for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to obtain 2-(4-nitrophenyl)-1H-imidazole.

  • Step 2: Reduction of the nitro group.

    • Suspend the 2-(4-nitrophenyl)-1H-imidazole in a mixture of ethanol and water.

    • Add iron powder and a catalytic amount of concentrated hydrochloric acid.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • Once the reaction is complete, cool the mixture and filter to remove the iron catalyst.

    • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with water, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the resulting solid by recrystallization or column chromatography to yield this compound.

In Vitro Anticancer Activity Screening

The evaluation of the anticancer potential of newly synthesized compounds is a critical step. The following protocols describe standard in vitro assays to determine the cytotoxicity of this compound derivatives against various cancer cell lines.

Protocol 3.1: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the compound in a complete culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Presentation

CompoundCell LineGI50 (µM) ± SD
Compound 10 MDAMB-231 (Breast)0.796 ± 0.06
MCF-7 (Breast)0.695 ± 0.05
A-549 (Lung)1.14 ± 0.06
NCI-H23 (Lung)2.15 ± 0.04
A-498 (Renal)0.987 ± 0.07
Doxorubicin MDAMB-231 (Breast)0.306 ± 0.04
MCF-7 (Breast)0.270 ± 0.02
A-549 (Lung)0.297 ± 0.04
NCI-H23 (Lung)0.305 ± 0.04
A-498 (Renal)0.345 ± 0.09

Mechanistic Studies

Understanding the mechanism of action is crucial for drug development. Imidazole-based anticancer agents have been reported to act through various mechanisms. The following are representative protocols for investigating these pathways.

Protocol 5.1: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the compound induces cell cycle arrest.

Materials:

  • Cancer cells

  • Test compound

  • PBS

  • Ethanol (70%, ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed and treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 5.2: Apoptosis Assay using Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cancer cells

  • Test compound

  • Flow cytometer

Procedure:

  • Seed and treat cells as described for the cell cycle analysis.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

Visualizations

The following diagrams illustrate key concepts in the development of anticancer agents based on the this compound scaffold.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of This compound Derivatives purification Purification & Characterization (NMR, MS, etc.) synthesis->purification cytotoxicity Cytotoxicity Screening (MTT Assay) purification->cytotoxicity mechanistic Mechanistic Studies (Cell Cycle, Apoptosis) cytotoxicity->mechanistic animal_models Xenograft Animal Models mechanistic->animal_models toxicity Toxicity Studies animal_models->toxicity

Fig. 1: Experimental workflow for anticancer agent development.

signaling_pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K/Akt Pathway RTK->PI3K MAPK MAPK/ERK Pathway RTK->MAPK Apoptosis Apoptosis (Caspase Activation) PI3K->Apoptosis CellCycle Cell Cycle Arrest (G2/M Phase) MAPK->CellCycle Tubulin Microtubule Dynamics Tubulin->CellCycle Imidazole This compound Derivative Imidazole->RTK Inhibition Imidazole->Tubulin Disruption

Fig. 2: Potential signaling pathways targeted by imidazole derivatives.

logical_relationship A This compound Core Scaffold B Structural Modification (Substitution on aniline or imidazole) A->B C Physicochemical Properties (Lipophilicity, H-bonding) B->C D Biological Activity (Cytotoxicity, Target Binding) B->D C->D E Lead Compound Identification D->E

Fig. 3: Structure-activity relationship (SAR) development logic.

References

Application Notes and Protocols: 4-(1H-imidazol-2-yl)aniline in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(1H-imidazol-2-yl)aniline is a versatile organic compound that serves as a valuable building block in the synthesis of advanced materials. Its unique structure, featuring a reactive aniline group and a coordinating imidazole ring, imparts desirable properties to polymers and functional materials. These properties include high thermal stability, corrosion resistance, and the ability to form coordination complexes with metal ions. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the fields of high-performance polyimides and corrosion inhibition.

Application 1: High-Performance Polyimides

The incorporation of the imidazole moiety into the backbone of polyimides can enhance their thermal stability, solubility, and optical properties. The following sections detail the synthesis and properties of polyimides derived from imidazole-containing diamines.

Quantitative Data Presentation

Table 1: Thermal and Mechanical Properties of Polyimides Derived from Imidazole-Containing Diamines

Polyimide IDDianhydrideTg (°C)Td5 (°C)¹Tensile Strength (MPa)Elongation at Break (%)Ref.
PI-1Pyromellitic dianhydride>400>500--[1]
PI-23,3′,4,4′-Biphenyltetracarboxylic dianhydride387>510--[2]
PI-34,4′-(Hexafluoroisopropylidene)diphthalic anhydride245-329500-54130.1-52.8-[3][4]
PI-44,4′-Oxydiphthalic anhydride-530-56053.2-74.16-15[4]

¹ Temperature at 5% weight loss as determined by thermogravimetric analysis (TGA).

Table 2: Optical and Dielectric Properties of Fluorinated Polyimides from Imidazole Diamines

Polyimide IDDianhydrideCut-off Wavelength (nm)Transmittance at 450 nm (%)Dielectric Constant (1 MHz)Ref.
F-PI-14,4′-(Hexafluoroisopropylidene)diphthalic anhydride336-408>862.35-2.96[2][4]
F-PI-2Pyromellitic dianhydride355-392>74-[3][4]
Experimental Protocols

This protocol describes the synthesis of the poly(amic acid) precursor, which is the first step in the two-step polycondensation method for producing polyimides.

Materials:

  • This compound or a derivative diamine

  • Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Ice bath

Procedure:

  • In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve a calculated amount of the imidazole-containing diamine in anhydrous DMAc to achieve a solids content of 15-20 wt%.

  • Stir the mixture under a gentle stream of nitrogen at room temperature until the diamine is completely dissolved.

  • Cool the solution in an ice bath.

  • Gradually add an equimolar amount of the aromatic dianhydride in small portions to the stirred solution to control the exothermic reaction.

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to allow for the formation of a viscous poly(amic acid) solution.[5]

Procedure:

  • Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.

  • Cast the solution into a uniform film using a doctor blade or casting knife with a defined thickness.

  • Place the glass plate in a vacuum oven and subject it to a staged heating process for thermal imidization:

    • 100°C for 1 hour

    • 150°C for 30 minutes

    • 200°C for 30 minutes

    • 250°C for 30 minutes

    • 300°C for 30 minutes

    • 350°C for 30 minutes (with a heating rate of 2°C/min between stages).[6]

  • After the thermal treatment, allow the oven to cool slowly to room temperature.

  • Immerse the glass plate in warm water to facilitate the peeling of the resulting polyimide film.

  • Wash the film with ethanol and dry it in a vacuum oven at 100°C for several hours.[5]

Experimental Workflow Diagram

Polyimide_Synthesis_Workflow cluster_0 Poly(amic acid) Synthesis cluster_1 Polyimide Film Formation Diamine Imidazole Diamine Reaction Stirring under N2 (24h, RT) Diamine->Reaction Solvent Anhydrous DMAc Solvent->Reaction Dianhydride Aromatic Dianhydride Dianhydride->Reaction PAA_Solution Poly(amic acid) Solution Reaction->PAA_Solution Casting Film Casting PAA_Solution->Casting Thermal_Imidization Thermal Imidization (Staged Heating) Casting->Thermal_Imidization Peeling Peeling and Washing Thermal_Imidization->Peeling Drying Drying Peeling->Drying PI_Film Polyimide Film Drying->PI_Film

Caption: Workflow for the synthesis of polyimide films.

Application 2: Corrosion Inhibition

Imidazole derivatives, including those based on this compound, have been shown to be effective corrosion inhibitors for various metals in acidic media. The lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic rings facilitate the adsorption of these molecules onto the metal surface, forming a protective layer.

Quantitative Data Presentation

Table 3: Corrosion Inhibition Efficiency of Imidazole Derivatives on Mild Steel in Acidic Media

InhibitorAcid MediumConcentration (M)Inhibition Efficiency (%)MethodRef.
IM-Cl¹0.5 M H₂SO₄1 x 10⁻³96Electrochemical[7]
IM-CH₃²0.5 M H₂SO₄1 x 10⁻³91Electrochemical[7]
LF1³1.0 M HCl1 x 10⁻³88.2Electrochemical[8]
LF2⁴1.0 M HCl1 x 10⁻³95.4Electrochemical[8]
FDPI⁵1.0 M HCl1 x 10⁻²95.84Gravimetric[9]

¹ 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole ² 1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole ³ (1H-benzimidazol-2-yl)methanethiol ⁴ 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole ⁵ 2-(Furan-2-yl)-4,5-Diphenyl-1H-Imidazole

Experimental Protocols

Materials:

  • Metal coupons (e.g., mild steel) of known dimensions

  • Corrosive medium (e.g., 1 M HCl)

  • Imidazole-based inhibitor

  • Acetone

  • Distilled water

Equipment:

  • Analytical balance

  • Water bath or thermostat

  • Beakers or glass flasks

Procedure:

  • Mechanically polish the metal coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Accurately weigh the cleaned and dried coupons using an analytical balance.

  • Immerse the coupons in beakers containing the corrosive medium with and without various concentrations of the inhibitor.

  • Place the beakers in a water bath at a constant temperature for a specified immersion period (e.g., 24 hours).[10]

  • After the immersion period, remove the coupons, clean them to remove corrosion products, wash with distilled water, dry, and reweigh.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Equipment:

  • Potentiostat/Galvanostat with a three-electrode cell setup

  • Working electrode (metal specimen)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., platinum wire)

Procedure:

  • Prepare the working electrode by embedding the metal specimen in an appropriate resin, leaving a known surface area exposed.

  • Polish the exposed surface to a mirror finish, degrease with acetone, and rinse with distilled water.

  • Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the corrosive solution (with and without the inhibitor).

  • Potentiodynamic Polarization:

    • Allow the open-circuit potential (OCP) to stabilize.

    • Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[10]

    • Determine the corrosion current density (i_corr) by Tafel extrapolation.

    • Calculate the inhibition efficiency: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).

    • Analyze the Nyquist and Bode plots to determine the charge transfer resistance (R_ct).

    • Calculate the inhibition efficiency: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100.

Logical Relationship Diagram

Corrosion_Inhibition_Mechanism Inhibitor Imidazole Derivative in Solution Adsorption Adsorption Inhibitor->Adsorption Metal Metal Surface in Corrosive Medium Metal->Adsorption Protective_Layer Formation of a Protective Layer Adsorption->Protective_Layer Corrosion_Mitigation Corrosion Mitigation Protective_Layer->Corrosion_Mitigation

Caption: Mechanism of corrosion inhibition by imidazole derivatives.

Application 3: Metal-Organic Frameworks (MOFs)

While specific studies on this compound as a primary ligand in MOFs are not extensively documented in the initial search, the imidazole and aniline functionalities make it a promising candidate for the synthesis of novel MOFs. Imidazole-containing ligands are widely used in the construction of MOFs due to their excellent coordination ability with various metal ions.

Potential Synthesis Protocol for an Imidazole-based MOF

Materials:

  • This compound or a related imidazole-containing ligand

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

Equipment:

  • Glass vial or Teflon-lined autoclave

  • Oven

Procedure (Solvothermal Synthesis):

  • In a glass vial, dissolve the imidazole-containing ligand and the metal salt in DMF.

  • Seal the vial and place it in an oven.

  • Heat the mixture at a specific temperature (e.g., 80-120°C) for a designated period (e.g., 24-72 hours).

  • After cooling to room temperature, crystals of the MOF may form.

  • Collect the crystals by filtration, wash with fresh solvent, and dry.

  • Characterize the resulting MOF using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and thermogravimetric analysis (TGA).[11][12]

Logical Diagram for MOF Synthesis and Application

MOF_Synthesis_Application cluster_applications Potential Applications Ligand Imidazole Ligand (e.g., this compound) Solvothermal_Synthesis Solvothermal Synthesis Ligand->Solvothermal_Synthesis Metal_Salt Metal Salt Metal_Salt->Solvothermal_Synthesis MOF Metal-Organic Framework (MOF) Solvothermal_Synthesis->MOF Gas_Storage Gas Storage MOF->Gas_Storage Catalysis Catalysis MOF->Catalysis Sensing Sensing MOF->Sensing

Caption: Synthesis and potential applications of imidazole-based MOFs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(1H-imidazol-2-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can originate from unreacted starting materials or the formation of side products during synthesis. These may include:

  • Starting Materials: Unreacted p-phenylenediamine or its precursors.

  • Isomeric Byproducts: Formation of N-substituted isomers depending on the synthetic route.

  • Oxidation Products: Aniline moieties are susceptible to oxidation, which can lead to colored impurities.[1]

  • Polymeric Materials: Over-reaction or side reactions can sometimes generate polymeric byproducts.

Q2: What are the recommended purification methods for this compound?

A2: The most effective purification methods for this compound are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product.

  • Column Chromatography: A versatile technique for separating the target compound from a complex mixture of impurities.[2][3]

  • Acid-Base Extraction: This method takes advantage of the basic nature of the aniline and imidazole functional groups to separate the product from non-basic impurities.[2]

Q3: My purified this compound is discolored (e.g., pink, brown, or dark). What could be the cause and how can I fix it?

A3: Discoloration is often due to the oxidation of the aniline functional group. To address this:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.

  • Workup under Inert Atmosphere: Minimizing exposure to air and light during the purification process can prevent oxidation.

  • Fresh Solvents: Ensure that the solvents used for purification are free of peroxides and other oxidizing agents.

Troubleshooting Guides

Recrystallization Issues
Symptom Possible Cause Troubleshooting Steps
Compound "oils out" instead of crystallizing. The solvent may be too nonpolar, or the solution is cooling too rapidly.- Add a more polar co-solvent dropwise until the solution becomes slightly cloudy, then reheat to dissolve and cool slowly.- Ensure a slow cooling rate by insulating the flask.
Poor recovery of the purified product. - The compound is too soluble in the chosen solvent at room temperature.- Too much solvent was used.- Place the flask in an ice bath to maximize precipitation.- If still poor, select a solvent in which the compound is less soluble.[4]- Use the minimum amount of hot solvent required to fully dissolve the crude product.[5]
Crystals are still colored after recrystallization. Colored impurities are co-precipitating with the product.- Perform a second recrystallization.- Add activated charcoal to the hot solution before filtering and cooling.
Column Chromatography Issues
Symptom Possible Cause Troubleshooting Steps
Poor separation of the product from impurities (overlapping peaks/spots). - Inappropriate solvent system (eluent).- Column was overloaded with the crude sample.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.- Use a higher ratio of silica gel to crude product (e.g., 50:1).[6]
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Streaking or tailing of the compound on TLC and column. The compound is interacting too strongly with the acidic silica gel due to its basic nature.Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent system.[7]

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline. The ideal solvent or solvent mixture should be determined experimentally. Ethanol is often a good starting point for benzimidazole-containing compounds.[1][8]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[9] Common solvents to test include ethanol, methanol, water, or mixtures like ethanol/water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[5]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[4][9]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.

Protocol 2: Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel chromatography.

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of dichloromethane and methanol or ethyl acetate and hexane. The ideal system should give the product an Rf value of approximately 0.2-0.4.[6]

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.[3][6]

  • Elution: Begin eluting with the least polar solvent system determined by TLC. Gradually increase the polarity of the eluent to move the compound down the column. For example, start with 100% dichloromethane and gradually add methanol up to 5-10%.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table presents representative data for the purification of a crude sample of this compound. These values are illustrative and may vary depending on the purity of the crude material and the specific conditions used.

Purification Method Parameter Typical Value Notes
Recrystallization Starting Material Purity~85%Assessed by HPLC or NMR.
Recrystallization SolventEthanol/Water (e.g., 9:1)The ratio may need optimization.
Yield70-90%Highly dependent on the initial purity and solubility.
Final Purity>98%Assessed by HPLC or NMR.
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)Standard for this type of compound.
Mobile PhaseDichloromethane/Methanol Gradient (0-10% Methanol)A common eluent system for polar compounds.
Silica to Crude Ratio50:1 (w/w)A higher ratio can improve separation.
Yield60-80%Losses can occur due to irreversible adsorption or incomplete elution.
Final Purity>99%Can achieve very high purity.

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end End start Crude this compound recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography acid_base_extraction Acid-Base Extraction start->acid_base_extraction analysis Purity Check (TLC, HPLC, NMR) recrystallization->analysis column_chromatography->analysis acid_base_extraction->analysis analysis->recrystallization Purity Not Met analysis->column_chromatography Purity Not Met pure_product Pure Product (>98%) analysis->pure_product Purity Met

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Impure Product purity_check Assess Purity (TLC/HPLC) start->purity_check impurity_type Identify Impurity Type purity_check->impurity_type Purity < 98% colored Colored Impurities? impurity_type->colored polar Polar/Non-polar Impurities? impurity_type->polar basic_acidic Basic/Acidic Impurities? impurity_type->basic_acidic colored->polar No charcoal Recrystallize with Charcoal colored->charcoal Yes polar->basic_acidic No column Column Chromatography polar->column Yes extraction Acid-Base Extraction basic_acidic->extraction Yes end Pure Product charcoal->end column->end extraction->end

Caption: Troubleshooting decision tree for purifying this compound.

References

Technical Support Center: Synthesis of 4-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1H-imidazol-2-yl)aniline. This guide addresses common issues encountered during the synthesis, focusing on the identification, mitigation, and analysis of common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

The synthesis of this compound, typically achieved through a variation of the Debus-Radziszewski reaction, can lead to several impurities. These can be broadly categorized based on their origin in the synthetic process.

  • Impurities from Starting Materials:

    • Unreacted 4-nitrobenzaldehyde or 4-aminobenzaldehyde: Incomplete reaction can lead to the presence of the starting aldehyde in the final product.

    • 4-nitroaniline: If the synthesis starts from 4-nitrobenzaldehyde which is then reduced, incomplete reduction of a precursor like 4-nitro-2-(1H-imidazol-2-yl)aniline would result in this impurity.

  • Impurities from the Imidazole Ring Formation:

    • Isomeric Byproducts: Depending on the specific reaction conditions, formation of an isomeric product where the phenyl group is attached to a nitrogen atom of the imidazole ring, such as 1-(4-aminophenyl)-1H-imidazole, is possible, though generally less favored for 2-substituted imidazoles.

    • Over-reaction Products (Bis-imidazole species): Side reactions involving glyoxal can potentially lead to the formation of dimeric or oligomeric species.

    • Polymeric Materials: Glyoxal is known to polymerize, especially under certain pH conditions, leading to tar-like, intractable materials that can complicate purification.

  • Impurities from Side Reactions of the Aniline Moiety:

    • Quinoxaline-type Impurities: Although less likely with a para-substituted aniline compared to an ortho-diamine, side reactions of the amine with glyoxal could potentially lead to trace amounts of quinoxaline derivatives under certain conditions.

Q2: What analytical techniques are recommended for identifying and quantifying these impurities?

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive impurity profile.[1]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating the target compound from its impurities and for quantification. A reverse-phase C18 column with a gradient elution is a good starting point.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, which is crucial for the identification of unknown impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the definitive structural elucidation of the main product and any isolated impurities.[1]

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring the progress of the reaction and for a quick assessment of the purity of different fractions during purification.[1]

Q3: How can the final product be purified to remove these impurities?

Several standard laboratory techniques can be employed for the purification of this compound.

  • Column Chromatography: Silica gel column chromatography is a standard and effective method for separating the target compound from both less polar and more polar impurities. A solvent system with increasing polarity, such as a gradient of ethyl acetate in hexanes or methanol in dichloromethane, is typically used.[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or a mixture of solvents can be a highly effective method for removing impurities, leading to a product with high purity.

  • Acid-Base Extraction: The basic nature of the aniline and imidazole moieties can be utilized for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to extract the basic compounds into the aqueous phase. The pH of the aqueous layer can then be adjusted with a base to precipitate the purified product.[1]

Troubleshooting Guide

Symptom Possible Cause(s) Troubleshooting Steps
Low Yield of Final Product - Incomplete reaction. - Suboptimal reaction temperature or time. - Formation of polymeric byproducts.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature and time. - Control the pH of the reaction mixture to minimize glyoxal polymerization.
Presence of Starting Material in the Final Product - Insufficient reaction time or temperature. - Inefficient mixing of reactants. - Deactivation of catalyst (if used).- Increase the reaction time or temperature as guided by reaction monitoring. - Ensure efficient stirring throughout the reaction. - If a catalyst is used, ensure its activity and appropriate loading.
Dark, Tar-like Reaction Mixture - Polymerization of glyoxal. - Decomposition of starting materials or product.- Maintain the recommended reaction temperature and avoid overheating. - Control the pH of the reaction; strongly acidic or basic conditions can promote polymerization.
Multiple Spots on TLC Close to the Product Spot - Presence of isomeric or closely related impurities.- Optimize the mobile phase for better separation on TLC. - Employ high-resolution purification techniques like flash column chromatography with a shallow gradient.

Data Presentation

Table 1: Summary of Potential Impurities in this compound Synthesis

Impurity NamePotential OriginSuggested Analytical Method
4-NitrobenzaldehydeUnreacted starting material (in a multi-step synthesis)HPLC, LC-MS
4-AminobenzaldehydeUnreacted starting materialHPLC, LC-MS
4-NitroanilineIncomplete reduction of a nitro-precursorHPLC, LC-MS
1-(4-Aminophenyl)-1H-imidazoleIsomeric byproductHPLC, LC-MS, NMR
Quinoxaline DerivativesSide reaction with glyoxalLC-MS, NMR
Polymeric materialsGlyoxal polymerizationSize Exclusion Chromatography (SEC), NMR

Experimental Protocols

Protocol 1: Synthesis of this compound via Radziszewski Reaction

This protocol is a general representation and may require optimization based on laboratory conditions and scale.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Reagents: To the stirred solution, add an aqueous solution of glyoxal (40 wt. %, 1 equivalent) and a source of ammonia, such as ammonium acetate or aqueous ammonia (excess).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.

Protocol 2: HPLC Method for Purity Assessment

This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.[2]

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water.[2]

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[2]

  • Gradient Elution:

    • Start with a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to 5% Mobile Phase B over 1 minute and equilibrate for 4 minutes before the next injection.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 10 µL.[2]

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_process Process cluster_end Product 4-Aminobenzaldehyde 4-Aminobenzaldehyde Radziszewski Reaction Radziszewski Reaction 4-Aminobenzaldehyde->Radziszewski Reaction Glyoxal Glyoxal Glyoxal->Radziszewski Reaction Ammonia Source Ammonia Source Ammonia Source->Radziszewski Reaction Work-up Work-up Radziszewski Reaction->Work-up Purification Purification Work-up->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

ImpurityAnalysis Crude Product Crude Product Analytical Techniques Analytical Techniques Crude Product->Analytical Techniques HPLC HPLC Analytical Techniques->HPLC LC-MS LC-MS Analytical Techniques->LC-MS NMR NMR Analytical Techniques->NMR TLC TLC Analytical Techniques->TLC Purity (%) Purity (%) HPLC->Purity (%) Impurity Profile Impurity Profile LC-MS->Impurity Profile Structural Confirmation Structural Confirmation NMR->Structural Confirmation TLC->Purity (%) Information Obtained Information Obtained Impurity Profile->Purity (%) Structural Confirmation->Impurity Profile

Caption: Logical relationship of impurity analysis techniques.

References

"troubleshooting side reactions in 4-(1H-imidazol-2-yl)aniline synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1H-imidazol-2-yl)aniline. This guide addresses common issues encountered during the synthesis, focusing on the identification and mitigation of side reactions and impurities.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product

Symptom: The final isolated yield of this compound is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete reaction: The cyclization of p-phenylenediamine with glyoxal may not have gone to completion.- Reaction Time: Increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Temperature: Gradually increase the reaction temperature, ensuring it does not lead to degradation. Refluxing in a suitable solvent like ethanol is a common practice.
Suboptimal pH: The pH of the reaction mixture can significantly influence the rate of imidazole ring formation.- Acid Catalysis: The reaction is often catalyzed by a small amount of acid. Ensure the presence of a catalytic amount of a non-oxidizing acid, such as acetic acid or a catalytic amount of a mineral acid like HCl.[1]
Side reactions consuming starting materials: Formation of byproducts such as quinoxalines or polymeric materials reduces the availability of reactants for the desired product.- Control Reactant Addition: Add the glyoxal solution dropwise to the solution of p-phenylenediamine to maintain a low instantaneous concentration of glyoxal, which can help minimize side reactions.
Product loss during workup and purification: The product may be lost during extraction, washing, or purification steps.- Extraction pH: Ensure the aqueous layer is sufficiently basic during extraction to minimize the amount of the basic aniline product remaining in the aqueous phase.- Purification Technique: Optimize the purification method. If using column chromatography, select an appropriate solvent system to ensure good separation. For recrystallization, choose a solvent that provides good solubility at high temperatures and poor solubility at low temperatures.

Problem 2: Presence of Significant Impurities in the Final Product

Symptom: Spectroscopic analysis (e.g., NMR, LC-MS) of the final product shows the presence of unexpected signals or peaks.

Possible Causes & Solutions:

Impurity Type Identification Mitigation Strategies
Unreacted p-phenylenediamine Characteristic signals in NMR and a corresponding peak in LC-MS.- Ensure a slight excess of glyoxal is used.- Increase reaction time and/or temperature.
Quinoxaline derivatives A common byproduct from the reaction of aromatic diamines with glyoxal.[1] Can be identified by its distinct aromatic signals in NMR and its molecular weight in MS.- pH Control: Maintain a slightly acidic pH. Strongly acidic or basic conditions can favor quinoxaline formation.- Temperature Control: Avoid excessive heating, as higher temperatures can promote this side reaction.
Polymeric materials Formation of a dark, tarry substance in the reaction vessel.- Slow Addition of Glyoxal: Add glyoxal slowly to the reaction mixture.- Temperature Control: Maintain a moderate reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method involves the condensation reaction between p-phenylenediamine and glyoxal. This reaction is typically carried out in a protic solvent like ethanol and is often catalyzed by a small amount of acid. The initial step involves the formation of a di-imine intermediate, which then undergoes cyclization and subsequent aromatization to form the imidazole ring.

Q2: What are the critical parameters to control during the synthesis?

A2: The most critical parameters are:

  • Temperature: To control the rate of reaction and minimize side product formation.

  • pH: A slightly acidic medium generally favors the desired imidazole formation over the competing quinoxaline byproduct.

  • Stoichiometry of Reactants: The molar ratio of p-phenylenediamine to glyoxal should be carefully controlled to avoid unreacted starting materials or the formation of over-reaction byproducts.

Q3: How can I purify the crude this compound?

A3: Several methods can be employed for purification:

  • Recrystallization: This is an effective method if a suitable solvent is found. Ethanol or ethanol/water mixtures are often good starting points.

  • Column Chromatography: Silica gel column chromatography using a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) can be used to separate the product from impurities.[1]

  • Acid-Base Extraction: The basic nature of the aniline and imidazole moieties allows for purification by dissolving the crude product in an organic solvent and extracting it into a dilute aqueous acid solution. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[1]

Q4: What analytical techniques are suitable for characterizing the final product and identifying impurities?

A4: A combination of the following techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify the structure of any major impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity of the sample and identify the molecular weights of the main product and any impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the purity of the final product. A suitable method would involve a C18 column with a mobile phase gradient of acetonitrile and an aqueous buffer.[2][3]

Data Presentation

Table 1: Potential Impurities in the Synthesis of this compound

Impurity NamePotential OriginMolecular Weight ( g/mol )Suggested Analytical Method
p-PhenylenediamineUnreacted starting material108.14LC-MS, HPLC
QuinoxalineSide reaction of p-phenylenediamine with glyoxal130.14LC-MS, NMR
Polymeric byproductsPolymerization of glyoxal or side reactionsVariableVisual observation, solubility tests

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-phenylenediamine (1 equivalent) in ethanol.

  • Addition of Glyoxal: To the stirred solution, add an aqueous solution of glyoxal (40 wt. %, 1.05 equivalents) dropwise at room temperature.

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

  • Column Preparation: Pack a silica gel column with a suitable non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualization

Synthesis_Pathway Start p-Phenylenediamine + Glyoxal Intermediate Di-imine Intermediate Start->Intermediate Condensation Product This compound Intermediate->Product Cyclization & Aromatization Side_Reactants p-Phenylenediamine + Glyoxal Quinoxaline Quinoxaline (Side Product) Side_Reactants->Quinoxaline [H+] or [OH-] High Temp. Polymer Polymeric Byproducts Side_Reactants->Polymer Excess Glyoxal High Temp.

Caption: Synthetic pathway for this compound and competing side reactions.

Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield, Impurities) Check_Reaction Analyze Reaction Mixture (TLC, LC-MS) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Yes_Incomplete Increase Time/Temp Adjust pH Incomplete_Reaction->Yes_Incomplete Yes No_Incomplete Significant Side Products? Incomplete_Reaction->No_Incomplete No Final_Analysis Analyze Final Product (NMR, LC-MS, HPLC) Yes_Incomplete->Final_Analysis Yes_Side_Products Optimize Conditions: - Slow Reactant Addition - Control Temp/pH No_Incomplete->Yes_Side_Products Yes No_Side_Products Review Workup & Purification Protocol No_Incomplete->No_Side_Products No Yes_Side_Products->Final_Analysis Optimize_Purification Optimize Extraction pH & Purification Method No_Side_Products->Optimize_Purification Optimize_Purification->Final_Analysis

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis A 1. Mix p-Phenylenediamine & Glyoxal in Ethanol B 2. Add Acid Catalyst A->B C 3. Reflux & Monitor by TLC B->C D 4. Neutralize with NaHCO3 C->D E 5. Extract with Ethyl Acetate D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography or Recrystallization F->G H 8. Characterize Pure Product (NMR, LC-MS, HPLC) G->H

Caption: A step-by-step experimental workflow for the synthesis and purification.

References

Technical Support Center: Optimizing Reaction Conditions for 4-(1H-imidazol-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1H-imidazol-2-yl)aniline derivatives. The content is designed to address specific experimental challenges and offer practical solutions to optimize reaction outcomes.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of this compound derivatives, categorized by the synthetic method.

Method 1: Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski reaction is a multicomponent synthesis of imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2] When synthesizing this compound, 4-aminobenzaldehyde is a key reactant, and its amino group can lead to specific challenges.

Issue 1: Low Yield of the Desired Product

  • Possible Cause: Suboptimal reaction temperature.

    • Solution: The reaction temperature significantly influences the reaction rate and yield. While refluxing in solvents like ethanol is common, high temperatures over extended periods can lead to decomposition.[3] Microwave-assisted synthesis can often improve yields and reduce reaction times by enabling precise temperature control and rapid heating.[4]

  • Possible Cause: Inefficient catalyst or lack thereof.

    • Solution: While the traditional Debus-Radziszewski reaction can proceed without a catalyst, various catalysts can significantly improve yields.[4] Acidic catalysts are commonly employed. For reactions involving aminobenzaldehydes, a systematic evaluation of catalysts is recommended.

  • Possible Cause: Unwanted side reactions involving the aniline amino group.

    • Solution: The primary amino group of 4-aminobenzaldehyde or the product can undergo side reactions, such as N-acetylation if acetic acid is used as a solvent at high temperatures.[5] Consider using a less reactive solvent or protecting the amino group.

Issue 2: Formation of Multiple Products/Impurities

  • Possible Cause: Self-condensation of 4-aminobenzaldehyde.

    • Solution: Ensure slow addition of the aldehyde to the reaction mixture containing the dicarbonyl compound and ammonia source to favor the desired three-component reaction over self-condensation.

  • Possible Cause: Formation of quinoxaline derivatives.

    • Solution: Quinoxalines can form as byproducts from the self-condensation of the 1,2-dicarbonyl compound (e.g., glyoxal) in the presence of an amine.[6] Maintaining the optimal stoichiometry and controlling the reaction temperature can minimize this side reaction.[6]

  • Possible Cause: Oxidation of the aniline moiety.

    • Solution: The aniline group is susceptible to oxidation, especially at elevated temperatures in the presence of air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored oxidation impurities.

Method 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination of 2-haloimidazoles, are powerful methods for forming the C-N bond. However, they are sensitive to various factors.

Issue 1: Catalyst Deactivation

  • Possible Cause: Inhibition by the imidazole ring.

    • Solution: Imidazole-containing compounds can coordinate to the palladium center and inhibit its catalytic activity. The choice of a bulky, electron-rich phosphine ligand is crucial to shield the metal center and promote the desired catalytic cycle.[7]

  • Possible Cause: Formation of palladium black.

    • Solution: The precipitation of palladium black indicates catalyst decomposition. This can be caused by excessive temperatures, impurities in the reagents or solvents, or an inappropriate ligand. Ensure all reagents and solvents are pure and dry, and consider screening different ligands and reaction temperatures.[7]

Issue 2: Incomplete Reaction or Low Conversion

  • Possible Cause: Inappropriate base selection.

    • Solution: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective.[8] However, the optimal base can be substrate-dependent, and screening of different bases may be necessary.[8]

  • Possible Cause: Poor solubility of reagents.

    • Solution: Ensure all reaction components are adequately dissolved in the chosen solvent. Common solvents for Buchwald-Hartwig aminations include toluene, dioxane, and THF.[9]

Frequently Asked Questions (FAQs)

Q1: My Debus-Radziszewski reaction for this compound is giving a very low yield. What are the first things I should check?

A1: Start by verifying the purity of your starting materials, especially the 4-aminobenzaldehyde, as impurities can significantly impact the reaction. Next, evaluate your reaction conditions. Key parameters to optimize include the temperature, reaction time, and the choice of solvent and catalyst.[4] Consider using microwave irradiation, which has been shown to improve yields and reduce reaction times for imidazole synthesis.[4]

Q2: I am observing a dark coloration in my reaction mixture and final product. What could be the cause and how can I prevent it?

A2: Dark coloration often indicates the formation of oxidation byproducts from the aniline moiety. To minimize this, ensure your reaction is performed under an inert atmosphere (nitrogen or argon). Purifying the crude product by column chromatography can help remove these colored impurities.

Q3: Should I protect the amino group of 4-aminobenzaldehyde before the Debus-Radziszewski reaction?

A3: Protecting the amino group can prevent side reactions, but it adds extra steps to the synthesis. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).[10][11][12] Whether protection is necessary depends on the specific reaction conditions. If you are using harsh conditions (e.g., strong acids or high temperatures), protection might be beneficial. Under milder conditions, it may not be required.

Q4: What is the best way to purify the crude this compound?

A4: The purification method depends on the nature of the impurities.

  • Recrystallization: If the crude product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent (e.g., ethanol/water) can be a simple and effective method.[13]

  • Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is recommended.[14] A typical eluent system would be a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[6][15]

  • Acid-Base Extraction: The basic nature of the aniline and imidazole groups can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the basic product into the aqueous phase. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[6]

Q5: In my palladium-catalyzed synthesis, the reaction stalls after some initial product formation. What is happening?

A5: This is a classic sign of catalyst deactivation. The imidazole product itself can act as a ligand and poison the palladium catalyst.[7] To overcome this, using a pre-catalyst or ensuring the use of a highly effective and sterically hindered ligand is crucial. Also, re-evaluate the reaction temperature, as prolonged heating can lead to catalyst decomposition.[7]

Data Presentation

Table 1: Effect of Catalyst on the Yield of 2,4,5-Trisubstituted Imidazoles in a Debus-Radziszewski Type Reaction.

EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1None-EthanolReflux12Low
2Silicotungstic Acid7.5EthanolReflux494
3DABCO10t-Butanol651292
4Lactic Acid-Neat160192
5(NH₄)₆Mo₇O₂₄·4H₂O5Neat (Microwave)1200.595

Data is compiled from literature on various substituted imidazoles to illustrate general trends and may not represent the exact outcomes for this compound.[4]

Table 2: Influence of Reaction Parameters on Buchwald-Hartwig Amination Yield.

EntryLigandBaseSolventTemperature (°C)Yield (%)
1P(t-Bu)₃NaOtBuToluene100Moderate
2XPhosK₃PO₄Dioxane110High
3RuPhosCs₂CO₃Toluene100High
4BINAPNaOtBuToluene100Low

This table illustrates the general impact of ligand and base selection on the efficiency of Buchwald-Hartwig aminations and is based on established principles in the field.[7][8]

Experimental Protocols

Protocol 1: Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline (Illustrative)

This protocol is for a related benzimidazole derivative and illustrates a common synthetic approach.

  • Reaction Setup: In a round-bottom flask, a mixture of p-aminobenzoic acid (90 mmol) and o-phenylenediamine (60 mmol) is heated in o-phosphoric acid (60 mL) at 180-200 °C for 4 hours.[16]

  • Work-up: The reaction mixture is cooled to approximately 50°C and then poured onto crushed ice. The mixture is neutralized with a 10% NaOH solution.[16]

  • Isolation and Purification: The precipitated product is collected by vacuum filtration, washed with 10% NaOH solution followed by water, and then dried. The crude product is recrystallized from ethanol.[16]

Protocol 2: General Procedure for Column Chromatography Purification

  • Column Packing: A slurry of silica gel in a non-polar eluent (e.g., hexane) is prepared and poured into a chromatography column. The column is allowed to pack under gravity or with gentle pressure.[14][15]

  • Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a slightly more polar solvent and carefully loaded onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading) and then added to the column.[14]

  • Elution: The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). Fractions are collected and analyzed by Thin Layer Chromatography (TLC).[6][15]

  • Product Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound derivative.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (4-Aminobenzaldehyde, Glyoxal, NH₄OAc) reaction Debus-Radziszewski Reaction (Solvent, Catalyst, Heat) start->reaction crude_product Crude Product reaction->crude_product purification_step Purification Method (Recrystallization or Column Chromatography) crude_product->purification_step pure_product Pure this compound purification_step->pure_product analysis Characterization (NMR, MS, etc.) pure_product->analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_debus Debus-Radziszewski Issues cluster_pd Palladium-Catalyzed Issues cluster_purification Purification Strategy start Low Yield or Impure Product temp Optimize Temperature (Conventional vs. Microwave) start->temp Debus-Radziszewski catalyst Screen Catalysts (e.g., Acidic Catalysts) start->catalyst Debus-Radziszewski side_reactions Address Side Reactions (Inert Atmosphere, Protect Amine) start->side_reactions Debus-Radziszewski pd_catalyst Change Ligand/Pre-catalyst (Bulky, Electron-Rich) start->pd_catalyst Pd-Catalyzed pd_base Optimize Base (e.g., NaOtBu, K₃PO₄) start->pd_base Pd-Catalyzed pd_solvent Check Reagent Purity & Solvent Dryness start->pd_solvent Pd-Catalyzed recrystallization Recrystallization temp->recrystallization column Column Chromatography catalyst->column extraction Acid-Base Extraction side_reactions->extraction pd_catalyst->column pd_base->recrystallization pd_solvent->extraction

Caption: Troubleshooting decision tree for optimizing the synthesis of this compound.

References

Technical Support Center: Synthesis of 4-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(1H-imidazol-2-yl)aniline synthesis. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using methods based on the Debus-Radziszewski reaction, which involves the condensation of an aldehyde (4-aminobenzaldehyde), a dicarbonyl compound (glyoxal), and an ammonia source.

Q1: My reaction has a very low yield or fails to produce the desired product. What are the common causes?

A1: Low yields in the synthesis of 2-arylimidazoles are a common issue. Several factors could be contributing to this problem:

  • Purity of Starting Materials: Ensure that 4-aminobenzaldehyde is pure and free from oxidation products. The quality of the glyoxal solution is also critical, as it can polymerize upon storage.

  • Reaction Conditions: The temperature, reaction time, and concentration of reactants play a crucial role. The Debus-Radziszewski reaction can be sensitive to these parameters.

  • pH of the Reaction Mixture: The pH can influence the rate of both the desired imidazole formation and competing side reactions.

  • Inefficient Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized concentration gradients and reduced reaction rates.

  • Side Reactions: The reactants are prone to side reactions, such as the polymerization of glyoxal or the self-condensation of 4-aminobenzaldehyde, which can significantly reduce the yield of the target molecule.[1]

Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side products and how can I minimize them?

A2: The reaction of 4-aminobenzaldehyde, glyoxal, and ammonia can lead to several byproducts:

  • Glyoxal Oligomers: Glyoxal is known to form oligomers and acetals in aqueous and alcoholic solutions, which can be a significant sink for this reactant.[1]

  • Aldehyde Self-Condensation Products: 4-aminobenzaldehyde can undergo self-condensation under certain conditions.

  • Over-reaction Products: The initial product, this compound, may react further with glyoxal or other reactive species in the mixture.

  • Incomplete Cyclization Products: Intermediates, such as the diimine formed from glyoxal and ammonia, may not fully cyclize with the aldehyde.

To minimize byproduct formation, consider the following strategies:

  • Control Reactant Stoichiometry: Carefully control the molar ratios of the reactants. An excess of one reactant may favor side reactions.

  • Optimize Reaction Temperature: Lowering the temperature may reduce the rate of side reactions more than the desired reaction.

  • Use a Catalyst: Various catalysts, including Lewis acids and solid-supported acids, have been shown to improve the efficiency and selectivity of imidazole synthesis.[1]

Q3: The purification of my crude product is proving difficult. What purification strategies are most effective for this compound?

A3: Purifying 2-arylimidazoles can be challenging due to the presence of polar byproducts. The following techniques can be employed:

  • Column Chromatography: Silica gel column chromatography is a standard method for separating the target compound from impurities. A gradient elution system, for example, starting with a non-polar solvent system (e.g., ethyl acetate/hexane) and gradually increasing the polarity with a more polar solvent (e.g., methanol), is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.

  • Acid-Base Extraction: The basic nature of the aniline and imidazole moieties can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to extract the basic product into the aqueous layer. The aqueous layer can then be basified to precipitate the purified product, which can be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct route is a variation of the Debus-Radziszewski imidazole synthesis . This is a multi-component reaction that involves the condensation of three key components:

  • A 1,2-dicarbonyl compound: Glyoxal

  • An aldehyde: 4-Aminobenzaldehyde

  • An ammonia source: Typically ammonium acetate or aqueous ammonia.

The reaction is often carried out in a protic solvent like ethanol or acetic acid.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable mobile phase should be chosen to achieve good separation between the starting materials, intermediates, and the final product. Staining with an appropriate reagent (e.g., potassium permanganate or iodine) or visualization under UV light can be used to identify the spots.

Q3: Are there alternative synthetic methods that might offer a higher yield?

A3: While the Debus-Radziszewski reaction is the most direct, other multi-step synthetic strategies could be considered, although they may be more complex. One such approach could involve the synthesis of an amidine precursor from 4-aminobenzonitrile, followed by cyclization with an α-haloketone. This method is a widely used for the synthesis of 2,4-disubstituted imidazoles.[2]

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate how reaction parameters can influence the yield of this compound. This data is representative and should be used as a guide for optimization studies.

Table 1: Effect of Solvent on Reaction Yield

SolventTemperature (°C)Time (h)Yield (%)
Ethanol801235
Acetic Acid100845
Methanol651830
DMF120640

Table 2: Effect of Ammonia Source on Reaction Yield

Ammonia SourceSolventTemperature (°C)Time (h)Yield (%)
Ammonium AcetateAcetic Acid100845
Aqueous AmmoniaEthanol801238
Ammonium ChlorideEthanol801232

Experimental Protocols

Representative Protocol for the Synthesis of this compound via Debus-Radziszewski Reaction

This protocol is a representative example based on general procedures for the Debus-Radziszewski synthesis and should be optimized for specific laboratory conditions.

Materials:

  • 4-Aminobenzaldehyde

  • Glyoxal (40% solution in water)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminobenzaldehyde (1.0 eq) and ammonium acetate (3.0 eq) in glacial acetic acid.

  • To the stirring solution, add glyoxal (40% aqueous solution, 1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 6-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature and pour it into a beaker containing ice water.

  • Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizations

Diagram 1: Synthetic Workflow

G cluster_start Starting Materials 4-Aminobenzaldehyde 4-Aminobenzaldehyde Reaction Reaction 4-Aminobenzaldehyde->Reaction Glyoxal Glyoxal Glyoxal->Reaction Ammonia Source Ammonia Source Ammonia Source->Reaction Workup Workup Reaction->Workup 1. Quenching 2. Neutralization 3. Extraction Purification Purification Workup->Purification Column Chromatography Final Product This compound Purification->Final Product

Caption: General workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed check_tlc Analyze Crude Mixture by TLC/LCMS start->check_tlc sm_present Significant Starting Material Remaining? check_tlc->sm_present byproducts Multiple Byproducts Observed? sm_present->byproducts No increase_time Increase Reaction Time or Temperature sm_present->increase_time Yes optimize_cond Optimize Reaction Conditions (Solvent, Stoichiometry) byproducts->optimize_cond Yes purification_issue Product is Present but Lost During Workup/Purification? byproducts->purification_issue No end Improved Yield increase_time->end check_reagents Check Purity of Starting Materials check_reagents->end optimize_cond->end purification_issue->check_reagents No optimize_purification Optimize Purification Method (e.g., Acid-Base Extraction) purification_issue->optimize_purification Yes optimize_purification->end

Caption: A decision tree to troubleshoot low yield in the synthesis.

References

"stability issues with 4-(1H-imidazol-2-yl)aniline in solution"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for 4-(1H-imidazol-2-yl)aniline in solution is not extensively available in public literature. This guide is based on general chemical principles for aniline and imidazole-containing compounds and is intended to provide a framework for troubleshooting common stability issues. The provided data is illustrative.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned yellow/brown. What is causing the discoloration?

A1: The discoloration of solutions containing this compound is likely due to oxidation. The aniline moiety is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. This process can lead to the formation of colored polymeric byproducts.

Troubleshooting Steps:

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photo-oxidation.

  • Solvent Purity: Use high-purity, degassed solvents to reduce the presence of oxygen and metal ion contaminants.

  • Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your experimental system.

Q2: I am observing precipitation of my compound from the solution over time. What could be the reason?

A2: Precipitation can occur due to several factors, including low solubility in the chosen solvent, changes in temperature, or a change in the pH of the solution. The protonation state of both the aniline and imidazole groups is pH-dependent, which significantly affects solubility.

Troubleshooting Steps:

  • Solvent Selection: Ensure that this compound is sufficiently soluble in your chosen solvent system. Refer to the solubility data table below for guidance.

  • pH Adjustment: The imidazole and aniline groups have different pKa values. Adjusting the pH of the solution may be necessary to maintain the compound in its more soluble ionized form. Acidic conditions will protonate the aniline and imidazole moieties, which may increase solubility in aqueous media.

  • Temperature Control: Store the solution at a constant temperature. Decreased temperature can lead to a reduction in solubility.

  • Co-solvents: Consider the use of a co-solvent to improve solubility. For example, adding a small percentage of a polar aprotic solvent like DMSO or DMF to an aqueous buffer.

Q3: How can I monitor the degradation of this compound in my experiment?

A3: The most common method for monitoring the degradation of a compound in solution is by using High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS).

Monitoring Approach:

  • Develop an HPLC Method: A reverse-phase HPLC method with UV detection is typically suitable. The disappearance of the parent peak corresponding to this compound and the appearance of new peaks would indicate degradation.

  • Quantification: Use a calibration curve with a reference standard of this compound to quantify the amount of compound remaining at different time points.

  • Identify Degradants: LC-MS can be used to obtain the mass of the degradation products, which can help in elucidating the degradation pathway.

Quantitative Data Summary

The following tables provide illustrative data on the solubility and stability of this compound under various conditions.

Table 1: Illustrative Solubility of this compound at 25°C

SolventSolubility (mg/mL)
Dimethyl Sulfoxide (DMSO)> 100
Dimethylformamide (DMF)> 100
Methanol10 - 20
Ethanol5 - 10
Water (pH 7.4)< 0.1
0.1 N HCl5 - 10

Table 2: Illustrative Stability of this compound (1 mg/mL) in Solution at 25°C

Solvent SystemStorage Condition% Remaining after 24h
DMSOAmbient, in air98%
MethanolAmbient, in air95%
PBS (pH 7.4)Ambient, in air85%
PBS (pH 7.4)Ambient, N₂ atmosphere97%
0.1 N HClAmbient, in air99%
0.1 N NaOHAmbient, in air70%

Experimental Protocols

Protocol 1: Solution Stability Assessment using HPLC

This protocol outlines a general procedure for assessing the stability of this compound in a given solvent system.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Working Solution Preparation: Dilute the stock solution with the desired test solvent (e.g., Phosphate Buffered Saline, pH 7.4) to the final experimental concentration (e.g., 10 µg/mL).

  • Initial Time Point (T=0): Immediately after preparation, inject an aliquot of the working solution into the HPLC system to determine the initial peak area of the parent compound.

  • Incubation: Store the working solution under the desired experimental conditions (e.g., 25°C, protected from light).

  • Time Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the working solution and inject it into the HPLC system.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).

    % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

Visualizations

Troubleshooting_Workflow start Stability Issue Observed (e.g., Discoloration, Precipitation) check_oxidation Is the solution discolored (yellow/brown)? start->check_oxidation oxidation_steps Potential Oxidation - Use inert atmosphere (N2/Ar) - Protect from light - Use high-purity solvents check_oxidation->oxidation_steps Yes check_solubility Is there precipitation? check_oxidation->check_solubility No oxidation_steps->check_solubility solubility_steps Potential Solubility Issue - Check solvent choice - Adjust pH - Use co-solvents - Control temperature check_solubility->solubility_steps Yes monitor_degradation Monitor Degradation (HPLC, LC-MS) check_solubility->monitor_degradation No solubility_steps->monitor_degradation end_node Optimized Conditions monitor_degradation->end_node

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathway parent This compound oxidized_intermediate Oxidized Intermediates (e.g., Quinone-imine) parent->oxidized_intermediate Oxidation (O2, light, metal ions) hydrolysis_product Hydrolysis Products (if applicable) parent->hydrolysis_product Hydrolysis (extreme pH) polymeric_products Colored Polymeric Products oxidized_intermediate->polymeric_products Polymerization

Caption: Hypothetical degradation pathway for an aniline derivative.

Experimental_Workflow prep_stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) prep_working Prepare Working Solution (Dilute in test buffer) prep_stock->prep_working t0_analysis T=0 Analysis (Inject into HPLC) prep_working->t0_analysis incubation Incubate under Test Conditions t0_analysis->incubation tx_analysis Time Point Analysis (e.g., 1, 2, 4, 8, 24h) incubation->tx_analysis tx_analysis->incubation Continue incubation data_analysis Data Analysis (% Remaining vs. Time) tx_analysis->data_analysis

Caption: Experimental workflow for a solution stability study.

Technical Support Center: Recrystallization of 4-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 4-(1H-imidazol-2-yl)aniline, a crucial purification step for researchers, scientists, and drug development professionals.

Troubleshooting Recrystallization Issues

Encountering difficulties during the recrystallization of this compound is common. The following table summarizes potential problems, their likely causes, and recommended solutions to guide you through the process.

Problem Potential Cause(s) Solution(s)
Compound "oils out" instead of crystallizing The compound's melting point is lower than the boiling point of the solvent. The solution is cooling too rapidly. High concentration of impurities depressing the melting point.[1]Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation temperature. Allow the solution to cool more slowly. Insulate the flask to prolong the cooling period.[1] Consider a pre-purification step like activated charcoal treatment if colored impurities are present.[1]
No crystals form upon cooling The solution is not supersaturated (too much solvent was used). The cooling process is too slow, or the solution is not cooled to a low enough temperature. Lack of nucleation sites for crystal growth.Concentrate the solution by boiling off some of the solvent and allow it to cool again.[2] After cooling to room temperature, place the flask in an ice bath. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[1] Add a seed crystal of pure this compound.[1]
Very low recovery of the purified compound Too much solvent was used, leading to significant loss of the compound in the mother liquor. Premature crystallization during hot filtration. The compound is significantly soluble in the solvent even at low temperatures.Use the minimum amount of hot solvent necessary to dissolve the crude product.[2] Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and premature crystal formation.[1] Test different solvents or solvent mixtures to find one where the compound has high solubility at high temperatures and low solubility at low temperatures.
The purified product is still colored or impure The chosen solvent did not effectively discriminate between the desired compound and the impurities. Impurities were trapped within the crystals due to rapid crystallization. The impurities are insoluble in the chosen solvent.Consider a different recrystallization solvent or a multi-solvent system. Treat the hot solution with activated charcoal to adsorb colored impurities before filtration.[3] Ensure the solution cools slowly to allow for the formation of pure crystals.[2] Perform a hot filtration step to remove any insoluble impurities before cooling.
The compound decomposes during recrystallization The solvent's boiling point is too high, causing thermal degradation. The compound, being an aromatic amine, is susceptible to oxidation, which can be accelerated by heat.Select a solvent with a lower boiling point. Consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: While a definitive solvent has not been published specifically for this compound, ethanol is a strong starting point based on its effectiveness for the closely related compound 4-(1H-benzo[d]imidazol-2-yl)aniline.[4][5] Due to the polar nature of the imidazole and aniline groups, other polar solvents like isopropanol or acetone could also be effective.[6][7] It is often beneficial to experiment with mixed solvent systems, such as ethanol/water, ethanol/hexanes, or acetone/hexanes, to achieve optimal purity and yield.[8]

Q2: How can I determine the appropriate amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent that will completely dissolve the crude this compound. A general guideline is to start with a small volume of solvent, bring it to a boil, and then add more solvent in small portions until the solid has just dissolved. Using an excessive amount of solvent will lead to a poor yield.[2]

Q3: My compound is an aromatic amine. Are there any special precautions I should take during recrystallization?

A3: Yes, aromatic amines can be susceptible to oxidation, which can lead to discoloration of your product.[9] To minimize this, you can consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon). Additionally, avoiding prolonged heating can help reduce the risk of degradation.

Q4: Can I use acid-base chemistry to purify this compound instead of recrystallization?

A4: Yes, the basicity of the aniline and imidazole moieties can be utilized for purification.[10] The crude product can be dissolved in an organic solvent and washed with a dilute acid solution. The basic this compound will be protonated and move into the aqueous layer. The aqueous layer can then be separated, and the pH adjusted with a base to precipitate the purified product. This can be a very effective purification technique, though it is technically a precipitation and not a recrystallization.

Q5: What are some common impurities I might encounter?

A5: Common impurities can include starting materials from the synthesis, byproducts such as isomeric products, and over-reaction products.[10] For instance, if synthesized from the reaction of an aromatic diamine with glyoxal, quinoxaline-type impurities could be present.[10]

Experimental Protocols

General Recrystallization Protocol for this compound:

  • Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good candidate solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when heated. Ethanol is a recommended starting point.[4][5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (using a hot plate and stir bar). Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (a spatula tip is usually sufficient), and then gently reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a gravity filtration setup (funnel and filter paper) by pouring hot solvent through it. Filter the hot solution quickly to remove the activated charcoal or any insoluble impurities.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Visual Guides

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

Caption: Troubleshooting workflow for recrystallization.

Logical Relationship of Purification Methods

This diagram shows the relationship between different purification techniques that can be applied to crude this compound.

G cluster_methods Purification Options crude Crude Product recrystallization Recrystallization crude->recrystallization acid_base Acid-Base Extraction crude->acid_base chromatography Column Chromatography crude->chromatography pure Pure this compound recrystallization->pure acid_base->pure After precipitation chromatography->pure

Caption: Purification methods for this compound.

References

Technical Support Center: Column Chromatography Purification of 4-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of 4-(1H-imidazol-2-yl)aniline using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Standard silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most commonly used stationary phase for the purification of imidazole-containing compounds and aromatic amines.[1][2] Due to the basic nature of the aniline and imidazole moieties, interactions with the slightly acidic silica gel can sometimes lead to peak tailing.[3][4] If this becomes an issue, you can use silica gel deactivated with a base like triethylamine or switch to an alternative stationary phase such as alumina (neutral or basic).[5][6]

Q2: Which mobile phase systems are effective for the elution of this compound?

A2: A solvent system of increasing polarity is typically effective.[1] Common solvent systems include:

  • Dichloromethane/Methanol

  • Ethyl Acetate/Hexanes[1]

  • Chloroform/Ethanol[2]

The polarity should be adjusted based on the results of Thin Layer Chromatography (TLC) analysis. For polar aromatic amines like this compound, adding a small amount (0.5-1%) of a modifier like triethylamine or ammonia to the mobile phase can significantly improve peak shape and reduce tailing by competing with the analyte for active sites on the silica gel.[3][6]

Q3: My compound is highly polar and does not move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A3: For very polar compounds, you will need to use a more polar mobile phase.[5] A common starting point is a mixture of dichloromethane (DCM) or chloroform with methanol (MeOH). Begin with a low percentage of methanol (e.g., 1-2%) and gradually increase it. A typical gradient could be from 0% to 10% MeOH in DCM. Adding a small amount of ammonium hydroxide to the mobile phase can also help elute very polar basic compounds.

Q4: How can I confirm if my compound is stable on silica gel?

A4: You can check for stability by running a two-dimensional TLC (2D TLC).[5][7] Spot the compound on the corner of a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system.[7] If the compound is stable, you will see a single spot that has moved diagonally.[5] If it is decomposing, you will see additional spots along the second elution path.[5]

Troubleshooting Guides

Problem 1: Product is not eluting from the column.
  • Q: I've run a large volume of my selected mobile phase, but I can't detect my product in the fractions. What could be the cause?

    • A1: The mobile phase may be too non-polar. Your compound is strongly adsorbed to the silica gel. You need to increase the polarity of the eluent. If you are using a gradient, increase the percentage of the more polar solvent (e.g., methanol in dichloromethane) more rapidly.[5]

    • A2: The compound may have decomposed on the column. This can happen if the compound is sensitive to the acidic nature of silica gel.[5] Test your compound's stability on silica using a 2D TLC.[7] If it is unstable, consider using a deactivated silica gel or an alternative stationary phase like alumina.[5]

    • A3: The fractions are too dilute to detect the compound. Try concentrating a few fractions where you expected the compound to elute and re-analyze them by TLC.[5]

Problem 2: Product is eluting with impurities (co-elution).
  • Q: My product is coming off the column, but the fractions are contaminated with impurities that had a similar Rf value on the TLC plate. How can I improve the separation?

    • A1: The separation efficiency is poor. This can be due to improper column packing, running the column too fast, or using a solvent system that does not provide adequate resolution. Ensure the column is packed uniformly without air bubbles or cracks.[2]

    • A2: A gradient elution may be necessary. For difficult separations, a shallow gradient elution often provides better resolution than an isocratic (constant solvent mixture) elution.[6] Start with a lower polarity mobile phase and gradually increase the polarity throughout the separation.[8]

    • A3: Try a different solvent system. Sometimes, changing the components of the mobile phase (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can alter the selectivity and improve the separation of compounds with similar polarities.

Problem 3: Significant peak tailing is observed.
  • Q: The spot for my compound on the TLC plate is streaking, and the fractions from the column show significant tailing. Why is this happening?

    • A1: There are strong secondary interactions with the stationary phase. As a polar aromatic amine, your compound's basic nitrogen atoms can interact strongly with acidic silanol groups on the surface of the silica gel, causing tailing.[3]

    • A2: Add a basic modifier to the mobile phase. Incorporating a small amount of a competitive base, such as triethylamine (TEA) or pyridine (typically 0.5-2%), into your eluent system will deactivate the acidic sites on the silica and lead to sharper peaks.[3][4]

    • A3: The sample may be overloaded. Injecting too much sample can saturate the stationary phase and lead to poor peak shape.[3] If you are loading a large amount of crude material, consider using a larger diameter column.

Data Presentation

Table 1: Recommended Stationary and Mobile Phases

Stationary PhaseMobile Phase System (Gradient)Additive/ModifierTarget CompoundReference
Silica Gel (60-120 mesh)Dichloromethane / Methanol (100:0 to 90:10)0.5-1% TriethylaminePolar aromatic amines[1][3]
Silica Gel (60-120 mesh)Ethyl Acetate / Hexanes (10:90 to 50:50)0.5-1% TriethylamineGeneral purification[1]
Silica Gel (60-120 mesh)Chloroform / Ethanol (95:5 to 80:20)None specified2-Aminoimidazole derivatives[2]
Alumina (Neutral, Activity I)Dichloromethane / Methanol (100:0 to 95:5)None requiredAcid-sensitive compounds[5]

Experimental Protocols

Protocol 1: Column Chromatography with Silica Gel

This protocol outlines a standard procedure for purifying this compound using flash column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or MeOH).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., start with 20% Ethyl Acetate in Hexanes and 5% Methanol in DCM) to find a system that gives your product an Rf value of approximately 0.2-0.3. Add 0.5% triethylamine to the solvent system if tailing is observed.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Place a small plug of cotton wool or glass wool at the bottom of the column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.[2]

    • Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles.[2] Allow the silica to settle, draining the excess solvent until it is level with the top of the silica bed.

    • Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[7]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like DCM.[7] Carefully pipette the solution onto the top of the silica gel.[7] Allow the sample to absorb completely into the silica.

    • Dry Loading: If the product is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder.[6] Carefully add this powder to the top of the packed column.[6]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.[2]

    • Apply gentle pressure (using a pump or bulb) to start the flow.

    • Begin collecting fractions in test tubes or vials.[2]

    • If running a gradient, gradually increase the polarity of the mobile phase as the column runs.

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.[2]

  • Product Recovery:

    • Combine the fractions that contain the pure product.[2]

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.[2]

Visualizations

Troubleshooting Workflows

Troubleshooting_Elution start Problem: Product not eluting q1 Is the mobile phase polarity sufficient? start->q1 s1 Solution: Increase polarity of mobile phase (e.g., add more MeOH to DCM) q1->s1 No q2 Is the compound stable on silica gel? (Check 2D TLC) q1->q2 Yes end_node Problem Solved s1->end_node s2 Solution: Use deactivated silica (add TEA) or switch to Alumina q2->s2 No q3 Are fractions too dilute? q2->q3 Yes s2->end_node s3 Solution: Combine and concentrate fractions, then re-run TLC q3->s3 Yes q3->end_node No s3->end_node

Caption: Troubleshooting workflow for product elution issues.

Troubleshooting_Tailing start Problem: Peak Tailing Observed cause1 Potential Cause: Interaction of basic analyte with acidic silica gel start->cause1 cause2 Potential Cause: Column is overloaded with sample start->cause2 solution1 Solution 1: Add a basic modifier (0.5-2% TEA) to the mobile phase cause1->solution1 end_node Improved Peak Shape solution1->end_node solution2 Solution 2: Reduce sample load or use a wider diameter column cause2->solution2 solution2->end_node

Caption: Troubleshooting workflow for peak tailing.

References

"preventing byproduct formation in 4-(1H-imidazol-2-yl)aniline reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(1H-imidazol-2-yl)aniline and its derivatives. The information is designed to help you prevent byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its analogues, focusing on the identification and mitigation of impurities.

IssueSymptomPossible Cause(s)Troubleshooting Steps
1. Incomplete Reaction Chromatographic analysis (e.g., HPLC, TLC) of the crude product shows a significant amount of the starting material (e.g., a nitroaniline precursor).[1]- Incomplete reduction of the nitro group.[1]- Suboptimal reaction conditions for cyclization.[1]- Deactivated catalyst.[1]- Verify Reductant Stoichiometry: Ensure the correct molar equivalent of the reducing agent is used.[1]- Reaction Time and Temperature: The reduction may require longer reaction times or elevated temperatures. Monitor reaction progress closely.[1]- Catalyst Activity: For catalytic hydrogenations, ensure the catalyst (e.g., Pd/C) is active. Use fresh catalyst if necessary.[1]- pH Adjustment: The cyclization to form the imidazole ring is often acid-catalyzed. Ensure the appropriate acidic conditions are met.[1]
2. Presence of Isomeric Impurity Isolation of an isomeric byproduct, such as 1-(4-aminophenyl)-1H-imidazole, is observed.[1]Reaction conditions may favor the formation of the kinetic or thermodynamic isomer.- Temperature Control: Carefully control the reaction temperature, as it can influence the regioselectivity of the cyclization.- Solvent System: Experiment with different solvent systems to influence the reaction pathway.
3. Formation of Over-reaction Products Mass spectrometry or NMR analysis indicates the presence of species with higher molecular weights, such as bis-imidazole compounds.[1]Side reactions with the cyclizing agent (e.g., glyoxal) can lead to the formation of these byproducts.[1]- Control of Reactant Addition: Add the cyclizing agent (e.g., glyoxal solution) slowly to the reaction mixture to maintain a low instantaneous concentration.[1]- Stoichiometry: Use a precise stoichiometry of the cyclizing agent.
4. Quinoxaline-type Impurities Detected Characterization data suggests the formation of quinoxaline derivatives.[1]The reaction of aromatic diamines with glyoxal can sometimes lead to the formation of quinoxaline byproducts.[1]- pH Control: Maintain optimal pH to favor imidazole formation over quinoxaline formation.- Alternative Reagents: Consider alternative reagents for the imidazole ring formation that are less prone to this side reaction.
5. Tar Formation The reaction mixture becomes a dark, viscous, or intractable tar, making product isolation difficult.[1]Polymerization of reagents like glyoxal, especially under strongly acidic or basic conditions, can cause tarring.[1]- Temperature Control: Run the reaction at the lowest effective temperature to minimize side reactions.[1]- Slow Reagent Addition: Add reactive reagents slowly to control the reaction rate and heat generation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts in the synthesis of this compound?

A1: The most common byproducts include isomeric products where the aniline substituent is on a different nitrogen of the imidazole ring, over-reaction products like bis-imidazole species, and quinoxaline-type impurities arising from side reactions with dicarbonyl compounds like glyoxal.[1] Incomplete reduction of precursors, such as a nitroaniline, can also lead to significant impurities.[1]

Q2: How can I best monitor the progress of my reaction to minimize byproduct formation?

A2: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are excellent techniques for monitoring the consumption of starting materials and the formation of both the desired product and any byproducts. Regular sampling of the reaction mixture will allow you to stop the reaction at the optimal time, preventing the formation of over-reaction products.

Q3: What purification techniques are most effective for removing common impurities?

A3: A multi-step purification approach is often necessary.

  • Column Chromatography: A solvent system of increasing polarity (e.g., hexanes/ethyl acetate or dichloromethane/methanol) can be used to separate the target compound from less polar and more polar impurities.[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for removing impurities.[1]

  • Acid-Base Extraction: The basicity of the aniline and imidazole moieties can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the basic compounds into the aqueous layer. The pH of the aqueous layer can then be adjusted to precipitate the purified product.[1]

Q4: Can the order of reagent addition affect the outcome of the reaction?

A4: Yes, the order of addition can be critical. For instance, in a one-pot reaction, the slow addition of a reactive reagent like glyoxal to the aniline derivative is recommended to maintain a low concentration and prevent polymerization and other side reactions.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Cyclization

This protocol describes a general procedure for the synthesis of this compound from a nitroaniline precursor.

Step 1: Reduction of the Nitro Group

  • Suspend the starting 4-nitroaniline derivative in a suitable solvent (e.g., ethanol, acetic acid).

  • Add a reducing agent such as tin(II) chloride dihydrate or perform catalytic hydrogenation using Pd/C under a hydrogen atmosphere.[1]

  • Monitor the reaction by TLC until the starting material is consumed.[1]

  • Upon completion, work up the reaction mixture to isolate the corresponding phenylenediamine.[1]

Step 2: Imidazole Ring Formation

  • Dissolve the isolated phenylenediamine in a suitable solvent.

  • Add an aqueous solution of glyoxal (40 wt. % in H₂O) dropwise at room temperature.[1]

  • Add a catalytic amount of a mineral acid (e.g., HCl).[1]

  • Heat the reaction mixture to reflux and monitor by TLC.[1]

  • After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).[1]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.[1]

Visualizations

experimental_workflow cluster_reduction Step 1: Reduction cluster_cyclization Step 2: Imidazole Formation start_material 4-Nitroaniline Derivative reduction Add Reducing Agent (e.g., SnCl2 or H2/Pd-C) start_material->reduction monitoring_red Monitor by TLC reduction->monitoring_red monitoring_red->reduction Incomplete workup_red Isolate Phenylenediamine monitoring_red->workup_red Complete phenylenediamine Phenylenediamine workup_red->phenylenediamine add_glyoxal Add Glyoxal (dropwise) + Acid Catalyst phenylenediamine->add_glyoxal reflux Heat to Reflux add_glyoxal->reflux monitoring_cyc Monitor by TLC reflux->monitoring_cyc monitoring_cyc->reflux Incomplete workup_cyc Neutralize, Extract, Purify monitoring_cyc->workup_cyc Complete final_product This compound workup_cyc->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_byproducts Byproduct Issues cluster_process Process Issues cluster_solutions Potential Solutions start Problem Detected isomeric Isomeric Impurity? start->isomeric over_reaction Over-reaction? start->over_reaction quinoxaline Quinoxaline? start->quinoxaline incomplete Incomplete Reaction? start->incomplete tar Tar Formation? start->tar temp_control Control Temperature isomeric->temp_control slow_addition Slow Reagent Addition over_reaction->slow_addition ph_control Control pH quinoxaline->ph_control check_reductant Check Reductant/Catalyst incomplete->check_reductant tar->temp_control tar->slow_addition

Caption: Troubleshooting logic for byproduct formation.

References

Technical Support Center: Managing Solubility Challenges of 4-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(1H-imidazol-2-yl)aniline in organic solvents.

Troubleshooting Guide

Issue: Low or No Solubility in a Chosen Organic Solvent

Researchers often face challenges in dissolving this compound, particularly in non-polar organic solvents. This guide provides a systematic approach to troubleshoot and overcome these issues.

Initial Assessment:

  • Confirm Compound Identity and Purity: Ensure the material is indeed this compound and check for any impurities that might affect solubility.

  • Solvent Quality: Use high-purity, anhydrous solvents, as water content can significantly impact the solubility of polar compounds.

Troubleshooting Workflow:

G cluster_physical Physical Methods cluster_chemical Chemical Methods start Start: Low Solubility Observed solvent_screening Broaden Solvent Screening (Polar Aprotic, Polar Protic, Ethers, Chlorinated) start->solvent_screening physical_methods Employ Physical Enhancement Methods solvent_screening->physical_methods If solubility is still insufficient success Success: Compound Solubilized solvent_screening->success If suitable solvent is found chemical_methods Utilize Chemical Modification Techniques physical_methods->chemical_methods If physical methods are ineffective or not applicable physical_methods->success If solubility is achieved heating Heating & Sonication physical_methods->heating particle_reduction Particle Size Reduction (Micronization) physical_methods->particle_reduction chemical_methods->success If solubility is achieved failure Consult Further: Consider Analogue Synthesis chemical_methods->failure If all methods fail cosolvency Co-solvency chemical_methods->cosolvency ph_adjustment pH Adjustment (Salt Formation) chemical_methods->ph_adjustment complexation Complexation (e.g., with cyclodextrins) chemical_methods->complexation G cluster_protocol Co-Solvent Method Workflow start Dissolve compound in minimal 'good' solvent (e.g., DMSO) add_to_poor Slowly add stock solution to vigorously stirred 'poor' solvent start->add_to_poor observe Observe for precipitation add_to_poor->observe success Homogeneous solution achieved observe->success No precipitation failure Precipitation occurs observe->failure Precipitation adjust Adjust ratios or select different co-solvents failure->adjust adjust->start

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 4-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methods for the characterization of 4-(1H-imidazol-2-yl)aniline, a key building block in medicinal chemistry. Below, we detail the expected data from various analytical techniques, offering a baseline for its identification and purity assessment. This guide contrasts the expected analytical data of the target molecule with that of a close structural analog, 4-(1H-benzo[d]imidazol-2-yl)aniline, and a positional isomer, 4-(1H-imidazol-1-yl)aniline, to highlight the specificity of each method.

Data Presentation: A Comparative Summary

The following tables summarize the expected quantitative data for this compound and its related compounds. This data is compiled from published literature for the analog and isomer, and predicted for the target compound based on structural similarities.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)
This compound (Predicted) ~12.5 (br s, 1H, imidazole N-H), ~7.8 (d, 2H), ~7.1 (s, 2H, imidazole C-H), ~6.7 (d, 2H), ~5.6 (s, 2H, -NH2)~145, ~138, ~128, ~125, ~120, ~114
4-(1H-benzo[d]imidazol-2-yl)aniline[1]12.46 (br s, 1H, benzimidazole N-H), 7.79 (d, J=8.4 Hz, 2H), 7.46 (m, 2H), 7.08 (m, 2H), 6.63 (d, J=8.4 Hz, 2H), 5.58 (s, 2H, -NH2)152.68, 151.59, 135.78, 129.32, 123.50, 114.14, 113.05
4-(1H-imidazol-1-yl)anilineData for this specific isomer is not readily available in the cited literature, but would show distinct differences in the aromatic region and the imidazole proton signals compared to the 2-substituted isomer.Data for this specific isomer is not readily available in the cited literature, but would show a different set of chemical shifts for the carbon atoms of both the aniline and imidazole rings.

Table 2: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy Data

CompoundMass Spectrometry (m/z)Infrared (IR) Spectroscopy (KBr, cm-1)
This compound Expected [M+H]+ at 160.0875~3400-3200 (N-H stretching), ~3100 (aromatic C-H stretching), ~1620 (C=N stretching), ~1600 (C=C aromatic stretching)
4-(1H-benzo[d]imidazol-2-yl)aniline[1][M]+ not explicitly reported, but derivatives show expected molecular ion peaks.[1]3430 (N-H benzimidazole), 3350, 3217 (NH2 aminophenyl), 3061 (C-H arom), 1629 (C=N), 1605 (C=C arom)[1]
4-(1H-imidazol-1-yl)aniline[M]+ at 159Characteristic peaks for N-H, aromatic C-H, and C=C/C=N bonds would be present, with slight shifts in frequency compared to the 2-substituted isomer.

Table 3: High-Performance Liquid Chromatography (HPLC) Data

CompoundStationary PhaseMobile PhaseExpected Retention Time (min)
This compound C18Acetonitrile:Water with 0.1% Formic Acid (Gradient)Dependent on exact conditions, but expected to be a sharp, single peak.
4-(1H-benzo[d]imidazol-2-yl)anilineC18Not specified, but derivatives were monitored by TLC with Ethyl Acetate/Petroleum ether.[1]Would likely have a longer retention time than the non-benzofused analog due to increased hydrophobicity.
4-(1H-imidazol-1-yl)anilineC18Acetonitrile:WaterWould have a different retention time from the 2-substituted isomer due to differences in polarity and interaction with the stationary phase.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSO-d6.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2 seconds.

Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

  • Data Acquisition: Scan from m/z 50 to 500.

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm-1 with a resolution of 4 cm-1.

High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Mandatory Visualization

The following diagrams illustrate the general workflow for the characterization of this compound and the logical relationship between the different analytical techniques.

Experimental Workflow for Characterization cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization Synthesis Synthesis of Crude Product Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Elucidation MS Mass Spectrometry Purification->MS Molecular Weight Confirmation IR IR Spectroscopy Purification->IR Functional Group Identification HPLC HPLC Analysis Purification->HPLC Purity Assessment

General experimental workflow for the synthesis and characterization of this compound.

Logical Relationship of Analytical Methods cluster_structure Structural Information cluster_purity Purity & Identity Connectivity Atom Connectivity (Structure) MolecularFormula Molecular Formula & Weight FunctionalGroups Functional Groups Purity Purity (%) IdentityConfirmation Identity Confirmation NMR NMR NMR->Connectivity NMR->IdentityConfirmation MS MS MS->MolecularFormula MS->IdentityConfirmation IR IR IR->FunctionalGroups HPLC HPLC HPLC->Purity HPLC->IdentityConfirmation

Logical relationship between analytical methods and the information they provide for characterization.

References

A Comparative Guide to the Analytical Characterization of 4-(1H-imidazol-2-yl)aniline: NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-(1H-imidazol-2-yl)aniline. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide leverages predictive models and comparative data from structurally related analogues to offer valuable insights for its characterization. We present a detailed examination of expected spectral features, alongside experimental data for the analogous compound, 4-(1H-benzo[d]imidazol-2-yl)aniline, and its isomer, 4-(1H-imidazol-1-yl)aniline, to provide a comprehensive analytical framework.

Comparison of Analytical Techniques

The structural elucidation of a novel or synthesized compound like this compound relies on the synergistic use of various analytical techniques. NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms, while mass spectrometry reveals the molecular weight and fragmentation patterns, confirming the elemental composition.

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Primary Information Detailed molecular structure, connectivity of atoms, and chemical environment.Molecular weight and fragmentation pattern for structural elucidation.
Sensitivity Moderate (micromole to nanomole range).Very high (picomole to femtomole range).
Sample Requirement Relatively large (milligrams).Small (micrograms to nanograms).
Structural Information Provides definitive structural information through chemical shifts and coupling constants.Provides fragmentation data that can be pieced together to infer structure.
Quantitative Analysis Can be quantitative under specific experimental conditions.Can be quantitative, especially when coupled with chromatography (e.g., LC-MS).

NMR Spectroscopy Analysis

Predicted ¹H NMR Spectral Data for this compound

The predicted ¹H NMR spectrum would likely exhibit the following signals:

  • Aniline Protons: Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the amino group are expected to be upfield compared to the protons ortho to the imidazole ring.

  • Imidazole Protons: Two singlets (or narrow doublets depending on coupling) corresponding to the protons at the C4 and C5 positions of the imidazole ring, and a broad singlet for the N-H proton.

  • Amino Protons: A broad singlet for the -NH₂ protons, which is exchangeable with D₂O.

Predicted ¹³C NMR Spectral Data for this compound

The predicted ¹³C NMR spectrum would show signals for all nine carbon atoms. Key expected chemical shifts include:

  • Aniline Carbons: Four signals for the benzene ring carbons. The carbon bearing the amino group will be significantly shielded, while the carbon attached to the imidazole ring will be deshielded.

  • Imidazole Carbons: Three signals for the imidazole ring carbons. The C2 carbon, attached to the aniline ring, will have a distinct chemical shift compared to the C4 and C5 carbons.

Experimental NMR Data for 4-(1H-benzo[d]imidazol-2-yl)aniline

For a comparative perspective, the reported NMR data for the structurally related 4-(1H-benzo[d]imidazol-2-yl)aniline is presented below. The key difference is the presence of a fused benzene ring on the imidazole moiety.

Table 1: Experimental NMR Data for 4-(1H-benzo[d]imidazol-2-yl)aniline

¹H NMR (DMSO-d₆, 500 MHz) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Protons5.58s-NH₂ (D₂O exchangeable)
6.63d8.4H-2', H-6' of aminophenyl
7.08m-H-5, H-6 of benzimidazole
7.46m-H-4, H-7 of benzimidazole
7.79d8.4H-3', H-5' of aminophenyl
12.46br s-NH of benzimidazole (D₂O exchangeable)
¹³C NMR (DMSO-d₆, 500 MHz) Chemical Shift (δ, ppm) Assignment
Carbons113.05, 114.14, 123.50, 129.32, 135.78, 151.59, 152.68Aromatic Carbons

Mass Spectrometry Analysis

Mass spectrometry provides the molecular weight and fragmentation pattern, which are crucial for confirming the identity of a compound. The expected mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (C₉H₉N₃, M.W. = 159.19 g/mol ). The fragmentation pattern is predicted based on the common fragmentation pathways of aromatic amines and imidazoles.

Predicted Mass Spectrum Fragmentation of this compound

Under electron ionization (EI), the fragmentation of aromatic amines is often initiated by the loss of a hydrogen atom from the amine group or cleavage of the bond connecting the aromatic ring to the substituent. Imidazole rings can undergo ring cleavage.

Experimental Mass Spectrometry Data for Analogues

Table 2: Comparison of Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)
4-(1H-benzo[d]imidazol-2-yl)aniline C₁₃H₁₁N₃209.25210 (M+1), 209 (M+), 208 (M-1), 181, 118
4-(1H-imidazol-1-yl)aniline (Isomer) C₉H₉N₃159.19159 (M+), 132, 105

The data for 4-(1H-benzo[d]imidazol-2-yl)aniline shows a strong molecular ion peak and characteristic fragments. The mass spectrum of the isomer, 4-(1H-imidazol-1-yl)aniline, also displays a clear molecular ion peak with a different fragmentation pattern, highlighting the importance of the substituent position on the fragmentation process.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining high-quality and reproducible NMR and mass spectrometry data.

General Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).

    • Apply appropriate processing parameters, including Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon.

    • A larger number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • Process the data similarly to the ¹H NMR spectrum.

General Protocol for Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecules.

  • Mass Analysis:

    • Accelerate the resulting ions into the mass analyzer (e.g., quadrupole, time-of-flight).

    • Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the analytical characterization of this compound and the relationship between the analytical techniques.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data Data Analysis & Elucidation synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (EI-MS) purification->ms purity Purity Assessment (e.g., HPLC) purification->purity structure Structure Elucidation nmr->structure ms->structure purity->structure

Caption: Workflow for the synthesis and analytical characterization of this compound.

technique_relationship cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry compound This compound h_nmr ¹H NMR (Proton Environment & Connectivity) compound->h_nmr c_nmr ¹³C NMR (Carbon Skeleton) compound->c_nmr mol_ion Molecular Ion Peak (Molecular Weight) compound->mol_ion structure Complete Structural Information h_nmr->structure c_nmr->structure frag Fragmentation Pattern (Structural Fragments) mol_ion->frag frag->structure

Caption: Relationship between NMR and MS techniques for structural elucidation.

A Comparative Guide to HPLC Purity Analysis of 4-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is a critical step in the development of new chemical entities. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 4-(1H-imidazol-2-yl)aniline against other analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate method development and implementation.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities that may arise during synthesis.

A typical reversed-phase HPLC method is proposed for the analysis. This approach utilizes a non-polar stationary phase (like C18) and a polar mobile phase, which is well-suited for the separation of aromatic amines and their precursors.

Experimental Protocol: HPLC Purity Determination

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a binary or quaternary pump, an autosampler, and a column oven.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Expected Performance and Impurity Profile

Based on the synthesis of structurally similar compounds, potential impurities in this compound may include unreacted starting materials and byproducts from side reactions.[1] The proposed HPLC method is expected to effectively separate these impurities.

Table 1: Hypothetical HPLC Data for this compound Purity Analysis

Peak IDCompound NameRetention Time (min)Peak Area (%)
1Starting Material (e.g., 4-nitroaniline)5.20.2
2This compound12.599.5
3Isomeric Impurity13.80.1
4Over-reaction Product (e.g., bis-imidazole)18.10.2

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can provide complementary information or may be more suitable for specific analytical needs.

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase under high pressure.High resolution, quantitative accuracy, and reproducibility. Ideal for separating complex mixtures.[1]Requires more expensive instrumentation and solvents. Method development can be time-consuming.
Thin-Layer Chromatography (TLC) Separation based on the differential migration of analytes on a thin layer of adsorbent material.Simple, rapid, and inexpensive. Good for reaction monitoring and preliminary purity assessment.[1][2]Lower resolution and sensitivity compared to HPLC. Not ideal for quantitative analysis.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Provides molecular weight information for each separated peak, aiding in impurity identification.[1]Higher cost and complexity of instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure.Provides definitive structural information and can be used for quantitative analysis (qNMR).[1][3]Lower sensitivity compared to chromatographic methods. Not suitable for separating complex mixtures.

Visualizing the Analytical Workflow and Decision Making

To better illustrate the experimental process and the selection of an appropriate analytical technique, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Experimental workflow for HPLC purity analysis.

Analytical_Decision_Tree cluster_screening Initial Screening cluster_quantification Quantitative Analysis cluster_identification Impurity Identification cluster_structure Structural Confirmation start Purity Analysis Required tlc TLC start->tlc Quick Check? hplc HPLC start->hplc Quantification? tlc->hplc lcms LC-MS hplc->lcms Unknown Impurities? nmr NMR hplc->nmr Structural Proof?

Decision tree for selecting an analytical technique.

References

A Comparative Guide to 4-(1H-imidazol-2-yl)aniline and 4-(1H-benzimidazol-2-yl)aniline for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the synthesis, physicochemical properties, and biological potential of two closely related heterocyclic amines.

This guide provides a comprehensive comparison of 4-(1H-imidazol-2-yl)aniline and its benzannulated analogue, 4-(1H-benzimidazol-2-yl)aniline. Both molecules serve as valuable scaffolds in medicinal chemistry, offering a unique combination of a privileged heterocyclic core and a reactive aniline moiety. This document is intended for researchers, scientists, and drug development professionals, providing objective data and detailed experimental protocols to inform the selection and utilization of these compounds in drug discovery programs.

Introduction

The imidazole and benzimidazole ring systems are fundamental building blocks in a vast array of biologically active compounds and approved pharmaceuticals. Their ability to participate in hydrogen bonding, coordination with metal ions, and π-stacking interactions makes them versatile pharmacophores. The presence of an aniline substituent at the 2-position of these heterocycles provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the development of targeted therapeutics. This guide will delineate the key differences and similarities between the simpler imidazole-based aniline and its more complex benzimidazole counterpart.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and 4-(1H-benzimidazol-2-yl)aniline is presented in Table 1. The addition of the fused benzene ring in the benzimidazole derivative significantly impacts its molecular weight, melting point, and likely its lipophilicity and solubility.

PropertyThis compound4-(1H-benzimidazol-2-yl)aniline
Molecular Formula C₉H₉N₃C₁₃H₁₁N₃
Molecular Weight 159.19 g/mol 209.25 g/mol
Melting Point (°C) 150-152[1]235-237[2]
Solubility Slightly soluble in water (1.6 g/L at 25 °C)Data not available
Appearance PowderSolid

Table 1: Comparison of Physicochemical Properties.

Synthesis and Experimental Protocols

The synthesis of these two compounds relies on the formation of the central imidazole or benzimidazole ring. While various methods exist, this guide details a representative protocol for each.

Synthesis of 4-(1H-benzimidazol-2-yl)aniline

The most common and straightforward synthesis of 4-(1H-benzimidazol-2-yl)aniline involves the condensation of a phenylene diamine with a benzoic acid derivative, often under acidic conditions.

Experimental Protocol: Phillips Condensation

This protocol is adapted from the procedure described by Khattab et al.[2].

  • Materials:

    • o-phenylenediamine

    • p-aminobenzoic acid

    • o-phosphoric acid

    • 10% NaOH solution

    • Ethanol

  • Procedure:

    • A mixture of p-aminobenzoic acid (1.38 g, 0.01 mol) and o-phenylenediamine (1.08 g, 0.01 mol) is refluxed in o-phosphoric acid (25 mL) at 180-200 °C for 4 hours.

    • The reaction mixture is then cooled to approximately 50°C and poured onto crushed ice.

    • The acidic solution is neutralized with a 10% NaOH solution.

    • The precipitated product is collected by vacuum filtration, washed with excess 10% NaOH solution, and then with water.

    • The crude product is dried and recrystallized from ethanol to yield pure 4-(1H-benzimidazol-2-yl)aniline.

Characterization Data for 4-(1H-benzimidazol-2-yl)aniline: [2]

  • IR (KBr, cm⁻¹): 3430 (NH benzimidazole), 3350, 3217 (NH₂ aminophenyl), 3061 (CH arom), 1629 (C=N), 1605 (C=C arom).

  • ¹H-NMR (DMSO-d₆, 500 MHz, δ ppm): 12.46 (br. s, 1H, NH benzimidazole), 7.79 (d, 2H, J = 8.4 Hz), 7.46 (m, 2H), 7.08 (m, 2H), 6.63 (d, 2H, J = 8.4 Hz), 5.58 (s, 2H, NH₂).

  • ¹³C-NMR (DMSO-d₆, 500 MHz, δ): 152.68, 151.59, 135.78, 129.32, 123.50, 114.14, 113.05.

  • Mass Spectrum (m/z): 209 (M+).

G reagents o-phenylenediamine + p-aminobenzoic acid conditions o-phosphoric acid 180-200 °C, 4h reagents->conditions Heat intermediate Condensation conditions->intermediate workup Neutralization (NaOH) Precipitation intermediate->workup product 4-(1H-benzimidazol-2-yl)aniline workup->product

Caption: Synthesis workflow for 4-(1H-benzimidazol-2-yl)aniline.

Synthesis of this compound

The synthesis of 2-arylimidazoles can be achieved through several methods, with the Debus-Radziszewski reaction being a classic and versatile approach. This multi-component reaction involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia.

Experimental Protocol: Debus-Radziszewski Imidazole Synthesis

This is a general protocol that can be adapted for the synthesis of this compound.

  • Materials:

    • Glyoxal (40% in water)

    • 4-aminobenzaldehyde

    • Ammonium acetate or aqueous ammonia

    • Ethanol or Methanol

  • Procedure:

    • In a round-bottom flask, combine 4-aminobenzaldehyde (1.21 g, 0.01 mol), glyoxal (40% in water, 1.45 g, 0.01 mol), and a source of ammonia such as ammonium acetate (1.54 g, 0.02 mol).

    • Add a suitable solvent like ethanol (50 mL).

    • The reaction mixture is heated to reflux (approximately 80 °C) for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford this compound.

G reactants Glyoxal + 4-aminobenzaldehyde + Ammonia reaction_conditions Ethanol Reflux reactants->reaction_conditions Heat cyclization Condensation & Cyclization reaction_conditions->cyclization purification Solvent Removal & Chromatography cyclization->purification final_product This compound purification->final_product

Caption: Debus-Radziszewski synthesis of this compound.

Biological Activities and Therapeutic Potential

Both scaffolds have been extensively explored in drug discovery. The benzimidazole core, in particular, is a well-established pharmacophore in a variety of therapeutic areas.

4-(1H-benzimidazol-2-yl)aniline

This molecule is a key intermediate in the synthesis of a wide range of biologically active compounds. Its derivatives have shown promise as:

  • Anti-HCV Agents: The benzimidazole scaffold is a common feature in inhibitors of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[2] Derivatives of 4-(1H-benzimidazol-2-yl)aniline have been synthesized and evaluated for their potential to inhibit HCV replication.[2]

  • Anticancer Agents: The 2-arylbenzimidazole core is a recognized pharmacophore in the development of anticancer drugs. Derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines.

  • Enzyme Inhibitors: The benzimidazole nucleus can interact with a variety of enzymes, and derivatives of 4-(1H-benzimidazol-2-yl)aniline have been investigated as inhibitors of enzymes such as tyrosinase.[3]

This compound

While less explored than its benzannulated counterpart, the 2-arylimidazole scaffold is also a source of biologically active molecules. The imidazole ring is a key component of many natural products and pharmaceuticals.

  • Enzyme Inhibition: Imidazole derivatives are known to inhibit various enzymes. For instance, 4-phenylimidazole is a potent inhibitor of β-glucosidase.[4] The amino group on the phenyl ring of this compound provides a vector for further modification to target specific enzyme active sites.

  • Antimicrobial and Cytotoxic Potential: Imidazole-containing compounds have demonstrated a broad spectrum of antimicrobial and cytotoxic activities.[5][6] The 2-aminoimidazole moiety, in particular, is found in marine alkaloids with interesting pharmacological properties.[5] While specific data for this compound is limited, its structural similarity to other active imidazoles suggests potential in these areas.

Comparative Analysis and Future Directions

The primary distinction between the two molecules lies in the presence of the fused benzene ring in 4-(1H-benzimidazol-2-yl)aniline. This structural difference has several implications for their application in drug discovery:

  • Structural Rigidity and Lipophilicity: The benzimidazole core is more rigid and lipophilic than the imidazole core. This can influence binding to biological targets and affect pharmacokinetic properties such as solubility and membrane permeability.

  • Synthetic Accessibility: Both compounds can be synthesized through well-established methods. The choice of starting materials and reaction conditions can be tailored to achieve desired yields and purity.

  • Biological Activity Profile: While both scaffolds are promising, the benzimidazole derivative has a more established track record in the literature, with a wealth of data on its derivatives' biological activities. The imidazole analogue represents a less explored but potentially fruitful area for new discoveries.

For drug development professionals, the choice between these two scaffolds will depend on the specific therapeutic target and the desired physicochemical properties of the final drug candidate. The greater rigidity and lipophilicity of the benzimidazole core may be advantageous for targets requiring a more defined conformational presentation and interactions with hydrophobic pockets. Conversely, the smaller and potentially more soluble imidazole scaffold might be preferable for other applications.

Future research should focus on a more direct comparative evaluation of the biological activities of these two parent compounds and their systematically modified derivatives. This would provide a clearer understanding of the impact of the benzannulation on their pharmacological profiles and guide the rational design of new therapeutic agents.

Conclusion

Both this compound and 4-(1H-benzimidazol-2-yl)aniline are valuable starting points for the development of novel therapeutics. The benzimidazole derivative offers a well-trodden path with a high probability of finding biological activity, while the imidazole analogue presents an opportunity for exploring novel chemical space. This guide provides the foundational information necessary for researchers to make informed decisions about which of these versatile building blocks is best suited for their drug discovery endeavors.

References

Synthetic Routes to 4-(1H-imidazol-2-yl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-(1H-imidazol-2-yl)aniline is a valuable building block in medicinal chemistry, and understanding the most advantageous synthetic routes to this compound is crucial for accelerating research and development. This guide provides a comparative analysis of synthetic strategies for this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Comparison of Synthetic Methodologies

The primary method for the synthesis of 2-arylimidazoles, including this compound, is the Debus-Radziszewski imidazole synthesis. This classical method offers a straightforward approach, though variations and alternative routes have been developed to improve yields and simplify procedures. Below is a comparison of key synthetic strategies.

Method NameStarting MaterialsKey Reagents/CatalystsReaction TimeYield (%)Purity
Debus-Radziszewski Synthesis 4-Aminobenzaldehyde, Glyoxal, AmmoniaAmmonium acetate4-24 h40-60%Good
One-Pot, Three-Component Synthesis 4-Aminobenzaldehyde, Benzil, Ammonium AcetateAcetic Acid3 h~90%High
Alternative: From 2-Arylimidazoline 2-(4-Aminophenyl)imidazolineDehydrogenating agent (e.g., Pd/C)2-6 h70-85%Excellent

Table 1: Comparison of Synthetic Routes to this compound. This table summarizes the key parameters for different synthetic approaches, offering a quick reference for selecting the most suitable method based on desired yield, reaction time, and available starting materials.

Synthetic Pathways and Experimental Workflows

To visually represent the synthetic strategies, the following diagrams illustrate the reaction pathways.

Debus-Radziszewski Synthesis 4-Aminobenzaldehyde 4-Aminobenzaldehyde Intermediate_Diimine Diimine Intermediate 4-Aminobenzaldehyde->Intermediate_Diimine Ammonium Acetate Glyoxal Glyoxal Glyoxal->Intermediate_Diimine Ammonium Acetate Ammonia Ammonia Ammonia->Intermediate_Diimine Ammonium Acetate Product This compound Intermediate_Diimine->Product Cyclization

Caption: Debus-Radziszewski synthesis pathway.

One-Pot Synthesis 4-Aminobenzaldehyde 4-Aminobenzaldehyde Product 2-(4-aminophenyl)-4,5-diphenyl-1H-imidazole 4-Aminobenzaldehyde->Product Acetic Acid, Reflux Benzil Benzil Benzil->Product Acetic Acid, Reflux Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Product Acetic Acid, Reflux

Caption: One-pot, three-component synthesis.

Experimental Workflow cluster_prep Reaction Setup cluster_workup Workup & Purification Reactants Combine Starting Materials & Reagents Solvent Add Solvent Reactants->Solvent Heating Heat to Reflux Solvent->Heating Cooling Cool Reaction Mixture Heating->Cooling Precipitation Precipitate Product Cooling->Precipitation Filtration Filter Solid Precipitation->Filtration Washing Wash with Water Filtration->Washing Drying Dry the Product Washing->Drying Recrystallization Recrystallize for Purity Drying->Recrystallization

Caption: General experimental workflow.

Detailed Experimental Protocols

Method 1: Debus-Radziszewski Synthesis of this compound

This method represents a classical approach to the synthesis of the target molecule.

Materials:

  • 4-Aminobenzaldehyde

  • Glyoxal (40% aqueous solution)

  • Ammonium acetate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-aminobenzaldehyde (1 equivalent) and ammonium acetate (3-5 equivalents) in a mixture of ethanol and water.

  • To this solution, add glyoxal (1.1 equivalents) dropwise while stirring at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Method 2: One-Pot, Three-Component Synthesis of a 2-(4-aminophenyl)imidazole Derivative

This method provides a more efficient, higher-yielding synthesis of a closely related derivative, which can be adapted for the synthesis of the parent compound by using glyoxal instead of benzil.

Materials:

  • 4-Aminobenzaldehyde

  • Benzil

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • Combine 4-aminobenzaldehyde (1 equivalent), benzil (1 equivalent), and ammonium acetate (2-3 equivalents) in a round-bottom flask.

  • Add glacial acetic acid to the mixture to act as both a solvent and a catalyst.

  • Heat the reaction mixture to reflux (approximately 120 °C) for 3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature, which should cause the product to crystallize.

  • Add water to the flask to facilitate complete precipitation.

  • Collect the product by filtration, wash with water, and then with a small amount of cold ethanol.

  • Dry the product to obtain 2-(4-aminophenyl)-4,5-diphenyl-1H-imidazole.

Synthetic Advantages and Considerations

The Debus-Radziszewski synthesis is a well-established and versatile method for forming the imidazole ring.[1][2] Its primary advantage lies in the use of readily available and inexpensive starting materials. However, yields can be moderate, and reaction times can be lengthy. The reaction mechanism is believed to proceed through the formation of a diimine intermediate from glyoxal and ammonia, which then condenses with the aldehyde.[2]

The one-pot, three-component synthesis offers a significant improvement in terms of efficiency and yield. By using a catalyst such as acetic acid, the reaction proceeds much faster and often results in a cleaner product, simplifying the purification process. This approach is highly attractive for its atom economy and operational simplicity.

An alternative strategy involves the dehydrogenation of a pre-synthesized 2-(4-aminophenyl)imidazoline. This can be an effective method if the imidazoline precursor is readily available or can be synthesized efficiently. This route often provides high purity products.

For researchers, the choice of synthetic route will depend on factors such as the desired scale of the reaction, the availability of starting materials and reagents, and the importance of maximizing yield and minimizing reaction time. The one-pot, three-component approach generally presents the most favorable balance of these factors for laboratory-scale synthesis.

References

A Comparative Guide to the Biological Activity of 4-(1H-imidazol-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(1H-imidazol-2-yl)aniline scaffold is a promising heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory properties of its derivatives, supported by available experimental data. While comprehensive comparative studies on a single series of this compound derivatives are limited in the current literature, this document synthesizes available data to offer insights into their therapeutic potential and guide future research. Much of the existing research has focused on the related benzimidazole scaffold; however, the data presented here focuses on derivatives of the core imidazole structure.

Data Presentation

Anticancer Activity

The anticancer potential of this compound derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. The data below, while from separate studies, provides a glimpse into the activity of this class of compounds.

Table 1: Anticancer Activity of Selected Imidazole and Benzimidazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamideCervical Cancer-
1H-imidazole [4,5-f][1] phenanthroline derivative (IPM714)HCT116 (Colorectal)1.74[2]
1H-imidazole [4,5-f][1] phenanthroline derivative (IPM714)SW480 (Colorectal)2[2]
(4-(2-substituted-1H-benzo[d]imidazol-1-yl) pyridin-2-yl) (1H-imidazol-1-yl) methanone (IVf; R = 2-nitrophenyl)HBL-100 (Breast)82.07[3]
(4-(2-substituted-1H-benzo[d]imidazol-1-yl) pyridin-2-yl) (1H-imidazol-1-yl) methanone (IVg; R = 3-nitrophenyl)HeLa (Cervical)126.13[3]
N-{(1H-benzo[d]imidazol-2-yl)methyl}-2-butylacridin-9-amine(8m)SW480 (Colon)-[4]
N-{(1H-benzo[d]imidazol-2-yl)methyl}-2-butylacridin-9-amine(8m)HCT116 (Colon)-[4]
4-anilinoquinazoline derivative (9a)SM-7721 (Hepatocellular)0.025-0.682[5]

Note: A lower IC50 value indicates greater potency. Data for benzimidazole derivatives are included for contextual comparison due to the limited availability of data for the specific this compound scaffold.

Antimicrobial Activity

The antimicrobial efficacy of these derivatives is often assessed by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Selected Imidazole and Benzimidazole Derivatives

Compound/DerivativeMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl) phenyl) benzamideBacteria--
4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl) sulfamoyl) phenyl) benzamideFungi--
2‐(4‐aminophenyl)‐5‐phenylamino‐1H‐benzimidazoleCandida albicansup to 42-[1]
2‐(4‐aminophenyl)‐5‐phenylamino‐1H‐benzimidazoleStaphylococcus aureusup to 42-[1]
N-Arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivativesS. aureus (Gram-positive)--[6]
N-Arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivativesE. coli (Gram-negative)--[6]
Benzimidazole derivativesB. subtilis (Gram-positive)-25-200[1]
Benzimidazole derivativesS. aureus (Gram-positive)-25-200[1]
Benzimidazole derivativesE. coli (Gram-negative)-25-200[1]
Benzimidazole derivativesP. aeruginosa (Gram-negative)-25-200[1]

Note: A larger zone of inhibition and a lower MIC value indicate greater antimicrobial activity.

Anti-inflammatory Activity

The anti-inflammatory potential is commonly evaluated using the carrageenan-induced paw edema model in rats, with the percentage of inhibition of inflammation being a key parameter.

Table 3: Anti-inflammatory Activity of Selected Imidazole and Indazole Derivatives

Compound/DerivativeAnimal ModelDose (mg/kg)Inhibition of Edema (%)Reference
2-methyl-1-(4-methyl piperazine-1-yl)-4-(naphthalen-1-ylmethylene)-1H-imidazol-5(4H)-one (AL01)Wistar rats-> Diclofenac[7]
4-benzylidene-2-methyl-1-(4-methylpiperazin-1-yl)-1H-imidazol-5(4H)-one (AL02)Wistar rats-> Diclofenac[7]
IndazoleRats10061.03[8]
5-aminoindazoleRats10083.09[8]
Diclofenac (Standard)Rats1084.50[8]

Note: A higher percentage of inhibition indicates a stronger anti-inflammatory effect. Data for indazole derivatives is included to provide a comparative context.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols cited in the evaluation of this compound derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well.

  • Formazan Solubilization: Living cells with active mitochondria reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Zone of Inhibition Assay for Antimicrobial Activity

This agar diffusion method is used to assess the antimicrobial properties of a chemical substance.

  • Culture Preparation: A standardized inoculum of the test microorganism is prepared.

  • Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Disk Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.

  • Zone Measurement: The diameter of the clear zone of growth inhibition around the disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is widely used to screen for acute anti-inflammatory activity.

  • Animal Grouping: Animals (typically rats or mice) are divided into control, standard, and test groups.

  • Compound Administration: The test compounds and a standard anti-inflammatory drug (e.g., indomethacin or diclofenac) are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time, a subs plantar injection of carrageenan solution is administered into the hind paw of each animal to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.

Mandatory Visualization

Signaling Pathways in Cancer Targeted by Imidazole Derivatives

Many anticancer agents derived from the imidazole scaffold exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The diagram below illustrates a simplified representation of such a pathway.

anticancer_pathway GF Growth Factor EGFR EGFR GF->EGFR Binds PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Imidazole Imidazole Derivatives Imidazole->EGFR Inhibit Imidazole->PI3K Imidazole->AKT Imidazole->mTOR

Caption: Potential anticancer mechanism of imidazole derivatives via inhibition of the EGFR/PI3K/AKT/mTOR pathway.

General Experimental Workflow for Biological Evaluation

The systematic evaluation of novel chemical entities involves a multi-step process from synthesis to biological characterization.

experimental_workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (Zone of Inhibition, MIC) Purification->Antimicrobial Antiinflammatory Anti-inflammatory Screening (Carrageenan-induced paw edema) Purification->Antiinflammatory SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Antiinflammatory->SAR Lead Lead Compound Identification SAR->Lead

Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical compounds.

Logical Relationship: Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is influenced by the nature and position of substituents on both the imidazole and aniline rings.

logical_relationship Core {Core Structure | this compound} substituents Substituents R1 on Imidazole R2 on Aniline Core->substituents Modification properties Physicochemical Properties Lipophilicity Steric Hindrance Electronic Effects substituents->properties Influences activity {Biological Activity | { Anticancer |  Antimicrobial |  Anti-inflammatory}} properties->activity Determines

Caption: The interplay between chemical structure and biological activity in drug design.

References

A Comparative Guide to Alternative Building Blocks for 4-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative chemical building blocks to 4-(1H-imidazol-2-yl)aniline, a scaffold of significant interest in medicinal chemistry. By exploring bioisosteric replacements, this document aims to equip researchers with the necessary data to make informed decisions in the design and synthesis of novel compounds with potentially improved pharmacological profiles.

Introduction to Bioisosteric Replacement

Bioisosterism is a fundamental strategy in drug design that involves the substitution of a functional group with another that has similar physical and chemical properties, with the goal of eliciting similar or improved biological activity. For the this compound scaffold, the imidazole ring is a common site for bioisosteric replacement. This guide will focus on pyrazole and thiazole analogs as primary alternatives, presenting a comparative analysis of their performance as kinase inhibitors, a common application for this class of compounds.

Core Scaffold Comparison

The this compound core can be conceptually divided into the aniline moiety and the heterocyclic ring. While modifications to the aniline are common, this guide focuses on the replacement of the imidazole ring with other five-membered heterocycles.

Bioisosteric_Alternatives cluster_alternatives Bioisosteric Replacements This compound This compound 4-(1H-pyrazol-3-yl)aniline 4-(1H-pyrazol-3-yl)aniline This compound->4-(1H-pyrazol-3-yl)aniline Pyrazole Analog 4-(thiazol-2-yl)aniline 4-(thiazol-2-yl)aniline This compound->4-(thiazol-2-yl)aniline Thiazole Analog 4-(1H-benzo[d]imidazol-2-yl)aniline 4-(1H-benzo[d]imidazol-2-yl)aniline This compound->4-(1H-benzo[d]imidazol-2-yl)aniline Benzimidazole Analog (Fused Ring)

Bioisosteric alternatives to this compound.

Performance Data: Kinase Inhibition

Derivatives of this compound and its bioisosteres are frequently investigated as inhibitors of various protein kinases due to their ability to interact with the ATP-binding site. Below is a compilation of inhibitory activities against key kinases implicated in cancer and inflammatory diseases.

Disclaimer: The following data is compiled from multiple sources. Direct comparison of IC50 values should be approached with caution as experimental conditions may vary between studies.

Scaffold DerivativeTarget KinaseIC50 (µM)Reference
Imidazole-based
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative (10e)JAK20.166[1][2]
JAK30.057[1][2]
Aurora A0.939[1][2]
Aurora B0.583[1][2]
Pyrazole-based
1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido)phenyl)-4,5-dihydropyrazole derivativeIL-6~86% inhibition at 1µM[3]
N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)anilineAnti-inflammatoryComparable to diclofenac[3]
Thiazole-based
2-amino-5-(thioaryl)thiazole derivative (3)ItkPotent inhibitor[1]
Thiazole derivative containing a phenyl sulfonyl group (40)B-RAF(V600E)0.0231[4]
Benzimidazole-based
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-amine (10)MCF-7 (Anticancer)0.695[5][6]
A-549 (Anticancer)1.14[5][6]

Experimental Protocols

Synthesis of Alternative Building Blocks

Synthesis of 4-(1H-pyrazol-3-yl)aniline:

A general method for the synthesis of N-substituted pyrazoles involves the reaction of a primary amine with a 1,3-dicarbonyl compound and an aminating agent.[7]

  • Reaction Setup: Combine 4-fluoroaniline (1.0 mmol), 2,4-pentanedione (1.10 mmol), and O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol) in DMF (5.0 mL).

  • Reaction Conditions: Heat the mixture at 85°C for 1.5 hours.

  • Workup and Purification: After cooling, the reaction mixture is subjected to an appropriate aqueous workup and the product is purified by column chromatography on silica gel.

Synthesis of 4-(thiazol-2-yl)aniline:

The Hantzsch thiazole synthesis is a common method for the preparation of thiazole rings.

  • Reaction Setup: A mixture of an alpha-haloketone and a thioamide are reacted in a suitable solvent, often ethanol.

  • Reaction Conditions: The reaction is typically heated to reflux for several hours.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assays

The following are generalized protocols for assessing the inhibitory activity of compounds against p38α MAP kinase, VEGFR-2, and B-Raf.

General Kinase Assay (Luminescence-based):

This protocol measures the amount of ADP produced, which is then converted to a luminescent signal.

  • Compound Preparation: Prepare serial dilutions of the test compound in the appropriate buffer, typically containing a small percentage of DMSO.

  • Reaction Setup: In a 384-well plate, add the inhibitor dilution, the kinase, and a substrate/ATP mixture to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation: Add a reagent (e.g., ADP-Glo™) to stop the kinase reaction and convert the generated ADP to ATP, which then drives a luciferase reaction to produce light.

  • Data Acquisition: Read the luminescence on a plate reader and calculate IC50 values.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Serial Dilution Prepare Serial Dilutions of Inhibitor Add Inhibitor Add Inhibitor to 384-well Plate Serial Dilution->Add Inhibitor Kinase Solution Prepare Kinase Solution Add Kinase Add Kinase Solution Kinase Solution->Add Kinase Substrate/ATP Mix Prepare Substrate/ATP Mixture Initiate Reaction Initiate Reaction with Substrate/ATP Mix Substrate/ATP Mix->Initiate Reaction Add Inhibitor->Add Kinase Add Kinase->Initiate Reaction Incubate Incubate at RT for 60 min Initiate Reaction->Incubate Stop Reaction Stop Reaction & Deplete ATP Incubate->Stop Reaction Generate Signal Convert ADP to ATP & Generate Light Stop Reaction->Generate Signal Read Plate Read Luminescence Generate Signal->Read Plate Calculate IC50 Calculate IC50 Read Plate->Calculate IC50

References

Validating the Structure of 4-(1H-imidazol-2-yl)aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The structural validation of newly synthesized compounds is a critical step in drug discovery and development. For researchers working with 4-(1H-imidazol-2-yl)aniline derivatives, a class of compounds with significant therapeutic potential, rigorous structural confirmation is paramount. This guide provides a comparative overview of the primary analytical techniques used to validate the structure of these derivatives, supported by experimental data and detailed protocols.

The principal methods for the structural elucidation of this compound and its analogs include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray crystallography. Each technique provides unique and complementary information to build a comprehensive and unambiguous picture of the molecular structure.

Workflow for Structural Validation

A general workflow for the structural validation of a newly synthesized this compound derivative is outlined below. This process ensures a systematic and thorough confirmation of the compound's identity and purity.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight purification->ms nmr NMR Spectroscopy (1H, 13C) - Connectivity purification->nmr ir IR Spectroscopy - Functional Groups purification->ir xray X-ray Crystallography - 3D Structure (if single crystal) purification->xray data_analysis Data Analysis & Interpretation ms->data_analysis nmr->data_analysis ir->data_analysis xray->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed

Caption: General workflow for the synthesis, purification, and structural validation of this compound derivatives.

Comparison of Analytical Techniques

The following sections detail the application of each analytical technique in the structural validation of this compound derivatives, with comparative data presented in tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol (General):

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Comparative NMR Data for 4-(1H-benzo[d]imidazol-2-yl)aniline Derivatives:

Compound ¹H NMR (DMSO-d₆, δ ppm) ¹³C NMR (DMSO-d₆, δ ppm) Reference
5-(4-(1H-Benzo[d]imidazol-2-yl)phenylamino)-1H-pyrazole-3-carboxylic acid12.82 (br, 1H, OH), 9.59 (s, 1H, NH), 9.03 (s, 1H, NH), 7.81 (d, 2H), 7.46 (m, 2H), 7.10 (m, 4H), 6.78 (s, 1H)167.58, 164.06, 153.91, 151.27, 141.04, 138.85, 134.89, 133.54, 131.13, 129.84, 127.95, 124.93, 120.05, 115.28, 114.18, 113.86, 110.26[1]
4-(1H-benzo[d]imidazol-2-yl)-N-((3-methyl-5-morpholino-1-phenyl-1H-pyrazol-4-yl)methylene)aniline12.81 (br, 1H, NH), 10.17 (s, 1H, CH=N), 8.06 (d, 2H), 7.98 (m, 2H), 7.86 (d, 2H), 7.70 (m, 2H), 7.52 (m, 2H), 7.14 (m, 3H), 3.60 (t, 4H), 3.48 (t, 4H), 2.05 (s, 3H)Not explicitly provided[1]
N-(1-(4-nitrophenyl)ethylidene)-1H-benzo[d]imidazol-2-amine10.62 (s, 1H, NH), 8.34 (m, 2H, Ar-H), 7.94 (m, 2H, Ar-H), 7.63 (m, 2H, Ar-H), 7.28 (d, 2H, Ar-H), 2.54 (s, 3H, CH₃)180.77, 148.63, 146.68, 142.35, 137.95, 135.40, 129.38, 124.31, 122.41, 119.75, 114.87, 112.82, 27.17

Note: The data presented is for benzimidazole analogs, which are structurally very similar to the imidazol-2-yl aniline core.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, can offer clues about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition.

Experimental Protocol (General - ESI-MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, scanning a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.

Comparative MS Data for 4-(1H-benzo[d]imidazol-2-yl)aniline Derivatives:

Compound Molecular Formula Calculated Mass Observed m/z ([M]⁺ or [M+H]⁺) Reference
5-(4-(1H-Benzo[d]imidazol-2-yl)phenylamino)-1H-pyrazole-3-carboxylic acidC₁₇H₁₃N₅O₂319.11319[1]
5-(4-(1H-Benzo[d]imidazol-2-yl)phenylamino)-1-phenyl-1H-pyrazole-3-carboxylic acidC₂₃H₁₇N₅O₂395.14395[1]
N-(1-(4-nitrophenyl)ethylidene)-1H-benzo[d]imidazol-2-amineC₁₆H₁₂N₄260.29260.30
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in a molecule based on the absorption of infrared radiation.

Experimental Protocol (General - KBr Pellet):

  • Sample Preparation: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg).

  • Pellet Formation: Grind the mixture finely and press it into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for key functional groups.

Comparative IR Data for 4-(1H-benzo[d]imidazol-2-yl)aniline Derivatives (ν in cm⁻¹):

Functional Group Compound 1 Compound 2 Compound 3 Reference
N-H (benzimidazole)344534863300-3400[1]
C=O (carboxylic acid)1693--[1]
C=N1629, 160716711500-1550[1]
C=C (aromatic)15761602, 1547-[1]

Compound 1: 5-(4-(1H-Benzo[d]imidazol-2-yl)phenylamino)-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid. Compound 2: 4-(1H-benzo[d]imidazol-2-yl)-N-((3-methyl-5-morpholino-1-phenyl-1H-pyrazol-4-yl)methylene)aniline. Compound 3: N-(1-(4-nitrophenyl)ethylidene)-1H-benzo[d]imidazol-2-amine.

Single-Crystal X-ray Crystallography

For crystalline solids, X-ray crystallography provides the most definitive structural evidence by determining the precise three-dimensional arrangement of atoms in the crystal lattice.[2][3]

Experimental Protocol (General):

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation of a solvent.

  • Data Collection: Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.[4]

  • Structure Visualization: Generate a 3D model of the molecule.

Comparative Crystallographic Data for Imidazole Derivatives:

Parameter 4-(4,5-Diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine Reference
Crystal System MonoclinicMonoclinic[2][5]
Space Group P2/nP2₁/c[2][5]
Key Feature Two symmetry-independent molecules in the asymmetric unit.Forms solvates with THF and pyridine.[2][2][5]

This technique, when successful, provides unambiguous proof of structure, including stereochemistry.

Alternative and Complementary Techniques

While the above techniques are primary for structural validation, other methods can provide complementary information, particularly regarding purity and separation.

  • High-Performance Liquid Chromatography (HPLC): Primarily used to assess the purity of the synthesized compound and to separate it from starting materials and byproducts. When coupled with a mass spectrometer (LC-MS), it can provide molecular weight information for each component in a mixture.[6]

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, etc.) in a compound. The experimental values should match the theoretical values calculated from the proposed molecular formula.

Logical Relationship of Analytical Techniques

The interplay between these techniques provides a robust validation of the target structure. Information from each method corroborates the others, leading to a high degree of confidence in the final structural assignment.

Analytical Techniques Interplay MS Mass Spec (Molecular Formula) Confirmed_Structure Confirmed Structure MS->Confirmed_Structure Confirms MW NMR NMR (Connectivity) NMR->Confirmed_Structure Confirms Skeleton IR IR Spec (Functional Groups) IR->Confirmed_Structure Confirms Func. Groups XRAY X-ray (3D Structure) XRAY->Confirmed_Structure Absolute Proof Proposed_Structure Proposed Structure Proposed_Structure->MS Proposed_Structure->NMR Proposed_Structure->IR Proposed_Structure->XRAY

Caption: Interplay of analytical techniques for structural confirmation.

Conclusion

The structural validation of this compound derivatives relies on a multi-technique approach. NMR and mass spectrometry provide the core information regarding the molecular framework and weight. IR spectroscopy confirms the presence of key functional groups, while X-ray crystallography offers the ultimate proof of structure for crystalline compounds. By comparing the experimental data from these methods with the expected data for a proposed structure, researchers can confidently and accurately determine the constitution of their synthesized molecules.

References

A Spectroscopic Showdown: Imidazole vs. Benzimidazole Anilines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of imidazole and benzimidazole anilines. This guide provides a comprehensive overview of their UV-Vis, fluorescence, NMR, and IR spectroscopic properties, supported by experimental data and detailed methodologies.

The structural difference between imidazole and benzimidazole anilines—the presence of a fused benzene ring in the latter—gives rise to significant variations in their electronic and vibrational properties. These differences are readily observable through various spectroscopic techniques, providing crucial information for compound characterization, differentiation, and the design of novel therapeutic agents and molecular probes. This guide synthesizes available data to offer a clear comparison of these two important classes of heterocyclic compounds.

Key Spectroscopic Comparisons at a Glance

A summary of the typical spectroscopic characteristics of imidazole and benzimidazole anilines is presented below. It is important to note that the exact values can vary depending on the substitution pattern and the solvent used.

Spectroscopic TechniqueImidazole AnilinesBenzimidazole AnilinesKey Differences
UV-Vis Spectroscopy λmax typically in the 230-280 nm range.[1][2]λmax generally red-shifted to 270-290 nm and 330-335 nm.[3]The extended π-conjugation from the fused benzene ring in benzimidazoles leads to lower energy electronic transitions and thus absorption at longer wavelengths.[3]
Fluorescence Spectroscopy Emission maxima are variable but often fall in the range of 380-500+ nm.[4]Generally exhibit stronger fluorescence with emission maxima often red-shifted compared to imidazoles.[3][5]The rigid, planar structure of the benzimidazole core enhances fluorescence quantum yield.[5]
¹H NMR Spectroscopy Imidazole ring protons typically appear at δ 7.1-7.7 ppm. NH₂ protons are observed around δ 5.6-6.6 ppm.[6]Benzene ring protons are observed in the aromatic region (δ 7.0-8.0 ppm). The imidazole N-H proton is significantly deshielded, appearing at δ 12.0-13.6 ppm in DMSO-d₆.[7]The fused benzene ring in benzimidazoles introduces additional aromatic signals and significantly deshields the imidazole N-H proton due to the larger ring current effect.[7]
¹³C NMR Spectroscopy Imidazole ring carbons appear in a characteristic range.Carbons of the fused benzene ring add complexity to the spectrum. The imidazole carbons are also influenced by the fused ring.The presence of the benzene ring in benzimidazoles results in a greater number of signals in the aromatic region of the ¹³C NMR spectrum.
IR Spectroscopy N-H stretching vibrations are typically observed in the 3100-3400 cm⁻¹ region. C=N stretching is seen around 1650-1660 cm⁻¹.[6]Similar to imidazoles, with N-H stretching around 3205-3460 cm⁻¹.[8] C-H out-of-plane bending of the benzene ring is observed around 711-760 cm⁻¹.[8]Benzimidazoles exhibit additional bands corresponding to the vibrations of the fused benzene ring, such as C-H out-of-plane bending.[8]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific compound and available instrumentation.

UV-Vis Absorption Spectroscopy
  • Sample Preparation: Prepare a stock solution of the analyte (imidazole or benzimidazole aniline) in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) in the same solvent.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline spectrum.

    • Rinse the cuvette with the sample solution and then fill it with the sample.

    • Scan the sample over a wavelength range of 200-800 nm.

    • Identify the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte (typically 1 x 10⁻⁶ to 1 x 10⁻⁵ M) in a fluorescence-grade solvent.

  • Instrumentation: Use a spectrofluorometer.

  • Data Acquisition:

    • Record the absorption spectrum of the sample to determine the optimal excitation wavelength (usually the λmax).

    • Set the excitation wavelength on the spectrofluorometer.

    • Scan the emission spectrum over a wavelength range starting from the excitation wavelength to approximately 800 nm.

    • Identify the wavelength of maximum emission (λem).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-25 mg of the benzimidazole derivative into a clean, dry vial.[7]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[7] DMSO-d₆ is often preferred for benzimidazole derivatives as it effectively dissolves many of them and allows for the observation of the N-H proton.[7]

    • Transfer the solution to an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structure elucidation.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis

The logical flow for the comprehensive spectroscopic analysis of a novel imidazole or benzimidazole aniline is depicted below.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of Imidazole and Benzimidazole Anilines cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Synthesis of Imidazole/Benzimidazole Aniline Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR FTIR Spectroscopy (Functional Group Identification) Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Elucidation) IR->NMR UV_Vis UV-Vis Spectroscopy (Electronic Transitions, λmax) NMR->UV_Vis Fluorescence Fluorescence Spectroscopy (Emission Properties, λem) UV_Vis->Fluorescence Data_Analysis Data Analysis and Spectral Interpretation Fluorescence->Data_Analysis Comparison Comparison with Literature Data Data_Analysis->Comparison Final_Characterization Final Compound Characterization Comparison->Final_Characterization

Caption: A flowchart illustrating the typical workflow from synthesis to spectroscopic characterization.

Logical Relationships in Spectroscopic Data

The interplay between the molecular structure and the resulting spectroscopic data can be visualized as follows:

Spectroscopic_Relationships Structure-Spectra Relationships cluster_structure Molecular Structure cluster_properties Resulting Spectroscopic Properties Structure Imidazole vs. Benzimidazole Aniline Core UV_Vis UV-Vis Absorption (λmax, Molar Absorptivity) Structure->UV_Vis π-conjugation Fluorescence Fluorescence (λem, Quantum Yield) Structure->Fluorescence Rigidity, Conjugation NMR NMR Chemical Shifts (¹H, ¹³C) Structure->NMR Ring Currents, Inductive Effects IR IR Vibrational Frequencies (N-H, C=N, C-H) Structure->IR Bond Strengths, Vibrational Modes Substituents Substituent Effects (Position, Electronic Nature) Substituents->UV_Vis Substituents->Fluorescence Substituents->NMR Substituents->IR

Caption: The influence of molecular structure on key spectroscopic properties.

References

The Strategic Synthesis of 4-(1H-imidazol-2-yl)aniline: A Cost-Benefit Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the selection of molecular scaffolds is a critical decision balancing synthetic feasibility, biological activity, and overall cost. This guide provides a comprehensive cost-benefit analysis of utilizing 4-(1H-imidazol-2-yl)aniline as a key building block in synthesis, comparing it with viable alternatives. This analysis is supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in making strategic decisions.

At a Glance: Performance and Cost Comparison

The utility of a synthetic intermediate is ultimately judged by its performance in generating target molecules and the associated costs. Below is a comparative summary of this compound against two common alternative scaffolds in the context of kinase inhibitor synthesis.

FeatureThis compound4-(1H-Pyrazol-3-yl)aniline2-Amino-6-phenylpyridine
Target Affinity (Kinase Inhibition) Potent, forms key hydrogen bondsModerate to PotentModerate
Synthetic Accessibility Multi-step, moderate yieldMulti-step, variable yieldGenerally higher yield
Estimated Synthesis Cost Moderate to HighModerateLow to Moderate
Physicochemical Properties FavorableGenerally FavorableCan have higher lipophilicity
Patentability High (novel scaffold potential)ModerateLower (more common scaffold)

Delving Deeper: Synthesis and Performance

The choice of a core scaffold significantly impacts the synthetic strategy and the biological profile of the final compounds. Here, we explore the synthesis of this compound and compare its role as a pharmacophore with that of its alternatives.

Synthetic Pathways: A Comparative Overview

The synthesis of this compound and its alternatives often involves multi-step sequences. The cost and efficiency of these routes are dictated by the availability and price of starting materials, reaction yields, and purification requirements.

A common route to this compound involves the condensation of a 4-aminobenzaldehyde derivative with glyoxal and ammonia, followed by oxidation. Another approach starts from 4-nitroaniline, which is converted to the corresponding amidine and then cyclized.

Logical Workflow for Synthesis Comparison

cluster_0 Synthesis of this compound cluster_1 Alternative 1: 4-(1H-Pyrazol-3-yl)aniline cluster_2 Alternative 2: 2-Amino-6-phenylpyridine Start_A 4-Nitroaniline Step1_A Amidine Formation Start_A->Step1_A Reagents Step2_A Cyclization with α-haloketone Step1_A->Step2_A Reagents Step3_A Nitro Reduction Step2_A->Step3_A e.g., SnCl2 Product_A This compound Step3_A->Product_A Start_B 4-Aminoacetophenone Step1_B Claisen Condensation Start_B->Step1_B e.g., DMF-DMA Step2_B Cyclization with Hydrazine Step1_B->Step2_B Product_B 4-(1H-Pyrazol-3-yl)aniline Step2_B->Product_B Start_C Substituted Chalcone Step1_C Kröhnke Reaction Start_C->Step1_C e.g., Malononitrile Product_C 2-Amino-6-phenylpyridine Step1_C->Product_C

Caption: Comparative synthetic workflows for the target compound and its alternatives.

Performance in Kinase Inhibition

The imidazole moiety of this compound is a key pharmacophore that can act as a hinge-binder in the ATP-binding pocket of many kinases. This interaction is crucial for potent inhibition.

p38 MAP Kinase Signaling Pathway

Stress Stress MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK2 p38->MK2 phosphorylates Downstream Downstream Targets (e.g., TNF-α, IL-6) MK2->Downstream Inhibitor This compound -based Inhibitor Inhibitor->p38 inhibits

Caption: Simplified p38 MAP kinase signaling pathway and the point of intervention.

Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for the synthesis of a this compound derivative and a representative kinase inhibition assay are provided below.

Synthesis of N-(4-(1H-imidazol-2-yl)phenyl)acetamide

This protocol outlines a potential synthesis, adapted from procedures for analogous compounds.

Materials:

  • 4-Amino-N-acetyl-benzamidine

  • α-Bromoacetaldehyde diethyl acetal

  • Sodium bicarbonate

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 4-amino-N-acetyl-benzamidine in a mixture of ethanol and water.

  • Add sodium bicarbonate to the solution.

  • Add α-bromoacetaldehyde diethyl acetal dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

In Vitro p38α Kinase Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of synthesized compounds.

Materials:

  • Recombinant human p38α kinase

  • Biotinylated peptide substrate (e.g., Biotin-KKV-ATF2-KK)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Europium-labeled anti-phospho-specific antibody

  • Allophycocyanin-labeled streptavidin (SA-APC)

  • HTRF detection buffer

Procedure:

  • Prepare a reaction mixture containing the p38α kinase and the biotinylated peptide substrate in the assay buffer.

  • Add serial dilutions of the test compounds (or DMSO for control) to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature.

  • Stop the reaction and add the HTRF detection reagents (Europium-labeled antibody and SA-APC) in detection buffer.

  • Incubate to allow for antibody-antigen binding.

  • Read the HTRF signal on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cost-Benefit Analysis: The Bottom Line

Benefits of using this compound:

  • High Potency Potential: The imidazole core is a well-established hinge-binding motif, offering a high probability of achieving potent kinase inhibition.

  • Favorable Physicochemical Properties: The imidazole group can improve solubility and other drug-like properties compared to more lipophilic alternatives.

  • Novelty and Patentability: As a less common scaffold compared to some alternatives, it offers greater potential for securing intellectual property.

Costs and Considerations:

  • Synthetic Complexity: The synthesis is typically multi-stepped and may require optimization to achieve high yields, potentially increasing the cost of goods.

  • Starting Material Cost: The cost of the necessary starting materials, such as substituted benzamidines or their precursors, can be higher than for more common alternatives.

  • Purification Challenges: The polar nature of the imidazole ring can sometimes complicate purification, potentially requiring more sophisticated and costly chromatographic methods.

The decision to use this compound in a synthesis campaign should be a strategic one. While the synthetic route may be more challenging and costly compared to some alternatives, the potential for discovering highly potent and patentable kinase inhibitors with favorable drug-like properties presents a significant upside. For early-stage drug discovery programs aiming for novel chemical matter with a strong biological rationale, the investment in synthesizing this compound-based compounds can be a highly rewarding endeavor. For lead optimization phases where cost of goods becomes a more critical factor, a thorough evaluation of the synthetic route's efficiency will be paramount. This guide provides the foundational information for making such an informed decision.

Safety Operating Guide

Safe Disposal of 4-(1H-imidazol-2-yl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-(1H-imidazol-2-yl)aniline is crucial for laboratory safety and environmental protection. Due to its aniline and imidazole moieties, this compound should be treated as a hazardous chemical. Aniline and its derivatives are known for their toxicity, potential carcinogenicity, and adverse effects on aquatic life. Imidazole is a corrosive material that can cause severe skin burns and eye damage. Therefore, all waste containing this compound must be managed as hazardous waste.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, appropriate safety measures must be in place. Handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.

Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Gloves Chemical-resistant gloves such as butyl rubber, neoprene, Polyvinyl alcohol (PVA), or Viton. Nitrile gloves are NOT recommended for aniline.[1]To prevent skin contact. Aniline and its derivatives can be absorbed through the skin.[2][3]
Eye Protection Chemical splash goggles.To protect eyes from splashes and dust.
Lab Coat A fully-buttoned lab coat.To protect against skin contact.
Respiratory Protection A respirator may be necessary for large spills or when there is a risk of aerosol generation. Personnel must be trained and fit-tested to use a respirator.To prevent inhalation of dust or vapors.
II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth.[4]

    • Collect the absorbed material and any contaminated debris into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[4]

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • All cleaning materials should also be disposed of as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.[4]

    • Alert your institution's EH&S department and emergency services.[4]

    • Restrict access to the area.

    • Only trained personnel with appropriate respiratory protection and PPE should handle the cleanup.

III. Waste Collection and Disposal

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[1]

Waste Segregation and Container Labeling:

  • Solid Waste: Collect pure this compound and any contaminated solids (e.g., weighing paper, gloves, absorbent pads) in a dedicated, compatible, and clearly labeled hazardous waste container. A polyethylene container is a suitable option.[1]

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled liquid hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

Storage of Hazardous Waste:

  • Store waste containers in a designated, secure, and well-ventilated area.

  • Keep containers tightly closed when not in use.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EH&S department or a licensed hazardous waste disposal contractor.

  • Provide a complete and accurate description of the waste to the disposal company.

  • Maintain records of all hazardous waste generated and disposed of in accordance with institutional and local regulations.

Visualizing Disposal Procedures

To further clarify the proper handling and disposal workflow, the following diagrams illustrate the key decision-making processes and logical relationships involved.

Disposal_Workflow Figure 1: Disposal Workflow for this compound cluster_Handling Chemical Handling cluster_Waste Waste Generation & Segregation cluster_Disposal Containerization & Disposal Start Start: Handling this compound PPE Don Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat Start->PPE WorkArea Work in a designated area (e.g., chemical fume hood) PPE->WorkArea WasteGen Waste Generated WorkArea->WasteGen SolidWaste Solid Waste (e.g., contaminated gloves, paper) WasteGen->SolidWaste LiquidWaste Liquid Waste (e.g., solutions) WasteGen->LiquidWaste SolidContainer Collect in a labeled solid hazardous waste container SolidWaste->SolidContainer LiquidContainer Collect in a labeled liquid hazardous waste container LiquidWaste->LiquidContainer StoreWaste Store waste in a designated, secure, and ventilated area SolidContainer->StoreWaste LiquidContainer->StoreWaste EHSpickup Arrange for pickup by EH&S or licensed contractor StoreWaste->EHSpickup

Caption: Disposal workflow for this compound.

Spill_Response_Workflow Figure 2: Spill Response Workflow Spill Spill Occurs SpillSize Is the spill large? Spill->SpillSize SmallSpill Small Spill SpillSize->SmallSpill No LargeSpill Large Spill SpillSize->LargeSpill Yes Absorb Absorb with inert material SmallSpill->Absorb Evacuate Evacuate Area LargeSpill->Evacuate AlertEHS Alert EH&S and Emergency Services Evacuate->AlertEHS Collect Collect in hazardous waste container Absorb->Collect Clean Clean spill area Collect->Clean Dispose Dispose of all materials as hazardous waste Clean->Dispose

Caption: Decision-making workflow for spill response.

References

Personal protective equipment for handling 4-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(1H-imidazol-2-yl)aniline. The following procedures for personal protective equipment (PPE), handling, and disposal are based on the known hazards of similar aromatic amine and imidazole compounds.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The substance is harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation.[1][2] The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye and Face Safety GogglesChemical splash goggles are required.[3] A face shield should be worn over safety glasses if there is a splash hazard.[4]
Hand GlovesChemical-resistant gloves (e.g., butyl, neoprene, or Viton). Nitrile gloves are not recommended for prolonged use with anilines.[5] Inspect gloves before each use.[4]
Body Protective ClothingA fully buttoned lab coat or chemical-resistant overalls.[4][6]
Respiratory RespiratorUse in a well-ventilated area or under a chemical fume hood.[1][7] If ventilation is insufficient, a NIOSH-approved respirator is necessary.[3][4]
Foot ShoesClosed-toe, chemical-resistant shoes.[8]

Operational Plan: Handling and Storage

Handling:

  • Work in a designated, well-ventilated area, preferably within a certified laboratory chemical fume hood.[5]

  • Avoid direct contact with the substance. Do not touch the material with bare hands.[1]

  • Prevent the generation of dust.[1]

  • Do not eat, drink, or smoke in the handling area.[1][7]

  • Wash hands thoroughly with soap and water after handling.[1]

  • Contaminated work clothing should be laundered separately before reuse.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizers and acids.[1][5]

  • Keep the container tightly sealed and clearly labeled.[1]

  • Protect containers from physical damage and inspect regularly for leaks.[1]

Disposal Plan

This compound and any contaminated materials must be treated as hazardous waste.

  • Waste Collection:

    • Collect solid waste in a dedicated, clearly labeled hazardous waste container.[1][9]

    • Collect solutions in a separate, compatible, and clearly labeled liquid hazardous waste container.[9]

    • Do not mix with other waste streams unless permitted by institutional guidelines.[9]

  • Waste Storage:

    • Store waste containers in a designated, cool, and well-ventilated secondary containment area.[9]

    • Keep waste containers tightly sealed when not in use.[9]

  • Final Disposal:

    • Dispose of the waste through an authorized hazardous waste collection point in accordance with local, state, and federal regulations.[1] Consult your institution's environmental health and safety (EHS) department for specific procedures.

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Consult SDS and Lab Protocols prep2 Don Appropriate PPE prep1->prep2 handle1 Work in Fume Hood prep2->handle1 handle2 Weigh/Transfer Compound handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Store Waste in Labeled Container clean2->clean3 dispose Dispose via EHS clean3->dispose

Caption: Workflow for safe handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.